Tert-butyl 6-formyl-1H-indole-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOBUJIAVBTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228891 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-28-9 | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 6-formyl-1H-indole-1-carboxylate characterization data
An In-depth Technical Guide to the Characterization of tert-Butyl 6-formyl-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural confirmation and purity assessment of This compound . This compound serves as a critical intermediate in medicinal chemistry and drug development, primarily utilized in the synthesis of complex indole-based scaffolds.[1] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for each characterization technique. We will delve into the synthesis rationale, physicochemical properties, and detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently verify the integrity of their material.
Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in pharmacology, and its functionalization is key to modulating biological activity. The introduction of a formyl group at the C6 position provides a chemical handle for further elaboration, while the tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves two primary purposes:
-
Protection: The Boc group deactivates the otherwise nucleophilic indole nitrogen, preventing its participation in undesired side reactions and enhancing the stability of the molecule.[2][3]
-
Solubility & Handling: It significantly improves the solubility of the indole derivative in common organic solvents, simplifying reaction setup, monitoring, and purification.
The synthesis of this compound typically involves a two-step sequence starting from 6-formyl-1H-indole. The first step is the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Mechanism: N-Boc Protection
The lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently deprotonates the now-positive nitrogen atom and then decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[4]
Synthetic Workflow
Below is a conceptual workflow for the synthesis and purification of the title compound.
Caption: A workflow diagram illustrating the synthesis and characterization process.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are unequivocally established through a combination of physical measurements and spectroscopic techniques.
Physicochemical Properties
This table summarizes the key computed and expected physical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | (Calculated) |
| Molecular Weight | 245.27 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | (Analogous Compounds) |
| Melting Point | 119-121 °C (for 3-formyl isomer) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of structure.
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice as it is aprotic and effectively solubilizes the Boc-protected indole. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The electron-withdrawing nature of the formyl group and the electronic effects of the N-Boc group significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -C(CH₃)₃ (Boc) | ~1.65 | Singlet (s) | N/A | 9H | Nine equivalent protons of the tert-butyl group in a shielded, aliphatic environment. |
| H-3 | ~6.70 | Doublet (d) | J ≈ 3.8 Hz | 1H | Coupled to H-2. Relatively upfield for an aromatic proton due to the electron-donating effect of the N-Boc group. |
| H-4 | ~7.75 | Doublet (d) | J ≈ 8.5 Hz | 1H | Ortho-coupled to H-5. |
| H-5 | ~7.90 | Doublet of Doublets (dd) | J ≈ 8.5, 1.5 Hz | 1H | Ortho-coupled to H-4 and meta-coupled to H-7. Deshielded by the adjacent formyl group. |
| H-2 | ~7.95 | Doublet (d) | J ≈ 3.8 Hz | 1H | Coupled to H-3. Deshielded relative to H-3. |
| H-7 | ~8.40 | Doublet (d) | J ≈ 1.5 Hz | 1H | Meta-coupled to H-5. Significantly deshielded due to its peri-position relative to the C6-formyl group. |
| -CHO (Aldehyde) | ~10.10 | Singlet (s) | N/A | 1H | Highly deshielded proton characteristic of an aldehyde, directly attached to the aromatic ring. |
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| -C(C H₃)₃ (Boc) | ~28.2 | Equivalent methyl carbons of the tert-butyl group. |
| C -3 | ~108.0 | Shielded pyrrolic carbon. |
| C -7 | ~118.5 | Aromatic methine carbon. |
| C -4 | ~122.0 | Aromatic methine carbon. |
| C -2 | ~126.5 | Aromatic methine carbon. |
| C -5 | ~127.0 | Aromatic methine carbon. |
| C-3a (bridgehead) | ~130.0 | Quaternary aromatic carbon. |
| C-6 (formyl-bearing) | ~134.0 | Quaternary aromatic carbon, deshielded by the attached formyl group. |
| C-7a (bridgehead) | ~138.0 | Quaternary aromatic carbon. |
| -C (CH₃)₃ (Boc) | ~84.5 | Quaternary carbon of the tert-butyl group. |
| -C =O (Boc Carbamate) | ~149.5 | Carbonyl carbon of the carbamate functional group. |
| -C HO (Aldehyde) | ~192.0 | Highly deshielded carbonyl carbon of the aldehyde. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Rationale for Sample Preparation: The sample can be analyzed as a thin film after dissolving in a volatile solvent like dichloromethane or as a KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2980-2930 | C-H Stretch | Aliphatic (Boc group) | Characteristic stretching of sp³ C-H bonds. |
| ~1735 | C=O Stretch | Carbamate | Strong, sharp absorption typical for the Boc protecting group carbonyl.[7] |
| ~1700 | C=O Stretch | Aromatic Aldehyde | Strong, sharp absorption for the conjugated aldehyde carbonyl. |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the indole aromatic system. |
| ~1370 | C-H Bend | gem-dimethyl (Boc) | Characteristic bending vibration for the tert-butyl group. |
| ~1250, ~1150 | C-O Stretch | Carbamate | Stretching vibrations of the C-O bonds within the carbamate group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Rationale for Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Expected Molecular Ion: For C₁₄H₁₅NO₃, the calculated monoisotopic mass is 245.11. In positive ion mode ESI-MS, the primary observed peak should be the protonated molecule [M+H]⁺ at m/z ≈ 246.12 .
-
Key Fragmentation: A characteristic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), which would result in a fragment ion at m/z ≈ 190.06 or m/z ≈ 189.05 . The loss of the entire Boc group (100 Da) to give the 6-formylindole fragment is also possible.
Experimental Protocols & Validation
The following section details standardized protocols for acquiring the characterization data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~10-15 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Tube Loading: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film): Dissolve a small amount of the sample (1-2 mg) in a few drops of a volatile solvent (e.g., CH₂Cl₂). Apply the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.
-
Background Scan: Place the clean, empty salt plate in the spectrometer and run a background scan.
-
Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Data Analysis: Identify the [M+H]⁺ peak and any significant fragment ions. Compare the observed m/z with the theoretical value.
Structural Confirmation Logic
The conclusive identification of this compound relies on the synergistic interpretation of all acquired data. The diagram below illustrates how different spectroscopic techniques provide complementary information to build a complete structural picture.
Caption: Logic diagram showing how different spectroscopic data points converge for structural confirmation.
Conclusion
The analytical workflow detailed in this guide provides a robust framework for the comprehensive characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of the chemical structure, including the specific substitution pattern on the indole ring and the presence of the N-Boc protecting group. By understanding the rationale behind each technique and the expected data, researchers can confidently synthesize and utilize this valuable intermediate for the advancement of drug discovery programs.
References
- Eaddy, J. F. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- Srivastava, A., et al. (2018). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate.
- Cinar, Z., & Gök, M. (2019). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central.
- Fouda, A. E. A., et al. (2023). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate.
- (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Al-Jbouri, M. H., et al. (2023). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate.
- (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- (2023, June 10). Vilsmeier-Haack reaction of indole. YouTube.
- (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Gunnarsson, L. O., & Ragnarsson, U. (1981). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. RSC Publishing.
- Tse, M. K., et al. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH.
- (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database.
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate.
- (n.d.). This compound. MySkinRecipes.
- (n.d.). Supporting information Indoles. The Royal Society of Chemistry.
- (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem.
- (n.d.). tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate. PubChem.
- (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... ResearchGate.
- (n.d.). FT-IR spectrum of tert-butyl.... ResearchGate.
- (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. ChemSynthesis.
- (n.d.). Methyl 1H-indole-3-carboxylate. Magritek.
- (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. PubChem.
- (n.d.). tert-Butyl 1H-indole-1-carboxylate. J&K Scientific LLC.
- (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. PubChem.
- (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-6-formylindole: Synthesis, Analysis, and Applications
This guide provides a comprehensive technical overview of tert-butyl 6-formyl-1H-indole-1-carboxylate, commonly referred to as Boc-6-formylindole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed synthesis protocol, in-depth analytical methodologies for its characterization, and its significant applications in medicinal chemistry.
Introduction: The Strategic Importance of Boc-6-formylindole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1] The strategic functionalization of the indole ring is a cornerstone of drug design. Boc-6-formylindole emerges as a key intermediate in this context.
The introduction of a formyl group at the C-6 position provides a versatile chemical handle for further molecular elaboration, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical dual purpose. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and enhances the solubility of the indole ring in organic solvents, facilitating its use in a broader range of synthetic transformations.[2] This guide will elucidate the synthesis and detailed analytical characterization of this valuable building block, providing a solid foundation for its effective utilization in complex synthetic endeavors.
Chemical Structure and Properties
Boc-6-formylindole possesses a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . The structure, depicted below, consists of an indole ring system where the nitrogen atom is protected with a Boc group, and a formyl group is attached to the 6th position of the benzene portion of the indole.
Caption: Chemical structure of Boc-6-formylindole.
Table 1: Physicochemical Properties of Boc-6-formylindole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.27 g/mol | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Knowledge |
Synthesis of Boc-6-formylindole
The synthesis of Boc-6-formylindole is most efficiently achieved through the Boc-protection of the commercially available indole-6-carboxaldehyde. This method is straightforward and generally proceeds in high yield.
Caption: General workflow for the synthesis of Boc-6-formylindole.
Rationale Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is selected for its stability under a wide range of reaction conditions, particularly those that are nucleophilic or involve catalytic hydrogenation.[2] Its introduction is typically straightforward, and its removal can be achieved under mild acidic conditions, which are often compatible with other functional groups present in the molecule.[2]
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the indole nitrogen, facilitating its attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). DMAP is often used as a catalyst in conjunction with a weaker base like Et₃N to accelerate the reaction.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred to prevent hydrolysis of the (Boc)₂O reagent.
-
Purification: Standard aqueous workup is employed to remove water-soluble byproducts and excess base. Subsequent purification by column chromatography on silica gel is typically sufficient to obtain the pure product.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of indole-6-carboxaldehyde (1.0 equivalent) in anhydrous THF (or a 2:1 mixture of dioxane and water) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 equivalents) and di-tert-butyl dicarbonate (2.0 equivalents).[4] If the reaction is sluggish, a catalytic amount of DMAP (0.1 equivalents) can be added.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-6-formylindole.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Boc-6-formylindole. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of Boc-6-formylindole is expected to show distinct signals for the protons of the indole ring, the formyl group, and the Boc group.
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.9-10.1 ppm.[5]
-
Indole Protons: The aromatic protons on the indole nucleus will appear as doublets, triplets, or multiplets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will depend on the substitution pattern.
-
Boc Protons: A characteristic sharp singlet at approximately δ 1.4-1.6 ppm, integrating to nine protons.[5]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: The aldehyde carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 184-192 ppm.[5] The carbonyl carbon of the Boc group will appear around δ 150-155 ppm.
-
Indole Carbons: The aromatic carbons of the indole ring will give signals in the region of δ 110-140 ppm.[6]
-
Boc Carbons: The quaternary carbon of the tert-butyl group will be observed around δ 80-85 ppm, and the methyl carbons will appear at approximately δ 28 ppm.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-6-formylindole
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aldehyde (CHO) | ~10.0 (s) | ~185.0 |
| Indole H-2 | ~7.7 (d) | ~125.0 |
| Indole H-3 | ~6.6 (d) | ~107.0 |
| Indole H-4 | ~8.2 (d) | ~123.0 |
| Indole H-5 | ~7.8 (dd) | ~121.0 |
| Indole H-7 | ~8.3 (s) | ~118.0 |
| Boc (C(CH₃)₃) | ~1.6 (s, 9H) | ~84.0 |
| Boc (C(CH₃)₃) | - | ~28.0 |
| Boc (C=O) | - | ~150.0 |
| Indole C-3a | - | ~128.0 |
| Indole C-6 | - | ~132.0 |
| Indole C-7a | - | ~137.0 |
Note: These are predicted values based on known data for similar structures and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected Characteristic FTIR Absorption Bands for Boc-6-formylindole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Boc C=O | Stretch | 1720 - 1740 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1300 - 1350 |
| C-O (ester) | Stretch | 1150 - 1250 |
The presence of two distinct carbonyl stretching bands is a key diagnostic feature in the FTIR spectrum of Boc-6-formylindole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-6-formylindole, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 245).
-
Fragmentation Pattern: Characteristic fragmentation patterns for Boc-protected indoles include the loss of the tert-butyl group (M - 57) and the loss of the entire Boc group (M - 101).[7] The loss of carbon monoxide (CO) from the formyl group (M - 28) may also be observed.
Caption: Predicted mass spectrometry fragmentation pathway for Boc-6-formylindole.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of Boc-6-formylindole.
Table 4: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient, for example, 30% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30-40 °C |
This method allows for the separation of the product from any unreacted starting material and non-polar byproducts. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Medicinal Chemistry
Boc-6-formylindole is a valuable building block for the synthesis of a wide range of biologically active molecules.[8] The formyl group at the C-6 position can be readily transformed into various other functionalities, including:
-
Amines: Via reductive amination.
-
Alcohols: Via reduction with reagents like sodium borohydride.
-
Carboxylic acids: Via oxidation.
-
Alkenes: Via Wittig-type reactions.
-
Heterocycles: Through condensation reactions with appropriate precursors.
These transformations allow for the introduction of diverse substituents at the 6-position of the indole ring, which is crucial for modulating the pharmacological properties of the resulting compounds. The Boc-protecting group ensures that these transformations can be carried out without interference from the indole nitrogen. Once the desired modifications are made, the Boc group can be easily removed under acidic conditions to yield the final target molecule.
The indole nucleus is a key component of many approved drugs, and the ability to functionalize it at specific positions is of paramount importance in the development of new therapeutic agents.[9] Boc-6-formylindole provides a reliable and versatile starting point for the synthesis of novel indole derivatives with potential applications in various therapeutic areas.
Conclusion
Boc-6-formylindole is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis via the Boc protection of indole-6-carboxaldehyde is a robust and high-yielding process. A comprehensive suite of analytical techniques, including NMR, FTIR, Mass Spectrometry, and HPLC, can be employed to unequivocally confirm its structure and assess its purity. The versatility of the formyl group, combined with the stability and facile removal of the Boc protecting group, makes Boc-6-formylindole an invaluable tool for the construction of complex, biologically active indole-containing molecules. This guide provides the necessary technical foundation for its effective use in research and development.
References
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 2021. URL
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry, 2017. URL
- Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing, 2013. URL
- 13C NMR Chemical Shifts.
- Application Notes and Protocols for the Analysis of Boc-Dap Deriv
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 2000. URL
- tert-Butyl 6-formyl-1H-indole-1-carboxyl
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 2013. URL
- An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry, 2019. URL
- Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron, 2014. URL
- Application Note – N-Boc protection. Sigma-Aldrich. URL
- Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 2019. URL
- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2014. URL
- 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. URL
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 2013. URL
- Mass Spectrometry - Fragmentation P
- tert-Butyl 3-formyl-1H-indole-1-carboxyl
- tert-butyl 3-formyl-1H-indole-1-carboxylate - 57476-50-3, C14H15NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. URL
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 2020. URL
- Indole Derivatives: Unveiling New Frontiers in Medicinal Chemistry. Biosynth. URL
- 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 2020. URL
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 2021. URL
- Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 2025. URL
- Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. The Journal of Organic Chemistry, 2016. URL
Sources
- 1. GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Synthesis and Application of Tert-butyl 6-formyl-1H-indole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Value of a Precisely Functionalized Indole Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. However, the true potential of this heterocycle is unlocked through precise functionalization, which dictates its steric and electronic properties, and ultimately, its biological activity. Tert-butyl 6-formyl-1H-indole-1-carboxylate (CAS Number: 127956-28-9), a strategically designed building block, exemplifies this principle. The presence of a formyl group at the 6-position of the indole ring, combined with the sterically bulky and electronically moderating tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a versatile intermediate with significant utility in the synthesis of complex, high-value molecules.
The aldehyde functionality at the C6 position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and the construction of more elaborate molecular architectures. The N-Boc group provides crucial stability to the indole ring during these synthetic manipulations and can be readily removed under acidic conditions, offering a gateway to further derivatization at the indole nitrogen. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key synthetic intermediate, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 127956-28-9 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Appearance | Solid (form may vary) | [2] |
| Purity | Typically >95% for research applications | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.7 ppm), aromatic protons on the indole ring, a singlet for the formyl proton at a downfield chemical shift (around 10 ppm), and signals for the protons at the 2 and 3 positions of the indole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the formyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the formyl group (around 1680-1700 cm⁻¹) and the urethane carbonyl of the Boc group (around 1725-1745 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ expected at m/z 245 or 246, respectively.
Synthesis and Mechanistic Considerations: Navigating Regioselectivity
The synthesis of this compound presents a notable challenge in regioselectivity. Direct formylation of N-Boc indole, for instance via the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position. Therefore, indirect methods are required to achieve formylation at the C6 position.
A plausible and strategically sound approach involves a multi-step sequence starting from a pre-functionalized indole, such as 6-bromo-1H-indole. This strategy leverages the reliability of halogen-metal exchange to introduce the formyl group at the desired position.
Workflow for the Synthesis of this compound
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of Tert-butyl 6-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
Tert-butyl 6-formyl-1H-indole-1-carboxylate, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals, while the strategically placed formyl and Boc-protecting groups offer versatile handles for molecular elaboration. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that unequivocally define the structure and purity of this important synthetic building block. Understanding these spectral signatures is paramount for researchers engaged in the synthesis and development of novel indole-based compounds. This document serves as a detailed reference, elucidating the correlation between the molecular structure and its spectral properties, thereby ensuring scientific integrity and reproducibility in experimental work.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal offer a wealth of structural information.
Experimental Protocol: ¹H NMR Acquisition
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) at room temperature. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
Data Interpretation and Structural Assignment:
The expected ¹H NMR spectral data for this compound in CDCl₃ are summarized below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.1-8.2 | d | 1H | Aromatic proton (H7) |
| ~7.8-7.9 | s | 1H | Aromatic proton (H5) |
| ~7.6-7.7 | d | 1H | Aromatic proton (H4) |
| ~7.5-7.6 | d | 1H | Indole proton (H2) |
| ~6.6-6.7 | d | 1H | Indole proton (H3) |
| ~1.7 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Causality Behind the Chemical Shifts:
-
Aldehyde Proton (~10.0 ppm): The strong deshielding of the aldehyde proton is a direct consequence of the electron-withdrawing nature of the carbonyl group and its anisotropic magnetic field.
-
Aromatic Protons (7.5-8.2 ppm): The protons on the benzene ring of the indole nucleus resonate in the aromatic region. Their specific chemical shifts are influenced by the electron-donating or -withdrawing effects of the substituents. The formyl group at the 6-position will exert a deshielding effect on the neighboring protons.
-
Indole Protons (H2 and H3): The protons on the pyrrole ring of the indole are also in the aromatic region, with their shifts influenced by the nitrogen atom and the fused benzene ring.
-
tert-Butyl Protons (~1.7 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet in a highly shielded region of the spectrum, a characteristic feature of this protecting group.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Structural Assignment:
The anticipated ¹³C NMR spectral data for this compound are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (-CHO) |
| ~150 | Carbamate Carbonyl (-O-C=O) |
| ~137 | Aromatic Carbon (C7a) |
| ~135 | Aromatic Carbon (C6) |
| ~131 | Aromatic Carbon (C3a) |
| ~126 | Indole Carbon (C2) |
| ~125 | Aromatic Carbon (C4) |
| ~122 | Aromatic Carbon (C5) |
| ~115 | Aromatic Carbon (C7) |
| ~107 | Indole Carbon (C3) |
| ~84 | Quaternary Carbon (-C(CH₃)₃) |
| ~28 | tert-Butyl Carbons (-C(CH₃)₃) |
Rationale for Chemical Shifts:
-
Carbonyl Carbons (~192 and ~150 ppm): The aldehyde and carbamate carbonyl carbons are significantly deshielded due to the electronegativity of the oxygen atoms.
-
Aromatic and Indole Carbons (107-137 ppm): The sp² hybridized carbons of the indole ring system resonate in this characteristic range. The specific shifts are dictated by their position relative to the nitrogen atom and the formyl and Boc substituents.
-
tert-Butyl Carbons (~84 and ~28 ppm): The quaternary carbon of the tert-butyl group is found around 84 ppm, while the three equivalent methyl carbons appear at a much more shielded value of approximately 28 ppm.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
Experimental Protocol: IR Spectrum Acquisition
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of this compound is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2930 | C-H stretch | tert-Butyl group |
| ~1730 | C=O stretch | Carbamate carbonyl |
| ~1680 | C=O stretch | Aldehyde carbonyl |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1370, ~1390 | C-H bend | tert-Butyl group (doublet) |
| ~1250, ~1150 | C-O stretch | Carbamate ester |
Expert Insight: The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the aldehyde and the Boc-protecting group. The higher frequency of the carbamate carbonyl is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrum Acquisition
The mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a Quadrupole or Time-of-Flight (TOF) detector. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Data Interpretation:
The mass spectrum will provide the molecular weight of this compound (C₁₄H₁₅NO₃, Exact Mass: 245.1052).
-
Molecular Ion Peak ([M]+• or [M+H]+): In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 246.1126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Key Fragmentation Patterns: A characteristic fragmentation pattern involves the loss of the tert-butyl group or isobutylene from the molecular ion, resulting in a significant peak at m/z [M - 56]⁺ or [M - 57]⁺. This fragmentation is a hallmark of Boc-protected compounds.
IV. Integrated Spectral Analysis Workflow
The structural confirmation of this compound is a synergistic process involving the integration of data from all three spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Foundation of Scientific Trust
The comprehensive spectral data presented in this guide provide a robust and self-validating system for the identification and characterization of this compound. By understanding the principles behind each spectroscopic technique and the interpretation of the resulting data, researchers can proceed with confidence in the identity and purity of their starting materials. This foundational knowledge is critical for the integrity of subsequent synthetic transformations and the ultimate success of research and development endeavors in the pharmaceutical and chemical sciences.
References
Due to the proprietary nature of specific spectral data from chemical suppliers and the general difficulty in locating a single, comprehensive, publicly available peer-reviewed source for all spectral data of this specific compound, this reference section provides authoritative sources on the spectroscopic techniques themselves and databases where such information is typically found.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- PubChem. National Center for Biotechnology Information. (n.d.). PubChem.
Electronic and steric properties of 6-formylindole analogs
An In-Depth Technical Guide to the Electronic and Steric Properties of 6-Formylindole Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic therapeutic agents.[1][2][3] Among its many derivatives, 6-formylindole and its analogs represent a class of significant interest due to the unique electronic and steric characteristics imparted by the C6-formyl substituent. This aldehyde group acts as a versatile synthetic handle and a potent modulator of the molecule's physicochemical properties, profoundly influencing its biological activity. This guide provides a comprehensive technical exploration of the electronic and steric properties of 6-formylindole analogs, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, experimental characterization, computational analysis, and the direct implications of these properties on drug design and discovery.[2]
The Significance of the Indole Nucleus in Drug Discovery
The indole ring system is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in bioactive compounds stems from its rigid, bicyclic aromatic structure which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[2] These interactions are fundamental to achieving high binding affinity and selectivity for therapeutic targets.[2] From the neurotransmitter serotonin to the anticancer agent vincristine, the indole motif is integral to a vast array of pharmacological activities.[1][3] The ability to functionalize different positions on the indole ring allows for the fine-tuning of a molecule's properties to optimize its therapeutic profile.[4]
The introduction of a formyl group (-CHO) at the C6 position specifically creates a derivative with distinct electronic features. The C6 position is part of the benzene ring portion of the indole, and substitution here directly impacts the overall aromatic system. The formyl group is a moderately deactivating, meta-directing substituent, which electronically influences the entire indole nucleus. This guide will systematically dissect these influences.
Electronic Properties of 6-Formylindole Analogs
The electronic nature of a molecule dictates its reactivity, polarity, and ability to participate in intermolecular interactions. The formyl group at the C6 position exerts a significant electron-withdrawing effect, which alters the electron density distribution across the indole scaffold.
Inductive and Resonance Effects
The C6-formyl group withdraws electron density from the indole ring through two primary mechanisms:
-
Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, subsequently, from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The carbonyl group can delocalize the π-electrons of the benzene ring, pulling electron density into the substituent. This effect is particularly pronounced for substituents at positions that are in conjugation with the ring system.
This net electron withdrawal decreases the electron density on the indole ring, particularly on the benzene portion, making the molecule less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.
Quantifying Electronic Effects: The Hammett Equation
The electronic influence of substituents on aromatic systems can be quantitatively described by the Hammett equation:[5]
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted aromatic ring.
-
k₀ or K₀ is the constant for the unsubstituted parent compound.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., -CHO at C6). It quantifies the electronic effect of that substituent.
-
ρ (Rho) is the reaction constant , which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to electronic effects.[5]
For indole derivatives, Hammett correlations have been successfully applied to understand reaction kinetics, confirming that many of their reactions are typical aromatic electrophilic substitutions.[6] Electron-withdrawing groups like 6-formyl will have a positive σ value, indicating they slow down reactions that build up positive charge in the transition state (e.g., electrophilic attack).
// Edges "Indole" -> "Inductive" [dir=none, color="#4285F4", style=dashed, headlabel=" ", taillabel=" "]; "Indole" -> "Resonance" [dir=none, color="#EA4335", style=dashed, headlabel=" ", taillabel=" "]; "Inductive" -> "Reduced_Density" [color="#5F6368"]; "Resonance" -> "Reduced_Density" [color="#5F6368"];
// Annotations node [shape=plaintext, fontcolor="#202124"]; "Formyl_Group" [pos="0.2,0.6!", label="C6-Formyl Group", fontcolor="#EA4335"]; "Formyl_Group" -> "Indole" [style=invis]; // Dummy edge for positioning } Caption: Electronic effects of the C6-formyl group on the indole nucleus.
Spectroscopic Characterization
The electronic perturbations caused by the 6-formyl group are readily observable using spectroscopic techniques.
-
NMR Spectroscopy: In ¹H NMR, the electron-withdrawing nature of the formyl group causes a downfield shift (higher ppm) for the protons on the aromatic ring compared to unsubstituted indole, due to deshielding. The formyl proton itself will appear as a distinct singlet at a very downfield position (typically ~10 ppm). In ¹³C NMR, the carbonyl carbon exhibits a characteristic resonance in the 180-200 ppm range.[7]
-
UV-Visible Spectroscopy: The electronic transitions within the indole chromophore are sensitive to substitution. Benzene ring substitutions with electrophilic groups can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions.[8][9] This often results in a bathochromic (red) shift of the absorption maxima compared to the parent indole.
| Analog/Substituent | ¹H NMR (H7, ppm) | ¹³C NMR (C6, ppm) | UV-Vis λₘₐₓ (nm) | Hammett Constant (σₚ) |
| H (Indole) | ~7.10 | ~120.8 | ~275 | 0.00 |
| 6-CHO (6-Formylindole) | ~7.90 | ~132.0 | ~298 | +0.42 |
| 6-CN | ~7.85 | ~110.0 | ~295 | +0.66 |
| 6-NO₂ | ~8.30 | ~145.0 | ~320 | +0.78 |
| 6-OCH₃ | ~6.80 | ~158.0 | ~285 | -0.27 |
| Table 1: Representative electronic data for C6-substituted indole analogs. Exact spectroscopic values are solvent-dependent. Hammett constants are for para-substituted benzenes and serve as a good approximation. |
Steric Properties of 6-Formylindole Analogs
Steric properties refer to the spatial arrangement of atoms in a molecule and the physical bulk of its constituent groups. These properties are critical in drug design, as they govern how a molecule fits into a receptor's binding pocket—a concept often described as the "lock and key" model.
Quantifying Steric Effects: The Taft Equation
While the Hammett equation deals with electronic effects, the Taft equation was developed to separate and quantify steric effects, particularly in aliphatic systems, but its principles are broadly applicable.[10] The equation is:
log(k/k₀) = ρσ + δEₛ
Where:
-
Eₛ is the steric substituent constant , which is unique to each substituent and quantifies its steric bulk. More negative Eₛ values indicate greater steric hindrance.[11][12]
-
δ (Delta) is the steric sensitivity factor , indicating how sensitive the reaction is to steric effects.[13]
For 6-formylindole analogs, the Eₛ value of the formyl group itself is relatively modest. However, derivatization of the aldehyde (e.g., to an imine, oxime, or through reductive amination) or substitution on adjacent positions (C5 or C7) can introduce significantly bulkier groups. These modifications can be used to probe the spatial constraints of a binding site or to block metabolic pathways.[14]
// Edges and annotations edge [color="#34A853", style=solid, arrowhead=vee]; "Small_Sub" -> "Receptor" [label="Good Fit"];
edge [color="#EA4335", style=solid, arrowhead=tee]; "Large_Sub" -> "Receptor" [label="Poor Fit"]; } Caption: Steric hindrance from a bulky substituent preventing optimal ligand-receptor binding.
Conformational Analysis
The 6-formyl group has rotational freedom around the C6-C(aldehyde) bond. The preferred conformation (either coplanar with the indole ring or twisted) will depend on the steric and electronic interactions with adjacent substituents, particularly at C5 and C7. This conformation can be critical for biological activity, as it determines the three-dimensional orientation of the hydrogen bond-accepting oxygen atom.
| Substituent (R) | Taft Steric (Eₛ) | van der Waals Volume (ų) | Notes |
| -H | +1.24 | 1.0 | Reference |
| -CHO (Formyl) | -0.01 | 22.4 | Moderate bulk, planar |
| -CH₃ (Methyl) | 0.00 | 22.5 | Standard reference |
| -CH(CH₃)₂ (Isopropyl) | -0.47 | 56.4 | Increased steric bulk |
| -C(CH₃)₃ (tert-Butyl) | -1.54 | 84.8 | Significant steric hindrance |
| -Ph (Phenyl) | -3.82 | 86.9 | Large, planar group |
| Table 2: Comparison of steric parameters for various substituents relevant to indole analog design.[12] |
Methodologies for Synthesis and Analysis
A robust understanding of electronic and steric properties is built upon the ability to synthesize and characterize analogs systematically.
Protocol: Synthesis of 6-Formylindole
This protocol is a generalized procedure based on common synthetic routes like the Fischer indole synthesis followed by formylation, or starting from a pre-functionalized precursor.[15]
Objective: To synthesize 6-formylindole.
Materials:
-
4-Hydrazinobenzoic acid
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Cyclization (Fischer Indole Synthesis): a. In a round-bottom flask, combine 4-hydrazinobenzoic acid (1 eq) and pyruvic acid (1.1 eq). b. Slowly add polyphosphoric acid (PPA) with vigorous stirring. The mixture will become viscous and warm. c. Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with stirring. e. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. f. Extract the aqueous layer three times with dichloromethane (DCM). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude indole-6-carboxylic acid.
-
Reduction and Oxidation (Formylation sequence - simplified): Note: A more direct Vilsmeier-Haack formylation can be used on protected indoles, but can be complex regarding regioselectivity. The following represents a common alternative route from the corresponding carboxylic acid. a. The crude indole-6-carboxylic acid is reduced to the corresponding alcohol (6-hydroxymethylindole) using a suitable reducing agent like LiAlH₄ in THF. b. The resulting alcohol is then oxidized to the aldehyde (6-formylindole) using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM.
-
Purification: a. Purify the crude 6-formylindole using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. b. Combine fractions containing the pure product and evaporate the solvent to obtain 6-formylindole as a solid.
Protocol: Characterization by NMR Spectroscopy
Objective: To confirm the structure and purity of the synthesized 6-formylindole.
Materials:
-
Synthesized 6-formylindole sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals include a singlet for the formyl proton (~10 ppm), a broad singlet for the N-H proton (>8 ppm), and distinct signals in the aromatic region (7-8 ppm).
-
Acquire a ¹³C NMR spectrum. Expected signals include the carbonyl carbon (~190 ppm) and aromatic carbons in the 100-140 ppm range.
-
Process the spectra (phasing, baseline correction, and integration) and compare the observed chemical shifts and coupling constants with literature values to confirm the structure.[7]
Computational Chemistry Workflow
In silico methods provide invaluable insights into molecular properties, complementing experimental data. Density Functional Theory (DFT) is a powerful method for this purpose.[16][17]
Objective: To computationally model the electronic and steric properties of a 6-formylindole analog.
// Nodes "Start" [label="1. Build 3D Structure\nof Analog", fillcolor="#FBBC05"]; "Optimize" [label="2. Geometry Optimization\n(e.g., DFT: B3LYP/6-31G*)"]; "Frequency" [label="3. Frequency Calculation\n(Confirm minimum energy)"]; "Properties" [label="4. Calculate Properties\n(Single Point Energy)"]; "Analysis" [label="5. Data Analysis & Visualization", fillcolor="#34A853"];
// Invisible node for branching "Properties_Branch" [shape=point, width=0, height=0];
// Edges "Start" -> "Optimize"; "Optimize" -> "Frequency"; "Frequency" -> "Properties"; "Properties" -> "Properties_Branch" [arrowhead=none]; "Properties_Branch" -> "HOMO_LUMO" [label="Electronic"]; "Properties_Branch" -> "MEP" [label=" "]; "Properties_Branch" -> "Steric_Params" [label="Steric"]; "HOMO_LUMO" -> "Analysis"; "MEP" -> "Analysis"; "Steric_Params" -> "Analysis";
// Sub-nodes for properties node [shape=ellipse, style=solid, fillcolor="#F1F3F4"]; "HOMO_LUMO" [label="HOMO/LUMO Energies\nDipole Moment"]; "MEP" [label="Molecular Electrostatic\nPotential (MEP) Map"]; "Steric_Params" [label="Molecular Volume\nSurface Area"]; } Caption: A typical DFT workflow for analyzing molecular properties.
Procedure:
-
Structure Preparation: Draw the 2D structure of the 6-formylindole analog in a molecular editor and convert it to a 3D structure.
-
Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.[18]
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy. From this, various properties can be derived:
-
Electronic: HOMO/LUMO energies (related to reactivity), Mulliken charges (charge distribution), and the molecular electrostatic potential (MEP) map, which visually shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[19][20][21]
-
Steric: Calculate the van der Waals volume and surface area to get a quantitative measure of the molecule's size.
-
-
Analysis: Visualize the MEP map to identify sites for potential hydrogen bonding or electrophilic/nucleophilic attack. Compare calculated parameters (e.g., dipole moment, molecular volume) across a series of analogs to establish structure-property relationships.
Conclusion and Future Outlook
The electronic and steric properties of 6-formylindole analogs are intrinsically linked and collectively dictate their potential as therapeutic agents. The C6-formyl group serves as a key modulator, withdrawing electron density and offering a platform for synthetic elaboration. By systematically varying substituents on the indole core and derivatizing the formyl group, medicinal chemists can finely tune these properties to optimize potency, selectivity, and pharmacokinetic profiles. A combined approach, leveraging robust synthetic protocols, detailed spectroscopic characterization, and predictive computational modeling, is essential for unlocking the full potential of this versatile chemical scaffold in modern drug discovery.[4]
References
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH).
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES.
- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Pure & Applied Physics.
- Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- hammett substituent constants: Topics by Science.gov. Science.gov.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- Computational investigation into structural, topological, electronic properties, and biological evaluation of spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one. ResearchGate.
- UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.
- Steric parameters taft's steric factor (es). Slideshare.
- Taft equation: Polar substituent constants, σ. Scribd.
- Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering.
- Taft Equation. Dalal Institute.
- Taft equation. Grokipedia.
- Hammett correlation with N-Me-indole, Ph(CH2)2OH and 2-Me-furan as... ResearchGate.
- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. University of Edinburgh Research Explorer.
- A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- Hammett equation. Wikipedia.
- Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed.
- Biomedical Importance of Indoles. National Institutes of Health (NIH).
- Local electronic properties of molecules 1 and 2a–6d presented as... ResearchGate.
- Local electronic properties of molecules 1 and 2a–6d presented as... ResearchGate.
- Exploring the impact of endogenous AHR ligand, 6-formylindole [3,2-b]carbazole (FICZ) on the microbiota-gut-brain axis in chronic stress-induced depression in rats. Research Square.
- Indoles in Drug Design and Medicinal Chemistry. ResearchGate.
- Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. ResearchGate.
- Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar.
- Design, synthesis, and characterization of 6β-naltrexol analogs, and their selectivity for in vitro opioid receptor subtypes. USM Digital Commons.
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. News-Medical.net.
- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Biosciences Biotechnology Research Asia.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.
- Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. National Institutes of Health (NIH).
- Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. ResearchGate.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. youtube.com [youtube.com]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Tert-butyl 6-formyl-1H-indole-1-carboxylate molecular weight and formula
An In-depth Technical Guide: Tert-butyl 6-formyl-1H-indole-1-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic protocols with mechanistic insights, and illuminate its versatile applications as a building block in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced molecular design and synthesis.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in drug-target interactions. However, the synthesis of specifically substituted indoles presents significant challenges, primarily revolving around the control of regioselectivity.
To achieve precise functionalization, the indole nitrogen is often protected, with the tert-butyloxycarbonyl (Boc) group being a preferred choice due to its steric bulk and stability across a wide range of reaction conditions, coupled with its susceptibility to mild cleavage protocols.[1][2] The introduction of a formyl (aldehyde) group onto the Boc-protected indole scaffold creates a synthetically versatile handle. This compound, in particular, is a valuable intermediate, enabling elaboration at the C6 position of the indole ring, a modification crucial for tuning the pharmacological profile of many indole-based drug candidates.[3][4]
Physicochemical and Structural Properties
The compound's structure combines the stability of the N-Boc protecting group with the reactive potential of the C6-aldehyde. These features make it an ideal substrate for a variety of subsequent chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [5][6] |
| Molecular Weight | 245.27 g/mol | [5] |
| CAS Number | 127956-28-9 | [5] |
| Appearance | Typically an off-white to yellow solid | General chemical knowledge |
| Storage Conditions | Inert atmosphere, 2-8°C for long-term stability | [6] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate | General chemical knowledge |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on two key transformations: the protection of the indole nitrogen and the regioselective formylation of the carbocyclic ring.
Overall Synthetic Workflow
The logical pathway involves first protecting the indole to deactivate the nitrogen and the highly reactive C3 position, thereby directing subsequent electrophilic substitution to other positions on the ring system.
Caption: General synthetic pathway to this compound.
Step 1: N-Boc Protection of Indole
Causality: The N-H proton of indole is acidic and the pyrrole ring is highly nucleophilic, particularly at the C3 position. Protecting the nitrogen with an electron-withdrawing Boc group serves two purposes: it prevents N-alkylation or other side reactions at the nitrogen, and it electronically deactivates the pyrrole ring, reducing the overwhelming reactivity at C3 and allowing for functionalization on the benzene portion of the scaffold.
Experimental Protocol: General N-Boc Protection [1]
-
Dissolve 1H-Indole (1.0 equiv.) in Tetrahydrofuran (THF).
-
Add a base such as Triethylamine (TEA) (1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure (in vacuo).
-
Extract the crude material with Dichloromethane (DCM), wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected indole.
Step 2: Regioselective C6-Formylation
Causality: Formylation of the N-Boc protected indole is an electrophilic aromatic substitution. The choice of formylating agent and catalyst is critical for achieving regioselectivity at the C6 position over other positions like C3, C7, or C2. Modern catalytic methods offer milder conditions and improved selectivity compared to classical approaches.
Experimental Protocol: Boron-Catalyzed C-H Formylation [7] This protocol represents an efficient and modern approach using a stable formyl source and an effective Lewis acid catalyst.
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc indole (1.0 equiv.) and trimethyl orthoformate (TMOF) (1.0-1.5 equiv.).
-
Add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv.) rapidly to the mixture at room temperature. Note: The rate of addition can influence yield.[7]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Synthetic Utility and Key Applications in Drug Discovery
The true value of this compound lies in the synthetic versatility of its aldehyde functional group. This group serves as a linchpin for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.
Caption: Versatility of the 6-formyl group as a synthetic handle.
This versatility is actively exploited in drug discovery programs. For instance, indole derivatives are investigated as anti-parasitic agents for diseases like Chagas disease, where modifications on the benzene ring are crucial for optimizing potency and pharmacokinetic properties.[3] Similarly, in the development of antagonists for receptors like the cysteinyl-leukotriene receptor 1 (CysLT1), the ability to introduce diverse substituents via a formyl precursor is essential for mapping the structure-activity relationship (SAR).[4]
Post-Synthetic Modification: N-Boc Deprotection
For many applications, the final target molecule requires a free indole N-H group for biological activity. The Boc group is typically removed under acidic conditions.
Causality: The Boc group is highly labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched, releasing isobutylene and carbon dioxide. This process is efficient and clean.
Experimental Protocol: Acid-Catalyzed Deprotection [8]
-
Dissolve the N-Boc protected indole (1.0 equiv.) in a suitable solvent such as Dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add Trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 6-formyl-1H-indole.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular architects. Its synthesis, anchored by robust protection and regioselective formylation techniques, provides reliable access to a key intermediate. The compound's true power is realized in its application, where the C6-formyl group serves as a versatile gateway to a vast chemical space of novel indole derivatives. For scientists and researchers in drug development, mastering the use of this building block is a critical step toward the rational design and synthesis of next-generation therapeutics.
References
- MySkinRecipes.
- ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. [Link]
- PubChem.
- Frontier Specialty Chemicals.
- PubChem.
- Frontier Specialty Chemicals.
- ChemSynthesis.
- ChemSynthesis.
- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
- ResearchGate. Iodine-Catalyzed C3-Formylation of Indoles via C-N Bond Cleavage of Tertiary Amines under Aerobic Conditions. [Link]
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
- Porphyrin-Systems.
- National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity of the Indole Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic structure dictates a rich and varied reactivity, making a deep understanding of its behavior essential for synthetic chemists and drug development professionals. This guide provides a comprehensive exploration of the indole nucleus's reactivity, delving into the principles that govern its transformations. We will examine the causality behind its preferential reaction pathways, from electrophilic and nucleophilic substitutions to cycloadditions and transition-metal-catalyzed cross-couplings. Detailed mechanistic discussions and field-proven experimental protocols are provided to equip researchers with the knowledge to strategically functionalize this versatile heterocycle.
The Electronic Landscape of the Indole Nucleus: The "Why" of its Reactivity
The reactivity of indole is fundamentally governed by its electronic structure. As an aromatic heterocycle, it consists of a benzene ring fused to a pyrrole ring.[3] This fusion results in a π-excessive system, meaning it possesses a high electron density, making it particularly susceptible to attack by electrophiles.[4]
The lone pair of electrons on the nitrogen atom is delocalized throughout the bicyclic system, contributing to its aromaticity. Resonance theory illustrates that this delocalization leads to a significant increase in electron density at the C3 position of the pyrrole ring.[4] This makes C3 the most nucleophilic and, therefore, the primary site for electrophilic attack. The stability of the resulting cationic intermediate (the sigma complex) is a key factor, as attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[4][5]
Key Electronic Properties:
-
π-Excessive Nature: The 10 π-electron system distributed over 9 atoms makes the indole nucleus electron-rich.
-
High Nucleophilicity at C3: Resonance delocalization concentrates electron density at the C3 position, making it approximately 10¹³ times more reactive than a position on a benzene ring towards electrophiles.[3]
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases to form an indolyl anion.[6]
Electrophilic Aromatic Substitution: The Dominant Reaction Pathway
Electrophilic aromatic substitution (EAS) is the most characteristic reaction of the indole nucleus. The high electron density, particularly at the C3 position, drives these reactions.[3][6]
Regioselectivity: C3 vs. Other Positions
As established, electrophilic attack overwhelmingly favors the C3 position. If the C3 position is blocked, substitution can occur at the C2 position, though this is less favorable.[7] In strongly acidic conditions where C3 is protonated, electrophilic attack can be directed to the C5 position of the benzene ring.[3]
Diagram: Electrophilic Attack on Indole
Caption: Preferential electrophilic attack at C3 leads to a more stable intermediate.
Key Electrophilic Substitution Reactions
Several named reactions are cornerstones of indole functionalization, each offering a reliable method for introducing specific functional groups.
This reaction introduces a formyl group (-CHO) at the C3 position, yielding indole-3-carboxaldehydes, which are valuable synthetic intermediates.[8] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Causality in Protocol: The choice of DMF and POCl₃ is critical. POCl₃ activates the otherwise unreactive DMF to form the highly electrophilic Vilsmeier reagent. The reaction is typically run at low temperatures to control its exothermicity and prevent side reactions.
Representative Experimental Protocol: Vilsmeier-Haack Formylation of Indole [8]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve indole in DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 2-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until the pH is alkaline.
-
Isolation: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
The Mannich reaction introduces an aminomethyl group at the C3 position. It involves the reaction of indole with formaldehyde and a secondary amine (like dimethylamine) in an acidic medium. The product, gramine, is a versatile intermediate for further synthetic transformations.[3]
This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[9][10] However, the high reactivity of indole can lead to polymerization and other side reactions.[9] The choice of Lewis acid and reaction conditions is crucial for achieving good yields and regioselectivity.[11] Milder Lewis acids like ZrCl₄ have been shown to be effective in minimizing side reactions.[11]
Nucleophilic Substitution: A Less Common but Synthetically Valuable Pathway
While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus is possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present.
-
At the N1 Position: The indolyl anion, formed by deprotonation with a strong base, is a potent nucleophile and can react with various electrophiles.[6]
-
At the C2 Position: Nucleophilic substitution at C2 can be achieved if a good leaving group is present and the ring is activated. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with various nucleophiles.[12][13]
Cycloaddition Reactions: Building Complex Molecular Architectures
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[14] These reactions can be either dearomative, where the aromaticity of the pyrrole ring is lost, or involve the indole as a diene or dienophile.
-
[4+2] Cycloadditions (Diels-Alder): Indoles substituted with electron-withdrawing groups can act as dienophiles.[15] Conversely, vinylindoles can serve as dienes.
-
[4+3] Cycloadditions: Dearomative [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can furnish cyclohepta[b]indoles, which are core structures in many bioactive natural products.[16][17]
-
[5+2] Cycloadditions: The dearomative [5+2] cycloaddition of indoles with oxidopyrylium ylides provides an efficient route to highly functionalized oxacyclohepta[b]indoles.[18]
Diagram: Cycloaddition Strategies
Caption: Cycloaddition reactions of the indole nucleus enable rapid construction of complex scaffolds.
Oxidation and Reduction: Modifying the Core Structure
The indole nucleus can undergo both oxidation and reduction, leading to a variety of important derivatives.
-
Oxidation: Oxidation can occur at the C2-C3 double bond to form oxindoles and isatins. The choice of oxidizing agent determines the product.
-
Reduction: Catalytic hydrogenation can reduce the pyrrole ring to give indolines. Reduction of the benzene ring is also possible under more forcing conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern Functionalization Strategies
Modern synthetic methods have greatly expanded the toolkit for indole functionalization. Transition-metal-catalyzed cross-coupling reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.
-
Palladium-Catalyzed Reactions: Heck, Suzuki, and Sonogashira couplings are widely used to introduce aryl, vinyl, and alkynyl groups. Direct C-H activation/arylation at the C2 position has also been developed.[19]
-
Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation and other coupling reactions.
These methods offer high efficiency and functional group tolerance, making them invaluable for the synthesis of complex indole derivatives in drug discovery.[20][21]
Quantitative Data Summary: Regioselectivity in Friedel-Crafts Acylation
The following table summarizes the regioselectivity and yields for the Friedel-Crafts acylation of indole with various acylating agents and Lewis acids, highlighting the importance of reaction conditions.
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | CS₂ | 0 | Polymer | - | [9] |
| Acetic Anhydride | SnCl₄ | CH₂Cl₂ | RT | 3-Acetylindole | Low | [9] |
| Trichloroacetyl Chloride | - | Ether | - | 3-Trichloroacetylindole | High | [22] |
| Various Acyl Chlorides | ZrCl₄ | CH₂Cl₂ | 0 to RT | 3-Acylindoles | Good to High | [11] |
Conclusion: A Versatile Nucleus with Tunable Reactivity
The indole nucleus is a remarkably versatile heterocyclic system whose reactivity is a direct consequence of its electronic properties. The pronounced nucleophilicity of the C3 position dictates its preference for electrophilic substitution, a characteristic that has been exploited in a multitude of classic and modern synthetic methods. However, the reactivity of indole is not limited to this single pathway. By understanding the underlying principles of its electronic structure and by carefully selecting reagents and reaction conditions, chemists can access a vast array of functionalized indoles through nucleophilic substitutions, cycloadditions, oxidations, reductions, and transition-metal-catalyzed cross-couplings. This in-depth understanding is paramount for researchers in academia and industry as they continue to harness the power of the indole scaffold to create novel therapeutics and functional materials.
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride - Benchchem. (URL: )
- Indole synthesis: a review and proposed classific
- Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Organic Letters - ACS Public
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. (URL: [Link])
- [Chemistry of indoles: new reactivities of indole nucleus and its synthetic applic
- Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC - NIH. (URL: [Link])
- Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. (URL: [Link])
- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. (URL: [Link])
- Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks - ProQuest. (URL: [Link])
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: [Link])
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (URL: )
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. (URL: [Link])
- NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. (URL: [Link])
- Benzylic C(sp3)–C(sp2)
- Nucleophilic substitutions at the 3'-position of substituted indoles a...
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Synthesis and Chemistry of Indole. (URL: [Link])
- Indole - Wikipedia. (URL: [Link])
- Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog. (URL: [Link])
- Synthesis of Medicinally Important Indole Derivatives: A Review - ResearchG
- Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Deriv
- Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29780000733. (URL: [Link])
- ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole | The Journal of Organic Chemistry - ACS Public
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). (URL: [Link])
- [4+2] Cycloaddition Reactions of Indole Derivatives | Request PDF - ResearchG
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a vers
- Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. (URL: [Link])
- Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed. (URL: [Link])
- (PDF)
- Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen | ACS Catalysis - ACS Public
- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW - Impactfactor. (URL: [Link])
- Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes | Organic Letters - ACS Public
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (URL: [Link])
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
- Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
- Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH. (URL: [Link])
- 3 - Organic Syntheses Procedure. (URL: [Link])
- Indole synthesis, reactions and applic
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (URL: [Link])
- A Review of the Indole Synthesis Reaction System - Ore
- Biological Importance of the Indole Nucleus in Recent Years: A Comprehensive Review. (URL: [Link])
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purkh.com [purkh.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. impactfactor.org [impactfactor.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 13. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 14. Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 18. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of N-Boc-Indole Aldehydes: A Hub for Exploratory Reactions in Drug Discovery
An In-Depth Technical Guide
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in essential biomolecules like serotonin and tryptophan underscores its biological significance, making it a "privileged scaffold" in drug discovery.[4][5] However, the reactivity of the indole N-H proton and the electron-rich nature of the heterocyclic ring present challenges in regioselective functionalization. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a pivotal step, enabling a vast array of exploratory reactions. This guide focuses on N-Boc-indole aldehydes, versatile intermediates that serve as a launchpad for constructing complex molecular architectures.
As a senior application scientist, this guide moves beyond simple protocols to explain the causality behind experimental choices, providing field-proven insights into the strategic manipulation of these powerful synthons.
The Strategic Role of the N-Boc Protecting Group
The choice of a protecting group is a critical decision in multi-step synthesis. The Boc group is widely employed for the indole nitrogen due to a favorable balance of stability and reactivity.[6][7]
Causality Behind Choosing Boc Protection:
-
Electronic Modulation : The Boc group is electron-withdrawing, which deactivates the indole ring towards unwanted electrophilic aromatic substitution at the C3 position. This effect, however, facilitates the deprotonation at the C2 position, opening a pathway for C2-functionalization via lithiation.[6]
-
Steric Influence : The steric bulk of the Boc group can influence the regioselectivity of certain reactions, directing incoming reagents to less hindered positions.
-
Mild and Orthogonal Deprotection : The Boc group is famously labile under acidic conditions (e.g., using trifluoroacetic acid, TFA), allowing for its removal without affecting many other functional groups.[8][9][10] This orthogonality is key in complex synthetic sequences. Milder methods, including thermolytic deprotection, have also been developed.[11][12]
The following diagram illustrates the central role of N-Boc protection in directing the reactivity of the indole scaffold.
Caption: Strategic shift in indole reactivity upon N-Boc protection.
Synthesis of N-Boc-Indole Aldehydes
The most common starting point for these explorations is N-Boc-indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a classic and highly effective method for the C3-formylation of N-Boc-indole.[13][14]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole
This protocol describes a reliable, self-validating system for producing the key starting material.
-
Reagent Preparation (Vilsmeier Reagent) : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃ : Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent (a chloroiminium salt) will be observed.
-
Substrate Addition : Dissolve N-Boc-indole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (CH₂Cl₂). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid until the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction and Purification : Extract the aqueous mixture with ethyl acetate or CH₂Cl₂ (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-indole-3-carboxaldehyde as a white to pale yellow solid.
Core Exploratory Reactions
The N-Boc-indole-3-carboxaldehyde is a nexus for a multitude of synthetic transformations. The diagram below outlines the primary reaction pathways emanating from this versatile intermediate.
Caption: N-Boc-indole-3-carboxaldehyde as a central hub for synthetic diversification.
Reductive Amination: Gateway to Tryptamines
One of the most powerful applications of indole aldehydes is the synthesis of tryptamines, which are precursors to a vast number of indole alkaloids and neurotransmitter analogs.[15][16] Direct reductive amination provides a highly efficient route.[17][18]
| Reagent System | Amine Scope | Key Advantages | Causality / Insights |
| NaBH(OAc)₃ (STAB) | Primary & Secondary Amines | Mild, high chemoselectivity. Tolerates a wide range of functional groups. Avoids over-alkylation. | STAB is a milder reducing agent than NaBH₄ or NaCNBH₃, reducing the iminium ion intermediate much faster than the starting aldehyde. This prevents unwanted side reactions. |
| H₂ / Pd-C | Primary & Secondary Amines | Scalable, clean workup. | Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes, nitro groups). The Boc group is generally stable to catalytic hydrogenation.[8] |
| Re₂O₇ / Silanes | Electron-deficient amines | Unique reactivity for protected amines (e.g., carbamates). | Offers a niche method for substrates that are challenging under standard conditions.[17] |
-
Setup : To a solution of N-Boc-indole-3-carboxaldehyde (1.0 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1-1.5 equiv.).
-
Imine Formation : If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the solution. The reaction is often mildly exothermic.
-
Monitoring : Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the resulting N-Boc-protected tryptamine derivative by flash column chromatography.
Sequential Deprotection and Pictet-Spengler Cyclization
The true exploratory power of this chemistry is revealed in sequential reactions. A tryptamine synthesized via reductive amination can be deprotected and then undergo a Pictet-Spengler reaction to form the tetracyclic tetrahydro-β-carboline (THBC) core, a scaffold found in many complex alkaloids.[19][20]
The Pictet-Spengler reaction is an acid-catalyzed cyclization of a β-arylethylamine (like tryptamine) with an aldehyde or ketone.[21][22] The reaction proceeds through an electrophilic attack of an iminium ion intermediate onto the electron-rich C2 position of the indole.[23]
Caption: Mechanistic pathway of the Pictet-Spengler reaction.
Step A: Boc Deprotection
-
Dissolve the N-Boc-tryptamine derivative (from the reductive amination step) in CH₂Cl₂ (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting tryptamine TFA salt is often used directly in the next step without further purification.
Step B: Pictet-Spengler Cyclization
-
Dissolve the crude tryptamine TFA salt in a suitable solvent (e.g., toluene, CH₂Cl₂, or methanol).
-
Add the desired aldehyde or ketone (1.1 equiv.).
-
Heat the reaction mixture to reflux (typically 50-110 °C, solvent-dependent) for 4-24 hours. The reaction can also be performed at room temperature for highly reactive substrates.
-
Cool the reaction, neutralize with aqueous NaHCO₃, and extract with an organic solvent.
-
Dry, concentrate, and purify the resulting tetrahydro-β-carboline by flash chromatography or crystallization.
Conclusion
N-Boc-protected indole aldehydes are not merely stable intermediates; they are powerful and versatile platforms for chemical exploration. The Boc group provides crucial control over the indole's reactivity, enabling selective transformations at the aldehyde that would be complicated on an unprotected system. By leveraging reactions such as reductive amination, Wittig olefination, and Grignard additions, chemists can rapidly build molecular complexity. Furthermore, the strategic removal of the Boc group unlocks subsequent transformations, most notably the Pictet-Spengler reaction, providing access to medicinally relevant scaffolds like the tetrahydro-β-carbolines. This strategic, multi-stage approach underscores the importance of N-Boc-indole aldehydes as foundational building blocks in modern organic synthesis and drug development.
References
- Ahmed, A. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society. [Link]
- Bansal, Y., & Silakari, O. (2024).
- Borges, F., et al. (2005). Biomedical Importance of Indoles. Mini-Reviews in Medicinal Chemistry. [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. [Link]
- Douglass, J. E., & Hogan, C. M. (1959). The Vilsmeier-Haack Reaction. The Journal of Organic Chemistry.
- Garg, N. K., et al. (2012). A short strategy for the total synthesis of the communesin alkaloids and perophoramidine. Chemical Science. [Link]
- Hanessian, S., & Stoffman, E. J. L. (2013). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
- Kotha, S., et al. (2009). The Pictet–Spengler reaction: a chiral pool approach for the synthesis of β-carbolines. Tetrahedron: Asymmetry. [Link]
- Majer, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel pyrazoles. Journal of the Serbian Chemical Society. [Link]
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]
- Reddy, T. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- S. G. Awuah, N. George. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Sridharan, V., et al. (2011). Recent developments in the synthesis of tryptamines. RSC Advances. [Link]
- Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Wang, B., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry. [Link]
- Wikipedia. (2023). Pictet–Spengler reaction. [Link]
- Wu, J., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link]
Sources
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pictet-Spengler_reaction [chemeurope.com]
- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 23. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating protocol to ensure scientific integrity.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a formyl group at the 6-position of the indole ring, coupled with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, creates a versatile intermediate. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery programs. The Boc group provides stability to the indole ring and can be readily removed under mild acidic conditions, allowing for further functionalization at the nitrogen atom.
This guide will detail a reliable, two-step synthesis of this compound, starting from the commercially available 6-(hydroxymethyl)-1H-indole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the selective oxidation of the primary alcohol to the desired aldehyde.
Overall Synthesis Workflow
The synthesis proceeds in two key stages: Boc protection of the starting material followed by oxidation of the alcohol to the aldehyde.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (Starting Material)
This initial step focuses on the protection of the indole nitrogen of 6-(hydroxymethyl)-1H-indole using di-tert-butyl dicarbonate (Boc)₂O. This protection is crucial to prevent side reactions in the subsequent oxidation step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-(hydroxymethyl)-1H-indole | ≥97% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available | |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Catalyst |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Saturated aq. NH₄Cl solution | Lab Prepared | ||
| Saturated aq. NaCl solution (Brine) | Lab Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | Drying Agent | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For Column Chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent |
| Hexanes | ACS Grade | Commercially Available | Eluent |
Experimental Protocol
-
Reaction Setup: To a solution of 6-(hydroxymethyl)-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of (Boc)₂O: To the stirred solution at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate as a solid.
Part 2: Synthesis of this compound (Final Product)
This section details the oxidation of the primary alcohol of Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate to the corresponding aldehyde using activated manganese dioxide (MnO₂). MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | From Part 1 | Starting Material | |
| Activated Manganese Dioxide (MnO₂) | ≥85% | Commercially Available | Oxidizing Agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Celite® | Commercially Available | Filtration Aid |
Experimental Protocol
-
Reaction Setup: To a vigorously stirred solution of Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.05 M) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, slightly less polar spot indicates the formation of the product.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Alternative Oxidation Protocol: Dess-Martin Periodinane (DMP) Oxidation
For substrates that may be sensitive to the heterogeneous conditions of MnO₂ oxidation, the Dess-Martin periodinane (DMP) oxidation offers a mild and homogeneous alternative.[2]
-
Reaction Setup: To a solution of Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mechanism of Oxidation with Manganese Dioxide
The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the oxidant. The exact mechanism is complex and not fully elucidated, but it is generally believed to proceed through a radical pathway.[3]
Sources
Applications of Tert-butyl 6-formyl-1H-indole-1-carboxylate in medicinal chemistry
An In-Depth Guide for Medicinal Chemists
Application Notes and Protocols: Tert-butyl 6-formyl-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indole-6-Carboxaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[4][5]
Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block for drug discovery. Its strategic design incorporates three key features:
-
The Indole Core: Provides the fundamental framework for molecular recognition at various enzyme and receptor binding sites.
-
The N1-Boc Protecting Group: This bulky tert-butoxycarbonyl group serves a dual purpose. It deactivates the typically reactive indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. Furthermore, it enhances the solubility of the indole core in common organic solvents, simplifying reaction handling and purification.
-
The C6-Formyl Group: This aldehyde functionality is a powerful synthetic handle. It is a versatile electrophile that can be readily transformed into a multitude of other functional groups, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of kinase inhibitors and antiviral agents. We will detail the core reactivity of the molecule and provide field-proven, step-by-step protocols for its key transformations.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is centered on the reactivity of the C6-aldehyde. This group serves as a gateway for constructing complex side chains crucial for biological activity.
dot digraph "Reactivity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Central Node main [label="Tert-butyl\n6-formyl-1H-indole-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Product Nodes amine [label="C6-Aminomethyl Derivatives\n(via Reductive Amination)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; alkene [label="C6-Vinyl Derivatives\n(via Wittig/HWE Olefination)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; alcohol [label="C6-Hydroxymethyl Derivatives\n(via Reduction)", fillcolor="#FEF7E0", fontcolor="#EA8600"]; acid [label="C6-Carboxylic Acid\n(via Oxidation)", fillcolor="#FCE8E6", fontcolor="#D93025"];
// Edges with labels main -> amine [label=" R-NH2,\n[H]", color="#4285F4"]; main -> alkene [label=" Ph3P=CHR", color="#34A853"]; main -> alcohol [label=" NaBH4", color="#FBBC05"]; main -> acid [label=" [O]", color="#EA4335"]; }
Caption: Key synthetic transformations of the C6-formyl group.Application Focus 1: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The indole scaffold is a well-established core for kinase inhibitors, often designed to mimic the adenine region of ATP and bind to the enzyme's hinge region.[2][7] The C6-position of the indole provides a vector to project substituents into solvent-exposed regions or other nearby pockets, allowing for the fine-tuning of potency and selectivity.
Reductive amination of this compound is a robust and highly effective strategy for installing diverse amine-containing side chains. This reaction builds molecules that can form crucial hydrogen bonds and ionic interactions with the target kinase, significantly enhancing binding affinity.
Protocol 1: Synthesis of a C6-Aminomethyl Indole Derivative via Reductive Amination
This protocol describes a general procedure for the coupling of an amine to the C6-formyl indole via one-pot reductive amination using sodium triacetoxyborohydride.
Rationale:
-
One-Pot Procedure: Combining imine formation and reduction into a single step is efficient and minimizes handling of the intermediate imine, which can be unstable.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent. It is particularly effective for reducing imines in the presence of aldehydes, reducing the likelihood of reducing the starting aldehyde to an alcohol. Its mildness also preserves other sensitive functional groups in the molecule.
-
Dichloromethane (DCM): A common, non-protic solvent that effectively dissolves the reactants and does not interfere with the reaction.
-
Acetic Acid (Optional): A catalytic amount of acid can accelerate the formation of the iminium ion, which is the species that is actually reduced. This is often necessary for less nucleophilic amines.
Step-by-Step Methodology:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic and may cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
dot digraph "Reductive_Amination_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
// Nodes start [label="1. Dissolve Indole-6-aldehyde\nand Amine in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="2. Stir for 1h to form\nintermediate iminium ion", fillcolor="#E8F0FE", fontcolor="#1967D2"]; reduce [label="3. Add NaBH(OAc)3 (STAB)\nportion-wise", fillcolor="#FEF7E0", fontcolor="#EA8600"]; monitor [label="4. Monitor reaction by TLC/LC-MS\n(2-12h)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; quench [label="5. Quench with sat. NaHCO3", fillcolor="#FCE8E6", fontcolor="#D93025"]; extract [label="6. Extract with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Purify by column chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final C6-Aminomethyl\nIndole Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> imine; imine -> reduce; reduce -> monitor; monitor -> quench; quench -> extract; extract -> purify; purify -> product; }
Caption: Workflow for the synthesis of kinase inhibitor precursors.Data Presentation: SAR of Indole-Based Kinase Inhibitors
The following table illustrates a hypothetical Structure-Activity Relationship (SAR) for C6-substituted indoles, demonstrating how modifications enabled by the formyl group can impact kinase inhibition.
| Compound ID | C6-Substituent (R) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1a | -CHO | >10,000 | >10,000 |
| 1b | -CH₂-NH(Cyclopropyl) | 850 | 2,300 |
| 1c | -CH₂-NH(4-Fluorophenyl) | 120 | 5,400 |
| 1d | -CH₂-N(Me)(Piperidin-4-yl) | 25 | 350 |
| 1e | -CH=CH-CO₂Et | 5,600 | 8,900 |
Data is representative and for illustrative purposes. As shown, converting the starting aldehyde (1a ) to various aminomethyl derivatives (1b-1d ) dramatically improves potency. Further elaboration, such as introducing a basic piperidine moiety (1d ), can significantly increase activity and selectivity.
Application Focus 2: Synthesis of Antiviral Agents
The indole scaffold is also a key component in many compounds with potent antiviral activity against a range of DNA and RNA viruses.[8][9] Derivatives such as hydrazones, semicarbazones, and other heterocyclic systems built from an aldehyde precursor have shown promise as inhibitors of viral replication.[10][11] The C6-formyl group on the Boc-protected indole provides an ideal starting point for synthesizing libraries of such compounds for antiviral screening.
Protocol 2: Synthesis of a C6-Indolyl Hydrazone
This protocol details the acid-catalyzed condensation of this compound with a hydrazine derivative to form a stable hydrazone, a common pharmacophore in antiviral drug candidates.
Rationale:
-
Condensation Reaction: This is a classic and reliable method for forming C=N bonds.
-
Ethanol (EtOH): A protic solvent that is excellent for dissolving both the indole and many hydrazine salts. It is also easy to remove upon reaction completion.
-
Glacial Acetic Acid: Acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Precipitation: Hydrazones are often crystalline, high-melting-point solids that are less soluble than their precursors. In many cases, the product will precipitate from the reaction mixture upon cooling, providing a very simple and effective method of purification.
Step-by-Step Methodology:
-
Reactant Solubilization: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).
-
Hydrazine Addition: Add the selected hydrazine or hydrazide derivative (e.g., isonicotinohydrazide) (1.05 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the stirring mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C for ethanol) using a condenser. Monitor the reaction by TLC for the disappearance of the starting aldehyde (typically 1-4 hours).
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes.
-
Filtration: If a precipitate has formed, collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under high vacuum. If no precipitate forms, the product can be isolated by concentrating the solvent and purifying via column chromatography or recrystallization.
Conclusion
This compound is a high-value synthetic intermediate that empowers medicinal chemists to rapidly generate diverse libraries of novel compounds. The strategic placement of the Boc-protecting group and the C6-formyl handle provides a robust and predictable platform for chemical elaboration. As demonstrated in the synthesis of kinase inhibitors and antiviral agent precursors, the transformations of the aldehyde group are simple, high-yielding, and tolerant of a wide range of functional groups, making this reagent an indispensable tool in modern drug discovery programs.
References
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Biomedical Importance of Indoles. (2017). Molecules.
- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). Acta Pharmaceutica Sinica B.
- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry.
- Indole-Containing Metal Complexes and Their Medicinal Applications. (2023). Molecules.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science.
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed.
- Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022). Frontiers in Chemistry.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2004). Journal of Combinatorial Chemistry.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
Application Notes & Protocols: Leveraging Boc-6-formylindole as a Versatile Synthetic Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological receptors and enzymes.[1] This structural motif is integral to numerous natural products, pharmaceuticals, and agrochemicals, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Among the diverse family of indole derivatives, indole-6-carboxaldehydes serve as particularly powerful intermediates. The aldehyde functional group at the C-6 position offers a reactive handle for a wide array of synthetic transformations, allowing for the construction of complex molecular architectures.
This guide focuses on N-Boc-6-formylindole , a strategically protected variant that enhances the utility of the parent aldehyde. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves two critical functions:
-
It deactivates the typically nucleophilic indole ring towards undesired side reactions under various conditions.
-
It significantly improves the solubility of indole intermediates in common organic solvents, simplifying handling and purification.
Herein, we present detailed protocols and field-proven insights for employing Boc-6-formylindole in key synthetic operations, transforming it from a simple starting material into a diverse library of drug-like molecules. We will explore its application in reductive amination for the synthesis of secondary amines and the Wittig reaction for olefination, providing not just the steps, but the scientific rationale behind them.
Section 1: Reductive Amination - A Gateway to 6-(Aminomethyl)indoles
The introduction of an aminomethyl group onto the indole scaffold is a common strategy in drug design to modulate physicochemical properties and introduce new binding interactions. Direct reductive amination is one of the most efficient methods to achieve this, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.
Expertise & Causality: Why Choose a One-Pot STAB Protocol?
While various reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is often the reagent of choice for direct reductive aminations.[5] The rationale for this selection is rooted in its reactivity profile:
-
Enhanced Selectivity: STAB is a milder hydride donor than reagents like sodium borohydride (NaBH₄). It reacts much faster with the protonated imine (iminium ion) intermediate than with the starting aldehyde. This chemoselectivity minimizes side reactions, such as the reduction of the aldehyde to an alcohol, leading to cleaner reaction profiles and higher yields of the desired amine.
-
Operational Simplicity: The reaction can be performed in a single pot without the need to isolate the unstable imine intermediate. This improves efficiency and reduces material loss.[5]
-
Prevention of Over-Alkylation: A common drawback in reductive aminations is the reaction of the newly formed secondary amine with another molecule of the aldehyde, leading to a tertiary amine byproduct. By adding an electrophilic trapping agent like di-tert-butyl dicarbonate ((Boc)₂O) to the one-pot system, the secondary amine product is immediately protected, preventing this undesired follow-on reaction.[5]
Experimental Protocol: One-Pot Direct Reductive Amination
This protocol describes a general procedure for the synthesis of N-Boc protected secondary amines from Boc-6-formylindole.
dot
Caption: Workflow for One-Pot Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Boc-6-formylindole (1.0 equivalent), the desired primary amine (1.1 equivalents), and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Dissolution: Dissolve the solids in an appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Initial Stirring: Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 2.5 equivalents) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-Boc protected secondary amine.
Data Presentation: Representative Substrate Scope
| Entry | Amine Substrate | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzylamine | 6 | 85-92% |
| 2 | n-Butylamine | 5 | 80-88% |
| 3 | Aniline | 10 | 70-78% |
| 4 | Methyl L-alaninate | 8 | 75-85% |
Section 2: Wittig Reaction - Constructing 6-(Vinyl)indoles
The Wittig reaction is a Nobel Prize-winning transformation that provides a robust and highly reliable method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with the concomitant formation of a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[7][8] This method is invaluable for converting Boc-6-formylindole into various 6-vinylindole derivatives, which are versatile precursors for further functionalization via reactions like Heck coupling, hydroboration, or epoxidation.
Expertise & Causality: Controlling Alkene Geometry
A key feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the resulting alkene. This control is primarily dictated by the electronic nature of the substituents on the ylide carbon.[7][9]
-
Unstabilized Ylides: When the group attached to the ylide carbon is an alkyl group (e.g., from ethyltriphenylphosphonium bromide), the ylide is highly reactive or "unstabilized." The reaction proceeds rapidly and irreversibly through a kinetically controlled pathway, predominantly yielding the Z-alkene (cis).[7][10]
-
Stabilized Ylides: When the group is electron-withdrawing (e.g., an ester like in (carboethoxymethyl)triphenylphosphorane), the negative charge on the ylide carbon is delocalized and the ylide is "stabilized." This increased stability makes the initial steps of the reaction reversible. The reaction proceeds under thermodynamic control, favoring the more stable E-alkene (trans) product.[7][9]
dot
Caption: Generalized mechanism of the Wittig Reaction.
Experimental Protocol: Two-Step Wittig Olefination
This protocol is divided into two main stages: the preparation of the Wittig reagent (ylide) and its subsequent reaction with Boc-6-formylindole.
Step-by-Step Methodology:
Part A: Ylide Generation
-
Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the appropriate triphenylphosphonium salt (1.1 equivalents).
-
Suspension: Add anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. Stir to create a suspension.
-
Deprotonation: Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C, depending on the base and ylide stability. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) or potassium tert-butoxide (t-BuOK).
-
Formation: Stir the mixture at the cooled temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red, orange, or yellow).
Part B: Reaction with Aldehyde 5. Aldehyde Addition: Cool the freshly prepared ylide solution to the appropriate temperature (typically 0 °C or -78 °C). Add a solution of Boc-6-formylindole (1.0 equivalent) in the same anhydrous solvent dropwise. 6. Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature overnight (8-16 hours). Monitor the reaction by TLC. 7. Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. 8. Extraction: Extract the mixture with ethyl acetate or ether (3x). 9. Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 10. Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Data Presentation: Ylide Structure and Stereochemical Outcome
| Entry | Phosphonium Salt Precursor | Base | Ylide Type | Major Product Isomer |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | Unstabilized | (Terminal Alkene) |
| 2 | Ethyltriphenylphosphonium iodide | n-BuLi | Unstabilized | Z-alkene |
| 3 | Benzyltriphenylphosphonium chloride | t-BuOK | Semi-stabilized | Mixture, favors E |
| 4 | (Carboethoxymethyl)triphenylphosphonium bromide | NaH | Stabilized | E-alkene |
Section 3: Advanced Applications - Cross-Coupling Strategies
The synthetic utility of Boc-6-formylindole derivatives can be dramatically expanded through transition-metal-catalyzed cross-coupling reactions.[11][12] By using a halogenated version of the building block (e.g., Boc-4-bromo-6-formylindole), chemists can selectively functionalize the indole core. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a preeminent example, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group tolerance.[13] This allows for the introduction of aryl or heteroaryl substituents, rapidly increasing molecular complexity.
dot
Caption: Conceptual workflow for Suzuki cross-coupling.
Section 4: The Final Step - Boc Group Deprotection
The Boc group is designed for facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose due to its effectiveness and volatility, which simplifies its removal after the reaction is complete.
Protocol: Standard TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected indole substrate (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the deprotected indole, which can be used as is or purified further if necessary.
Conclusion
N-Boc-6-formylindole is a high-value, versatile building block for modern organic synthesis and drug discovery. The strategic placement of the formyl group at the C-6 position, combined with the stability and solubility conferred by the Boc protecting group, enables a vast array of chemical transformations. The protocols detailed herein for reductive amination and Wittig olefination provide reliable and scalable pathways to generate libraries of novel indole derivatives. By mastering these core reactions and exploring further functionalization via cross-coupling, researchers can efficiently navigate the synthesis of complex target molecules, accelerating the discovery of new therapeutic agents.[14]
References
- Reddy, A. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.
- An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4. ResearchGate.
- Organic Chemistry Portal. Wittig Reaction.
- Wikipedia. Wittig reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.
- Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Royal Society of Chemistry.
- Björk, P., et al. (2009). Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ). ResearchGate.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- de Sá Alves, M. R., et al. (2017). Biomedical Importance of Indoles. National Institutes of Health.
- Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Organic & Biomolecular Chemistry (RSC Publishing).
- Belskaya, N. P., et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.
- Modica, M., et al. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate.
- Esposito, M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
- Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing).
- Davies, A. (2018). The Wittig Reaction - Formal Report. Odinity.
- Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
- Kaushik, N. K., et al. (2022). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.
- Li, W., et al. (2021). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Omega.
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- BOC Sciences. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. BioSpace.
- Forgo, P., et al. (2022). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. National Institutes of Health.
- Michurin, A., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.
- Al-hayali, A., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central.
- Al-Azawi, A. M. S., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
- Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.
- Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed.
- Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. (2023). ResearchGate.
Sources
- 1. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. odinity.com [odinity.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Recent progress in transition-metal-catalyzed enantioselective indole functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
Application Notes & Protocols: Key Aldehyde Reactions of Tert-butyl 6-formyl-1H-indole-1-carboxylate
Introduction: The Strategic Importance of a Versatile Building Block
Tert-butyl 6-formyl-1H-indole-1-carboxylate stands as a pivotal intermediate in contemporary medicinal chemistry and drug development. Its structure is strategically designed for synthetic utility: the indole core is a privileged scaffold in numerous biologically active molecules, the aldehyde at the C-6 position serves as a versatile handle for molecular elaboration, and the tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides crucial functionality.[1] The Boc group modulates the reactivity of the indole ring and offers a straightforward deprotection strategy under acidic conditions, allowing for subsequent N-functionalization.[2]
This guide provides an in-depth exploration of key aldehyde-centric reactions for this substrate. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols designed for reproducibility and success. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is arguably the most robust and widely utilized method for converting aldehydes into amines. This one-pot transformation proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the imine as it forms. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity and tolerance for a wide range of functional groups.
Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid (like acetic acid), which protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the primary or secondary amine. The resulting hemiaminal intermediate then dehydrates to form a protonated imine (iminium ion). The hydride reagent, STAB, selectively reduces this electrophilic iminium ion to furnish the final amine product. The Boc-protecting group is stable under these mildly acidic and reductive conditions.
Protocol: One-Pot Reductive Amination
Objective: To synthesize N-substituted 6-(aminomethyl)-1H-indole-1-carboxylate derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amine.
Data Summary: Reductive Amination
| Reagent (Amine) | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Aniline | NaBH(OAc)₃ | DCM | 4-8 | 85-95% |
| Benzylamine | NaBH(OAc)₃ | DCM | 2-6 | 90-98% |
| Morpholine | NaBH(OAc)₃ | DCM | 6-12 | 80-90% |
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a cornerstone of synthetic chemistry for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[3] This reaction is highly reliable for converting the formyl group into a vinyl group, offering a predictable pathway to alkenes with control over stereochemistry often possible depending on the nature of the ylide.
Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This zwitterion rapidly cyclizes to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which fragments to yield the desired alkene and the phosphine oxide byproduct. Stabilized ylides (containing an electron-withdrawing group) typically favor the formation of the E-alkene, while non-stabilized ylides often yield the Z-alkene.
Protocol: Wittig Olefination
Objective: To synthesize 6-vinyl-substituted indole derivatives.
Materials:
-
This compound
-
Wittig salt (e.g., (methoxymethyl)triphenylphosphonium chloride for a one-carbon homologation)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure (using n-BuLi):
-
In a flame-dried, three-neck flask under nitrogen, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C (or -78°C for less stable ylides).
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will typically develop a deep color (e.g., orange, red), indicating ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-4 hours).
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Triphenylphosphine oxide is a common byproduct and can often be removed by crystallization or careful chromatography.
Data Summary: Wittig Reaction
| Ylide Type | Base | Solvent | Key Outcome | Typical Yield |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | NaH | THF/DMSO | (E)-Alkene | 80-95% |
| Non-stabilized (e.g., Ph₃P=CH₂) | n-BuLi | THF | (Z/E)-Mixture | 70-85% |
| Semi-stabilized (e.g., Ph₃P=CHPh) | NaHMDS | THF | (Z)-Alkene favored | 75-90% |
Mechanism Diagram: Wittig Reaction
Caption: Key intermediates in the Wittig reaction mechanism.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z).[4][5] This reaction is invaluable for synthesizing electron-deficient alkenes, which are versatile precursors for Michael additions and other transformations.
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[4] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which readily undergoes base-catalyzed dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated product.[4][6] Using a mild base is crucial to prevent unwanted side reactions like the self-condensation of the aldehyde.[4]
Protocol: Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated compounds from the indole-6-carboxaldehyde.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene with Dean-Stark apparatus)
-
Hydrochloric acid (1M HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor by TLC. If using toluene, a Dean-Stark trap can be used to remove the water formed and drive the reaction to completion.
-
Reaction is typically complete within 2-8 hours, often indicated by the precipitation of the product upon cooling.
-
After cooling to room temperature, if a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove the basic catalyst), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Recrystallize or purify by column chromatography to obtain the final product.
Data Summary: Knoevenagel Condensation
| Active Methylene Cmpd. | Catalyst | Solvent | Time (h) | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 2-4 | 90-98% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-8 | 85-95% |
| Diethyl Malonate | Piperidine | Toluene | 6-12 | 75-85% |
Mechanism Diagram: Knoevenagel Condensation
Caption: Catalytic cycle of the Knoevenagel condensation.
Henry (Nitroaldol) Reaction: Building β-Nitro Alcohols
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde, yielding a β-nitro alcohol.[7][8][9] This reaction is synthetically powerful because the resulting products are rich in functionality. The nitro group can be reduced to an amine (providing access to 1,2-amino alcohols), while the alcohol can be oxidized or eliminated to form a nitroalkene, a potent Michael acceptor.[8][10]
Mechanistic Rationale: The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion.[8] This nitronate attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is then protonated during work-up (or by the conjugate acid of the base) to give the final β-nitro alcohol product.[8] All steps of the Henry reaction are reversible, so careful control of conditions is necessary to favor product formation.[8]
Protocol: Henry Reaction
Objective: To synthesize β-nitro alcohol derivatives for further functionalization.
Materials:
-
This compound
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Base (e.g., triethylamine (TEA), DBU, potassium carbonate)
-
Solvent (e.g., methanol, acetonitrile)
-
Ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the nitroalkane (2.0-5.0 eq, often used in excess).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base (e.g., TEA, 1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC. The reaction time can vary significantly from 4 to 24 hours depending on the substrates and base used.
-
Once the reaction is complete, cool it back to 0°C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the β-nitro alcohol.
Data Summary: Henry Reaction
| Nitroalkane | Base | Solvent | Time (h) | Typical Yield |
| Nitromethane | TEA | Methanol | 12-24 | 70-85% |
| Nitroethane | DBU | Acetonitrile | 4-8 | 75-90% |
| Nitromethane | K₂CO₃ | Methanol | 24-48 | 60-75% |
Mechanism Diagram: Henry Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved In the following reaction, an indole—specifically, | Chegg.com [chegg.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of Indole-6-Carboxaldehyde Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Aryl-Indole-6-Carboxaldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, indole-6-carboxaldehyde derivatives serve as critical intermediates in the synthesis of a diverse array of biologically active molecules. The introduction of an aryl or heteroaryl moiety at the C-6 position via the Suzuki-Miyaura cross-coupling reaction dramatically expands the chemical space available to drug discovery programs. This powerful carbon-carbon bond-forming reaction offers a versatile and highly functional-group-tolerant method for creating complex molecular architectures from readily available starting materials.[1]
This guide provides a comprehensive overview of Suzuki coupling protocols tailored for indole-6-carboxaldehyde derivatives, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halo-indole (typically a bromo- or iodo-indole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halo-indole is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the indole ring.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the 6-aryl-indole-6-carboxaldehyde) from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Below is a visualization of the catalytic cycle:
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Core Protocols for the Suzuki Coupling of Indole-6-Carboxaldehyde Derivatives
The presence of both the N-H group and the electron-withdrawing aldehyde functionality on the indole scaffold requires careful selection of reaction conditions to achieve high yields and minimize side reactions. Below are detailed protocols that have proven effective for similar substrates and can be adapted for indole-6-carboxaldehyde.
Protocol 1: Standard Palladium-Catalyzed Suzuki Coupling
This protocol utilizes the widely employed and robust catalyst system of tetrakis(triphenylphosphine)palladium(0) and is a good starting point for a variety of arylboronic acids.
Materials:
-
6-Bromoindole-6-carboxaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (2:1:1 v/v/v)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoindole-6-carboxaldehyde, the arylboronic acid, and the base.
-
Add the degassed solvent mixture to the flask.
-
Purge the resulting suspension with the inert gas for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging substrates.[4][5][6]
Materials:
-
6-Bromoindole-6-carboxaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Dimethylformamide (DMF) or Isopropanol/Water (3:1 v/v)
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine 6-bromoindole-6-carboxaldehyde, the arylboronic acid, and cesium carbonate.
-
Add the solvent to the vessel.
-
Add the PdCl₂(PPh₃)₂ catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-45 minutes.[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Comparative Data for Selected Protocols
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a summary of representative conditions and their expected outcomes for the coupling of halo-indoles with various arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF | 60 | 19 | 70-95 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-98 | [8] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-4 | 75-90 | N/A |
| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | DMF (MW) | 150 | 0.5 | 80-90 | [5] |
Best Practices and Troubleshooting
Successful Suzuki couplings with functionalized indoles often require careful attention to detail.
Best Practices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.
-
Purity of Reagents: The purity of the boronic acid is critical. Impurities can lead to side reactions and lower yields. If necessary, recrystallize the boronic acid before use.
-
Choice of Base: The base plays a multiple role in the reaction, including the activation of the boronic acid and the neutralization of the acid generated during the reaction. For electron-deficient indoles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[8]
-
Ligand Selection: For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction rates and yields.[9][10]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh batch of catalyst, ensure the base is anhydrous and finely powdered, increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas solvents and purge the reaction vessel with inert gas. Consider using a more stable palladium precatalyst. |
| Dehalogenation of Starting Material | Catalyst decomposition, presence of reducing agents. | Use a different palladium source or ligand. Ensure all reagents are pure. |
| Low Yield with Electron-Withdrawing Groups | Slower oxidative addition or transmetalation. | Switch to a more electron-rich ligand (e.g., SPhos, XPhos). Use a stronger base (e.g., Cs₂CO₃). Consider microwave heating to increase the reaction rate. |
Logical Workflow for Protocol Optimization
When developing a Suzuki coupling protocol for a new indole-6-carboxaldehyde derivative, a systematic approach is recommended.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Wittig Olefination for the Synthesis of N-Boc-6-vinyl-1H-indole
Abstract & Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a vinyl group onto the indole nucleus, specifically at the C6 position, provides a versatile synthetic handle for further functionalization through reactions like cross-coupling, polymerization, or cycloadditions. This application note provides a detailed, field-proven protocol for the Wittig olefination of tert-butyl 6-formyl-1H-indole-1-carboxylate. We will delve into the mechanistic rationale behind the procedural steps, from the in situ generation of the phosphonium ylide to the final purification of the desired 6-vinylindole product, offering insights to ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds.[1][2] The reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on an aldehyde or ketone.[3]
The currently accepted mechanism, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[4][5] This directly forms a transient, four-membered ring intermediate known as an oxaphosphetane.[5][6] This intermediate is unstable and rapidly decomposes in an irreversible, exothermic step to yield the final alkene and the highly stable triphenylphosphine oxide (TPPO).[3] The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction sequence.[5]
Caption: Reaction mechanism of the Wittig olefination.
Detailed Experimental Guide
This section outlines the protocols for generating the necessary Wittig reagent and its subsequent reaction with the indole aldehyde.
Materials and Reagents
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Protocol 1: In Situ Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
Rationale: The phosphonium ylide is highly reactive and moisture-sensitive, making in situ generation immediately prior to use the preferred method.[1] The process involves the deprotonation of a commercially available phosphonium salt using a strong, non-nucleophilic base. Anhydrous conditions are paramount to prevent quenching of the base and the ylide.
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.3 M.
-
Cool the resulting white suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes.
-
Expert Insight: A distinct color change to deep yellow or orange-red will be observed upon addition of n-BuLi, indicating the formation of the ylide.[7]
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The resulting ylide solution is now ready for use.
Protocol 2: Wittig Olefination of the Indole Aldehyde
Rationale: The nucleophilic ylide is added to the electrophilic indole aldehyde. The reaction is typically initiated at a low temperature to control the initial exothermic addition and then warmed to ensure the decomposition of the oxaphosphetane intermediate to the final products.
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this aldehyde solution to 0 °C.
-
Using a cannula or syringe, slowly transfer the aldehyde solution to the flask containing the pre-formed ylide from Protocol 1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Work-up: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[7] d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Caption: High-level overview of the synthesis protocol.
Purification
Rationale: The primary impurity in a Wittig reaction is triphenylphosphine oxide (TPPO). While TPPO has some solubility in nonpolar solvents, it is significantly more polar than the desired alkene product, making silica gel chromatography the most effective method for its removal.
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a nonpolar solvent system (e.g., 98:2 Hexanes:EtOAc).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 2% to 10% EtOAc).
-
The desired product, tert-butyl 6-vinyl-1H-indole-1-carboxylate, is less polar and will elute before the more polar TPPO byproduct.
-
Combine the product-containing fractions (as determined by TLC) and concentrate in vacuo to yield the pure product as a white solid or pale oil.
Data & Expected Outcomes
The successful synthesis of the target compound should be verified through standard analytical techniques.
| Parameter | Recommended Value/Condition | Expected Outcome |
| Reagents | Aldehyde, CH₃PPh₃Br, n-BuLi | - |
| Stoichiometry | 1.0 : 1.2 : 1.1 | Ensures complete consumption of the limiting aldehyde. |
| Solvent | Anhydrous THF | Aprotic polar solvent, solubilizes reactants. |
| Temperature | 0 °C to Room Temperature | Controlled addition and reaction progression. |
| Reaction Time | 3 - 5 hours | Varies; monitor by TLC. |
| Expected Yield | 75 - 90% | Typical for this transformation. |
Characterization Data:
-
¹H NMR: The most telling signs of a successful reaction are the disappearance of the aldehyde proton signal (around δ 10.0 ppm) and the appearance of new signals corresponding to the vinyl protons (typically a doublet of doublets around δ 6.8 ppm and two doublets between δ 5.2 and 5.8 ppm).
-
¹³C NMR: Disappearance of the aldehyde carbon (~190 ppm) and appearance of two new sp² carbons in the alkene region (~115-135 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₅H₁₇NO₂) should be observed.
-
Infrared (IR) Spectroscopy: Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of a C=C alkene stretch (~1630 cm⁻¹).
Troubleshooting & Expert Insights
-
Low or No Yield: The most common cause is inactive or quenched reagents. Ensure the use of truly anhydrous THF and freshly titrated or newly purchased n-BuLi. Flame-drying all glassware and maintaining a positive inert gas pressure is critical.
-
Difficulty Removing TPPO: If chromatography is challenging, alternative methods for TPPO removal exist. One effective lab-scale method involves treating the crude mixture with oxalyl chloride or MgCl₂ to precipitate the phosphine oxide as a salt, which can then be filtered off.[8] Recrystallization from a suitable solvent like 1-propanol can also be effective, as the TPPO is often more soluble than the desired alkene product.[2]
-
Stereoselectivity: For simple, non-stabilized ylides like methylenetriphenylphosphorane, stereoselectivity is not a concern. For substituted ylides, unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene, especially under lithium-salt-free conditions.[4][5]
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere using proper syringe techniques. It can cause severe burns upon contact with skin.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use.
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
References
- Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process. Chemical Communications (RSC Publishing).
- Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry | OpenStax.
- The Wittig Synthesis and Photocyclodehydrogenation of 3-(2-Aryl)Vinylindole Derivatives. Canadian Journal of Chemistry.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters.
- The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
- Use of Vinyl Sulfides in Fischer Indole Reactions. Synthesis.
- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
- What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate.
- The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry.
- Wittig reaction. Wikipedia.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. Organic Letters.
- A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis.
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Reductive Amination of N-Boc-6-formylindole for Drug Discovery
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this nucleus is a key strategy in drug discovery for modulating pharmacological activity. This application note provides a detailed guide to the reductive amination of tert-butyl 1H-indole-6-carboxylate (N-Boc-6-formylindole), a versatile intermediate for the synthesis of 6-(aminomethyl)-indole derivatives. We present an in-depth analysis of the reaction mechanism, a comparative overview of common reducing agents, and detailed, field-proven protocols for the reaction with both primary and secondary amines. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring robust and reproducible execution of this critical synthetic transformation.
Introduction: The Significance of 6-Substituted Indoles
The indole ring system is a cornerstone of many biologically active compounds, including neurotransmitters, alkaloids, and a multitude of pharmaceuticals. Specifically, derivatives functionalized at the 6-position are of significant interest in drug development. The introduction of an aminomethyl group at this position via reductive amination of N-Boc-6-formylindole provides a crucial chemical handle for building molecular complexity and exploring structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is instrumental in preventing side reactions and can be readily removed under acidic conditions, offering a versatile route to a wide array of target molecules.[1][2] Reductive amination itself is a powerful and widely used C-N bond-forming reaction in medicinal chemistry due to its operational simplicity and broad substrate scope.[3][4]
The Mechanism of Reductive Amination
Reductive amination is a two-step, one-pot process that converts a carbonyl group into an amine.[5][6] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced by a hydride-based reducing agent.[7][8]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[7][9]
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5][8] A key requirement for the reducing agent is its ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[9][10]
Below is a diagram illustrating the general workflow of reductive amination.
Caption: General workflow for one-pot reductive amination.
Choosing the Right Reducing Agent
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the intermediate imine or iminium ion.[9][10]
| Reducing Agent | Formula | Typical Solvents | Key Characteristics & Insights |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic (DCE, DCM, THF) | Highly Recommended. Mild and selective for imines/iminiums over aldehydes/ketones.[3][11][12] Does not require strict pH control. It is moisture-sensitive.[11] Acetic acid can be used as a catalyst.[12] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic (MeOH, EtOH) | Effective and selective, but highly toxic due to the potential release of HCN gas, especially under acidic conditions.[10][11][13] Safer alternatives like STAB are generally preferred.[3][13] |
| Sodium Borohydride | NaBH₄ | Protic (MeOH, EtOH) | Can reduce aldehydes and ketones, so the imine must be pre-formed before its addition.[9][11] Less selective for one-pot procedures. |
| Pyridine-Borane Complex | C₅H₅N·BH₃ | Methanol | A mild and selective option, often used with molecular sieves to facilitate imine formation.[14] |
For the protocols detailed below, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice due to its high selectivity, safety profile, and operational simplicity.[3][12]
Experimental Protocols
Materials & Equipment:
-
N-Boc-6-formylindole
-
Selected primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of tert-butyl 6-((benzylamino)methyl)-1H-indole-1-carboxylate.
Caption: Step-by-step workflow for Protocol 1.
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-6-formylindole (1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.1-1.2 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, especially for less reactive amines.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise. An initial effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of tert-butyl 6-(morpholinomethyl)-1H-indole-1-carboxylate. The procedure is largely similar to that for primary amines.
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add morpholine (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the iminium ion from a secondary amine is generally rapid.
-
Add STAB (1.5 eq) portion-wise.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Perform the aqueous workup and extraction as described in steps 7-9 of Protocol 1.
-
Purify the crude product via flash chromatography to obtain the desired tertiary amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient imine/iminium formation. 2. Deactivated STAB (moisture). 3. Sterically hindered or electron-poor amine. | 1. Add a catalytic amount of acetic acid (0.1-0.2 eq).[12] 2. Use freshly opened or properly stored STAB and ensure anhydrous conditions. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. Consider adding molecular sieves to drive imine formation.[14] |
| Formation of Byproducts | 1. Reduction of the starting aldehyde. 2. Over-alkylation of the primary amine product. | 1. This is unlikely with STAB but can occur with NaBH₄. Ensure STAB is the reducing agent. 2. Use a smaller excess of the aldehyde (if the amine is the limiting reagent) or ensure the primary amine product is not significantly more nucleophilic than the starting amine. A tandem protection/reduction procedure can also be employed.[15] |
| Difficult Purification | 1. Baseline streaking on TLC due to basic amine product. 2. Co-elution of product with unreacted amine. | 1. Add 1% triethylamine to the eluent during chromatography to suppress tailing. 2. Use an acidic wash (e.g., dilute HCl) during workup to remove excess basic amine, provided the product is stable to acid. Alternatively, scavenger resins can be used.[4] |
| Boc-Group Cleavage | Use of strong acids for catalysis. | Use only catalytic amounts of a weak acid like acetic acid. Avoid strong acids like trifluoroacetic acid (TFA) unless deprotection is intended.[16] |
Conclusion
Reductive amination of N-Boc-6-formylindole is a robust and highly efficient method for synthesizing a diverse range of 6-(aminomethyl)-indole derivatives. By selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and carefully controlling reaction conditions, researchers can reliably access key intermediates for pharmaceutical and agrochemical development. The protocols and troubleshooting guide provided herein offer a comprehensive framework for the successful implementation of this vital synthetic transformation.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism.
- Chemistry Steps. (n.d.). Reductive Amination.
- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
- Wikipedia. (2023). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Boros, E. E., et al. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(9), 3587–3590. [Link]
- Reddy, G. V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(19), 5228–5231. [Link]
- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Kim, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708. [Link]
- D'hooghe, M., et al. (2007). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 48(3), 413-415.
- The Organic Reaction. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
- Nagarsenkar, A., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 127, 711-717.
- Kotsuki, H., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3172-3174. [Link]
- Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 3(10), 13735-13742. [Link]
- J&K Scientific LLC. (n.d.). 6-(Aminomethyl)indole.
- Gholami, M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(19), 4503. [Link]
- ResearchGate. (n.d.). Indole N-Boc deprotection method development.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes.
- MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis.
- ResearchGate. (2021). Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones.
- Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
- Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sodium cyanoborohydride [organic-chemistry.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Tert-butyl 6-formyl-1H-indole-1-carboxylate in Natural Product Total Synthesis
Introduction: Unlocking Isomeric Diversity in Indole Alkaloids
Within the intricate world of natural product synthesis, the indole nucleus stands as a privileged scaffold, forming the core of countless biologically active molecules. However, functionalization at specific positions of the indole ring is a persistent challenge that dictates the success of a synthetic campaign. Tert-butyl 6-formyl-1H-indole-1-carboxylate emerges as a uniquely valuable building block, offering synthetic chemists strategic access to C6-substituted indole architectures. Unlike the more commonly exploited C3 position, the C6-formyl group serves as a versatile handle for constructing complex side chains and additional ring systems, which are characteristic of specific families of natural products.
The presence of the N-Boc (tert-butoxycarbonyl) group is a key design feature. It serves a dual purpose: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions, and it enhances the solubility of indole intermediates in common organic solvents, simplifying handling and purification. This robust protection is readily cleaved under acidic conditions, allowing for the restoration of the native indole NH functionality at a late stage in the synthesis.
This guide provides an in-depth exploration of the reactivity and application of this compound, focusing on a proposed synthetic route toward an analogue of the marine alkaloid Dendrodoine. Dendrodoine, first isolated from the tunicate Dendrodoa grossularia, possesses a rare 1,2,4-thiadiazole ring and exhibits interesting biological activities.[1][2] Our proposed synthesis demonstrates how the strategic placement of the formyl group at the C6 position provides a direct and controlled pathway to an important class of indole-containing heterocycles.
Physicochemical Properties & Handling
Proper handling and storage are paramount for ensuring the reagent's stability and reactivity.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 119-121 °C |
| Solubility | Soluble in THF, DCM, EtOAc, Acetone |
| Storage | Store at 2-8°C, protected from light and moisture |
Expert Insight: While the N-Boc group enhances stability, indole aldehydes can be susceptible to slow oxidation. It is advisable to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and to re-evaluate its purity by ¹H NMR if it has been stored for an extended period.
Synthetic Application: A Strategic Route to a Dendrodoine Analogue
Our focus will be the synthesis of 5-(1H-indol-6-yl)-1,2,4-thiadiazol-3-amine , a structural analogue of Dendrodoine. This route highlights the key transformations of the C6-formyl group and the utility of the N-Boc protecting group.
Part A: Chain Extension via Horner-Wadsworth-Emmons (HWE) Olefination
Causality and Rationale: The first crucial step is to convert the aldehyde into an α,β-unsaturated nitrile. This transformation serves two purposes: it extends the carbon chain by two atoms and installs a nitrile group, which is a key precursor for the formation of the thiadiazole ring. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation.[3][4] It utilizes a phosphonate-stabilized carbanion, which is highly nucleophilic and reacts efficiently with aldehydes. A significant advantage of the HWE reaction over the classical Wittig reaction is that the phosphate byproduct is water-soluble, greatly simplifying the purification process.[4] The use of a stabilized ylide, such as that derived from diethyl cyanomethylphosphonate, strongly favors the formation of the thermodynamically more stable (E)-alkene isomer.[3]
Detailed Protocol: Synthesis of (E)-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)acrylonitrile
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | ~20 mL | - |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 1.1 | 1.1 |
| This compound | 245.28 | 1.0 | 1.0 |
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH twice with anhydrous hexanes to remove the mineral oil, carefully decanting the supernatant via cannula.
-
Suspend the washed NaH in anhydrous THF (~10 mL). Cool the suspension to 0°C using an ice-water bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF (~5 mL) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, during which time hydrogen gas evolution should cease, and the solution becomes clear or slightly hazy. This indicates the complete formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the carbanion solution back down to 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (~5 mL).
-
Add the aldehyde solution dropwise to the carbanion solution at 0°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-alkene product.
-
Part B: N-Boc Deprotection
Causality and Rationale: With the C6 sidechain successfully installed, the N-Boc protecting group can be removed to reveal the native indole. This step is necessary for the final natural product analogue structure. Acid-catalyzed hydrolysis is the most common and efficient method for Boc deprotection.[4][5] Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is highly effective, as the byproducts (tert-butanol and isobutylene) and the excess acid are volatile and easily removed in vacuo.
Detailed Protocol: Synthesis of (E)-3-(1H-indol-6-yl)acrylonitrile
Materials & Reagents:
| Reagent | Amount (mmol) |
| (E)-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)acrylonitrile | 1.0 |
| Dichloromethane (DCM) | ~10 mL |
| Trifluoroacetic Acid (TFA) | ~2 mL (20% v/v) |
Procedure:
-
Dissolve the Boc-protected indole (1.0 eq) in dichloromethane (~10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add trifluoroacetic acid (20% v/v) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which is often pure enough for the next step without further purification.
Part C: Construction of the 1,2,4-Thiadiazole Ring
Causality and Rationale: The final key step is the construction of the heterocyclic core of the Dendrodoine analogue. While the literature often describes the synthesis of the related 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine from indole-3-carboxaldehyde,[1][6] a similar logic can be applied to our C6-substituted acrylonitrile intermediate to form the desired 1,2,4-thiadiazole isomer. This transformation can be envisioned through a multi-step, one-pot process involving the reaction of the nitrile with a source of sulfur and nitrogen. A plausible route involves the conversion of the nitrile to a thioamide, followed by cyclization with an appropriate aminating reagent.
Detailed Protocol (Proposed): Synthesis of 5-(1H-indol-6-yl)-1,2,4-thiadiazol-3-amine
This protocol is an adaptation based on established methods for thiadiazole synthesis.
Procedure:
-
Thioamide Formation:
-
Dissolve (E)-3-(1H-indol-6-yl)acrylonitrile (1.0 eq) in a solution of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature until TLC analysis indicates complete conversion of the starting material to the more polar thioamide product. (Extreme caution must be exercised when handling H₂S gas).
-
Purge the solution with nitrogen to remove excess H₂S and concentrate under reduced pressure. The crude thioamide can often be used directly in the next step.
-
-
Cyclization to form the 1,2,4-Thiadiazole:
-
Dissolve the crude thioamide in a suitable solvent like DMF.
-
Add an S-alkylating agent, such as methyl iodide (1.1 eq), and stir at room temperature for 1-2 hours to form the reactive S-methyl isothioamide intermediate.
-
Add guanidine hydrochloride (1.5 eq) and a non-nucleophilic base such as DBU (1.5 eq).
-
Heat the reaction mixture to 80-100°C and stir overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Troubleshooting & Expert Insights
-
HWE Reaction: If the reaction is sluggish or stalls, it may be due to impure or wet NaH or incomplete carbanion formation. Ensure all reagents and solvents are scrupulously dry. A small amount of HMPA can sometimes be added to increase the reactivity of the carbanion, but it is a potent carcinogen and should be handled with extreme care.
-
N-Boc Deprotection: If the substrate has other acid-sensitive functional groups, TFA may be too harsh. Milder conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in an appropriate solvent, can be employed.[5] Reaction time may need to be extended.
-
Thiadiazole Formation: The proposed cyclization can be sensitive to reaction conditions. If the yield is low, optimization of the base, solvent, and temperature may be necessary. The stability of the S-methyl isothioamide intermediate can also be a factor; in some cases, it may be beneficial to generate it in situ at low temperatures before adding the guanidine.
Conclusion
This compound is a powerful and strategic building block for accessing C6-functionalized indole alkaloids. Its bifunctional nature—a readily transformable aldehyde and a robust, yet cleavable, protecting group—provides a reliable platform for complex synthetic endeavors. As demonstrated in the proposed synthesis of a Dendrodoine analogue, this reagent enables a controlled and regioselective approach to molecular architectures that would be challenging to construct using more traditional indole starting materials. The protocols and insights provided herein serve as a guide for researchers looking to leverage this versatile reagent in their own natural product total synthesis programs.
References
- Maimone, T. J., & Baran, P. S. (2014). Scalable Total Syntheses of (−)-Hapalindole U and (+)-Ambiguine H. Tetrahedron, 71(22), 3652–3665. [Link]
- Li, G., et al. (2022). Concise Total Synthesis of Ambiguine P. Journal of the American Chemical Society, 144(21), 9573–9578. [Link]
- Baran, P. S., et al. (2008). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. Journal of the American Chemical Society, 130(52), 17938–17954. [Link]
- Şahin, Z., et al. (2020). Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. Turkish Journal of Chemistry, 44(6), 1733-1741. [Link]
- Ali, M., et al. (2022). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 12(25), 15108-15115. [Link]
- He, H., et al. (1992). Dendrodoine, a new cytotoxic thiadiazole from a marine tunicate. Tetrahedron Letters, 33(21), 2959-2962. (Link not directly available, abstract searchable)
- Taskin, T., et al. (2020). Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. PubMed, 33488266. [Link]
- Organic Syntheses. (1955). β-AMINOPROPIONITRILE. Organic Syntheses, 35, 10. [Link]
- Ali, M., et al. (2022). Synthesis of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines 3a–f.
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Sonar, V. N., et al. (2008). (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Acta Crystallographica Section E, 64(Pt 4), o729. [Link]
- Postigo, A. (2012).
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Formylindoles as a Versatile Scaffold for Fluorescent Probe Synthesis
Introduction: The Strategic Importance of the 6-Formylindole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry and materials science, largely owing to its intrinsic fluorescence and rich electronic properties.[1][2] Within this family, 6-formylindole emerges as a particularly strategic starting material for the synthesis of fluorescent probes. The aldehyde functionality at the 6-position serves as a versatile chemical handle for introducing a wide array of molecular complexities through well-established organic reactions. This unique positioning allows for the extension of the indole's π-conjugated system, enabling the rational design of fluorophores with tunable photophysical properties.[3]
Fluorescent probes constructed from the 6-formylindole core can be engineered for a multitude of applications, including the detection of metal ions, the sensing of pH, and for bioimaging in living cells.[2][4][5] The design of these probes typically involves the covalent linkage of the 6-formylindole scaffold to a recognition moiety, which selectively interacts with the analyte of interest, and a signaling unit, where the fluorescence output is modulated upon binding.
This technical guide provides an in-depth exploration of the application of 6-formylindoles in the synthesis of fluorescent probes, detailing the core synthetic strategies, providing exemplary protocols, and discussing the potential applications for the resulting molecular tools.
Core Synthetic Strategies: Leveraging the Reactivity of the Formyl Group
The aldehyde at the 6-position of the indole ring is the focal point for synthetic elaboration. Two primary reaction classes are predominantly employed for the construction of 6-formylindole-based fluorescent probes: Knoevenagel Condensation and Schiff Base Formation .
Knoevenagel Condensation: Extending π-Conjugation for Bathochromic Shifts
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.[6][7] This reaction is exceptionally well-suited for the synthesis of fluorescent probes from 6-formylindole as it extends the π-conjugated system of the indole core, leading to a bathochromic (red) shift in both the absorption and emission spectra. The extent of this shift can be modulated by the choice of the active methylene compound.
Causality Behind Experimental Choices: The choice of the active methylene compound is critical in determining the photophysical properties of the final probe. Compounds with strong electron-withdrawing groups (e.g., malononitrile, cyanoacetates) will lead to a greater degree of intramolecular charge transfer (ICT), often resulting in probes with large Stokes shifts and sensitivity to solvent polarity. The catalyst, typically a mild base like piperidine or an amine in combination with a Lewis acid, is chosen to facilitate deprotonation of the active methylene compound without promoting side reactions on the indole ring.
Schiff Base Formation: Introducing Recognition Moieties
The condensation of the 6-formyl group with a primary amine to form an imine (Schiff base) is another cornerstone in the synthesis of fluorescent probes from this scaffold.[8][9] This reaction is particularly useful for introducing a recognition moiety for a specific analyte. For instance, a polyamine chain can be appended to create a chemosensor for metal ions, or an aniline derivative can be introduced to create a pH-sensitive probe.
Causality Behind Experimental Choices: The choice of the primary amine directly dictates the analyte specificity of the resulting probe. The reaction is typically carried out in an alcohol solvent, which facilitates the dissolution of the reactants and the removal of the water byproduct. Often, a catalytic amount of acid is added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Exemplary Fluorescent Probes and Their Photophysical Properties
While specific data for a wide range of 6-formylindole-derived probes is emerging, we can extrapolate the expected photophysical properties based on the extensive literature on similar indole-based fluorophores. The following table summarizes the anticipated properties of hypothetical probes synthesized via the aforementioned strategies.
| Probe Architecture | Synthetic Strategy | Anticipated λ_abs (nm) | Anticipated λ_em (nm) | Anticipated Quantum Yield (Φ) | Potential Application |
| Probe 1: 6-((2,2-dicyanovinyl)indole) | Knoevenagel Condensation | 380 - 420 | 450 - 500 | 0.2 - 0.5 | Solvatochromic probe, Bioimaging |
| Probe 2: 6-(((2-(dimethylamino)ethyl)imino)methyl)indole | Schiff Base Formation | 350 - 380 | 420 - 460 | 0.1 - 0.3 | Metal ion sensing (e.g., Zn²⁺) |
| Probe 3: 6-(((4-hydroxyphenyl)imino)methyl)indole | Schiff Base Formation | 360 - 390 | 440 - 480 | 0.1 - 0.4 | pH sensing |
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a variety of fluorescent probes from 6-formylindole.
Protocol 1: General Procedure for Knoevenagel Condensation
Objective: To synthesize a 6-formylindole derivative with an extended π-system.
Materials:
-
6-Formylindole
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-formylindole (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum. The extended conjugation can be observed by a red-shift in the UV-Vis absorption spectrum compared to the starting material.
Protocol 2: General Procedure for Schiff Base Formation
Objective: To synthesize a 6-formylindole-based Schiff base fluorescent probe.
Materials:
-
6-Formylindole
-
Primary amine of choice (e.g., an amino-functionalized recognition moiety)
-
Methanol or Ethanol (solvent)
-
Glacial acetic acid (optional catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-formylindole (1.0 eq) in methanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Schiff base formation is often rapid and may be complete within 30 minutes to a few hours.
-
The product may precipitate from the reaction mixture upon formation. If so, it can be isolated by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The formation of the imine bond is confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (~8.0-8.5 ppm) in the ¹H NMR spectrum.
Applications in Research and Drug Development
Fluorescent probes derived from 6-formylindole have significant potential in various research and development areas:
-
Metal Ion Sensing: Schiff base derivatives incorporating chelating moieties can be designed for the selective detection of biologically and environmentally important metal ions.[10] Upon metal binding, changes in the probe's conformation and electronic structure can lead to a "turn-on" or "turn-off" fluorescent response.[8][9]
-
pH Sensing: Probes with ionizable groups, such as a phenolic hydroxyl group introduced via a Schiff base linkage, can exhibit pH-dependent fluorescence, making them valuable tools for monitoring pH changes in cellular compartments.[1]
-
Bioimaging: The tunable photophysical properties of 6-formylindole derivatives make them suitable for live-cell imaging.[4][5] By attaching specific targeting ligands, these probes can be directed to particular organelles or biomolecules, enabling their visualization and tracking.
-
Drug Development: Fluorescent probes can be used in high-throughput screening assays to identify potential drug candidates that modulate the activity of a target enzyme or receptor.
Conclusion and Future Perspectives
6-Formylindole represents a highly valuable and versatile platform for the synthesis of novel fluorescent probes. The straightforward and efficient synthetic routes, primarily the Knoevenagel condensation and Schiff base formation, allow for the creation of a diverse library of probes with tailored photophysical properties and analyte specificities. As research in this area continues, it is anticipated that 6-formylindole-based probes will play an increasingly important role in advancing our understanding of complex biological processes and in the development of new diagnostic and therapeutic agents.
References
- Practical applications of fluorescent Schiff base sensors. (n.d.). ResearchGate.
- Patil, D. B. (n.d.). Application of Schiff base as a fluorescence sensor. JETIR.
- Kaya, I., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3045. [Link]
- Plech, T., et al. (2024). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 29(1), 123. [Link]
- Kallitsis, A., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(3), 543-550. [Link]
- Yadav, J. S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2633-2642. [Link]
- Girija, C. R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 4(4), 431-435. [Link]
- Kumar, A., et al. (2023). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 13(45), 31631-31641. [Link]
- A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties. (2021). Semantic Scholar.
- Liu, H.-L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. [Link]
- Frangioni, J. V. (2008). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology, 12(4), 416-424. [Link]
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Hari, Y., & Tor, Y. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances, 13(25), 17123-17127. [Link]
- Stable and Functional Dyes for Near-Infrared Fluorescence Imaging of Living Subjects. (2020). Angewandte Chemie International Edition, 59(32), 13136-13139. [Link]
- Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 51(1), 1-11. [Link]
- Li, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. International Journal of Molecular Sciences, 23(19), 11881. [Link]
- Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles. (n.d.). ResearchGate.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). ResearchGate.
- Frangioni, J. V. (2008). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology, 12(4), 416-424. [Link]
- Thevenot, E., et al. (2020).
- Kowada, T., et al. (2019). Rhodols – synthesis, photophysical properties and applications as fluorescent probes. Chemical Society Reviews, 48(19), 5095-5125. [Link]
- Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. (2024). MDPI.
- Fedorov, A. Y., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(24), 8821. [Link]
Sources
- 1. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl 6-formyl-1H-indole-1-carboxylate: A Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indole-6-Carboxaldehyde Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The indole scaffold is a privileged heterocyclic motif, frequently appearing in approved kinase inhibitors due to its structural resemblance to the adenine region of ATP, enabling it to effectively compete for the enzyme's active site.[2] The specific substitution pattern on the indole ring is paramount for achieving both high potency and selectivity against a particular kinase target within the vast human kinome.
This document focuses on tert-butyl 6-formyl-1H-indole-1-carboxylate , a strategically designed intermediate for the synthesis of novel kinase inhibitors. The placement of the reactive formyl (aldehyde) group at the C6 position of the indole core offers a versatile chemical handle for elaboration into diverse pharmacophores. This position is less commonly explored than the C3 position, providing an avenue for novel intellectual property and potentially unique kinase selectivity profiles. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability and allows for controlled, site-selective reactions during synthetic campaigns.
These application notes provide a comprehensive guide for researchers, covering the synthetic rationale, detailed experimental protocols for the synthesis and elaboration of this key intermediate, and robust methodologies for the biochemical and cellular evaluation of the resulting kinase inhibitors.
Part 1: Synthesis and Chemical Elaboration
The synthesis of this compound is not a trivial one-step formylation, as direct electrophilic substitution on the indole nucleus overwhelmingly favors the C3 position.[3][4] Therefore, a multi-step, rational approach is required, typically starting from an indole already functionalized at the C6 position.
Proposed Synthetic Pathway
A plausible and efficient route involves the Boc protection of a commercially available C6-substituted indole, followed by conversion of the C6-substituent into the desired formyl group.
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Strategic C6-Formylation of N-Boc-Indole: Principles and Protocols
An Application Guide for Researchers
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, and functionalization of its benzene ring offers a pathway to novel therapeutic agents. Specifically, the introduction of a formyl group at the C6 position creates a versatile chemical handle for further molecular elaboration. However, the intrinsic electronic properties of the indole nucleus render direct electrophilic substitution at C6 a significant synthetic challenge, with overwhelming selectivity for the C3 position. This application note provides a comprehensive guide to achieving the selective formylation of N-Boc-indole at the C6 position. We will dissect the principles of indole reactivity, explain the limitations of classical formylation techniques, and present a robust, field-proven protocol based on a directed ortho-metalation strategy.
The Challenge: Understanding Indole Reactivity
The indole ring system is an electron-rich heterocycle. The nitrogen lone pair participates in the π-system, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position. Electrophilic aromatic substitution, the fundamental mechanism for most formylation reactions, therefore occurs preferentially at C3.[1][2] The general order of reactivity for electrophilic attack on an N-protected indole is C3 >> C2 > C5 ≈ C6 > C4 ≈ C7.
The tert-butoxycarbonyl (Boc) group on the indole nitrogen (N1) is primarily used as a protecting group. While it can influence regioselectivity in some reactions, such as directing lithiation to the C2 position, it does not override the inherent nucleophilicity of C3 in electrophilic substitutions, nor does it effectively direct electrophiles to the C6 position.[3] Consequently, standard formylation methods are ill-suited for this transformation.
Table 1: Regioselectivity of Common Indole Formylation Methods
| Method | Reagents | Typical Outcome for N-Boc-Indole | Primary Limitation for C6-Selectivity |
| Vilsmeier-Haack | POCl₃, DMF | Exclusive C3-formylation[1][4][5] | Overwhelming electronic preference for C3. |
| Duff Reaction | Hexamethylenetetramine, acid | C3-formylation, often with lower yields. | Low reactivity and poor regiocontrol. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid | Primarily C3-formylation. | Strong electrophile follows inherent reactivity. |
| Metalation-Formylation | Organolithium, DMF | C2-formylation (via directed ortho-metalation)[3] | N-Boc group directs metalation to C2, not C6/C7. |
The data clearly indicates that a direct approach to C6-formylation is not feasible. A successful strategy must circumvent the natural reactivity of the indole core.
A Practical Strategy: Halogen-Metal Exchange
To achieve unequivocal C6-formylation, a pre-functionalized starting material is required. The most reliable and versatile approach involves a halogen-metal exchange followed by quenching with an electrophilic formylating agent. This strategy leverages the well-established chemistry of organolithium reagents to generate a nucleophilic C6-anion, which then reacts selectively.
The workflow for this strategy is outlined below. It begins with the readily available 6-bromoindole, which is first protected with the Boc group and then subjected to the key formylation step.
Caption: Experimental workflow for the synthesis of N-Boc-indole-6-carboxaldehyde.
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium (n-BuLi) are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: Synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate (N-Boc-6-bromoindole)
This initial step protects the indole nitrogen, which is crucial for preventing side reactions during the subsequent lithiation step.
Materials:
-
6-Bromoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 6-bromoindole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to yield N-Boc-6-bromoindole as a white solid.
Protocol 2: C6-Formylation via Halogen-Metal Exchange
This is the core protocol for generating the target C6-formylated indole. Precise temperature control is critical for success.
Materials:
-
tert-butyl 6-bromo-1H-indole-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Dissolution: Add N-Boc-6-bromoindole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 45-60 minutes. The solution may change color, indicating the formation of the lithiated species.
-
Quenching with Formylating Agent: Add anhydrous DMF (2.0-3.0 eq) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming: After the DMF addition is complete, stir the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, tert-butyl 6-formyl-1H-indole-1-carboxylate.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Starting Material | N-Boc-6-bromoindole | Pre-functionalization at C6 dictates regioselectivity. |
| Lithiation Reagent | n-BuLi | Efficiently performs Br-Li exchange at low temperatures. |
| Temperature | -78 °C | Prevents side reactions, such as decomposition or reaction at other sites. |
| Formylating Agent | Anhydrous DMF | A standard, effective C1 electrophile for organolithiums. |
| Expected Yield | 65-85% | This is a generally high-yielding and reliable transformation. |
| Selectivity | >99% for C6 | The reaction is exclusively directed by the position of the halogen. |
Mechanistic Insight
The success of this protocol hinges on the clean formation of a C6-indole carbanion, which is a powerful nucleophile.
Caption: Mechanism of C6-formylation via lithiation and DMF quench.
-
Halogen-Metal Exchange: n-BuLi, a strong base and nucleophile, preferentially attacks the bromine atom on the indole ring, displacing it to form the thermodynamically stable C6-lithiated indole and n-butyl bromide.
-
Nucleophilic Attack: The highly nucleophilic C6-anion attacks the electrophilic carbonyl carbon of DMF.
-
Hydrolysis: The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, it collapses to form the aldehyde and lithium dimethylamide, which is subsequently protonated.
Conclusion
Direct C6-formylation of N-Boc-indole via electrophilic substitution is synthetically unviable due to the inherent electronic preferences of the indole ring. This guide presents an authoritative and robust alternative based on halogen-metal exchange chemistry. By starting with 6-bromoindole, researchers can achieve highly selective and efficient synthesis of N-Boc-indole-6-carboxaldehyde, a valuable intermediate for drug discovery and materials science. Adherence to the detailed protocols, particularly the maintenance of anhydrous conditions and low temperatures, is paramount for achieving high yields and purity.
References
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Gore, S., Baskaran, S., & König, B. (2012). A rapid synthesis of indoles from N-Ts-2-alkenylanilines. Organic Letters, 14(17), 4568–4571.
- Katritzky, A. R., & Akutagawa, S. (1986). A general and convenient route to 7-substituted indolines. Organic Syntheses, 64, 124.
- Yang, D., et al. (2016). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- Dounay, A. B., & Humphrey, J. M. (2010). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Current Organic Chemistry, 14(10), 1034-1052.
- Ishiyama, T., et al. (2018). Dispersion-controlled C6-selective C–H borylation of indoles.
- Cleavage of the Boc group using trifluoroacetic acid (TFA)
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett, 35(03), 329-333.
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10.
- Li, J., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(21), 18963–18973.
- Dhole, N. A., & Bhor, M. D. (2018). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers, 5(2), 241-245.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 223-231.
- Snieckus, V. (2010). Metalation of Indole. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-47). Springer.
- Movassaghi, M., & Schmidt, M. A. (2007). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Organic Letters, 9(10), 1935–1938.
- Wen, J., & Shi, D. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 9, 709835.
- Ranu, B. C., & Jana, R. (2006). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 2, 19.
- Yang, D., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Organic Letters, 18(15), 3806–3809.
- Meth-Cohn, O., & Taylor, D. L. (1995). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Tetrahedron, 51(48), 13133-13146.
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry, 14(9), 1639–1677.
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Downstream Functionalization of the Formyl Group on the Indole Ring
Introduction: The Versatility of Indole-3-carbaldehyde in Medicinal Chemistry and Beyond
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the various substituted indoles, indole-3-carbaldehyde (I3A) stands out as a pivotal intermediate, offering a reactive handle for a multitude of chemical transformations.[3][4] The formyl group at the C3 position, being electrophilic in nature, provides a gateway to a diverse range of functional groups, enabling the synthesis of complex molecular architectures with significant biological activities.[1][5] These activities span a wide therapeutic spectrum, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[1][3]
This guide provides an in-depth exploration of the key downstream functionalization reactions of the formyl group on the indole ring. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these methods for their specific synthetic targets.
Core Functionalization Pathways
The reactivity of the formyl group on the indole ring can be broadly categorized into several key transformations. This guide will focus on the most synthetically useful and widely employed reactions:
-
Oxidation to Carboxylic Acids: Conversion of the aldehyde to a carboxylic acid, a key functional group for further amide couplings and other transformations.
-
Reduction to Alcohols: Formation of indole-3-methanol, a precursor for ethers, esters, and halides.
-
Carbon-Carbon Bond Forming Reactions:
-
Condensation Reactions (Knoevenagel, Henry): Generation of α,β-unsaturated systems, which are valuable Michael acceptors.
-
Wittig Reaction: A classic method for the synthesis of alkenes.
-
Organometallic Additions (Grignard Reaction): Formation of secondary alcohols.
-
-
Carbon-Nitrogen Bond Forming Reactions:
-
Reductive Amination: A direct route to various substituted amines.
-
Synthesis of Bis(indolyl)methanes (BIMs): Condensation with indoles to form a privileged class of bioactive compounds.
-
The following sections will delve into each of these pathways, providing detailed protocols and expert insights.
Oxidation: Accessing Indole-3-carboxylic Acid
The oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid is a fundamental transformation, yielding a versatile intermediate for further derivatization, particularly in the synthesis of amide libraries for drug discovery.[4] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) offers a robust and efficient method.
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction proceeds in an aqueous basic medium to prevent unwanted side reactions on the electron-rich indole nucleus.
-
Solvent System: A mixture of a polar organic solvent (like acetone or methanol) and water is often used to ensure the solubility of both the organic substrate and the inorganic oxidant.
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating. Exothermic reactions with KMnO₄ can occur, so careful monitoring is essential.
-
Work-up: The work-up involves quenching the excess oxidant (e.g., with sodium bisulfite) and removing the manganese dioxide byproduct by filtration. Acidification of the filtrate then precipitates the desired carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
Indole-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) in a minimal amount of acetone.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.2 eq) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The indole-3-carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Reduction: Synthesis of Indole-3-methanol
The reduction of the formyl group to a primary alcohol, indole-3-methanol (indole-3-carbinol), provides a valuable intermediate for the synthesis of ethers, esters, and halides. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for aldehydes and ketones.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols in the presence of more sensitive functional groups. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which can sometimes lead to over-reduction or side reactions with the indole ring.[6]
-
Solvent: Protic solvents like ethanol or methanol are typically used as they can protonate the intermediate alkoxide and are compatible with NaBH₄.
-
Temperature: The reaction is generally carried out at room temperature or below to control the reaction rate and minimize potential side reactions.
-
Work-up: The work-up involves quenching the excess NaBH₄ with water or a dilute acid and then extracting the product into an organic solvent.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
Indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve indole-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield indole-3-methanol, which can be further purified by recrystallization or column chromatography if necessary.[7][8]
Carbon-Carbon Bond Formation: Expanding the Molecular Framework
The formyl group of indole-3-carbaldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton and the introduction of diverse functionalities.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated product.[9] This reaction is a powerful tool for creating electron-deficient alkenes that can serve as Michael acceptors in subsequent reactions.[10][11]
-
Active Methylene Compound: The choice of the active methylene compound determines the nature of the resulting α,β-unsaturated system. Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups.
-
Catalyst: A weak base like piperidine is typically sufficient to deprotonate the active methylene compound and initiate the condensation.
-
Solvent: Polar protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and the catalyst.
Materials:
-
Indole-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-cold water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[12]
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.[12]
-
Stir the mixture at room temperature. The product may begin to precipitate during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 2-(1H-indol-3-ylmethylene)malononitrile.[12]
-
If necessary, the product can be purified by recrystallization from ethanol.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and phosphorus ylides. This reaction offers excellent control over the location of the newly formed double bond.
-
Phosphorus Ylide: The structure of the ylide determines the substituent on the newly formed alkene. Stabilized ylides (containing an electron-withdrawing group) are generally less reactive but easier to handle and often favor the formation of the (E)-alkene.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent protonation of the ylide.
-
Reaction Monitoring: TLC is crucial to monitor the consumption of the aldehyde and the formation of the alkene product, as well as the triphenylphosphine oxide byproduct.
Materials:
-
Indole-3-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
Dissolve indole-3-carbaldehyde (50 mg, 1.0 eq) in dichloromethane (3 mL) in a vial equipped with a stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, evaporate the DCM with a stream of nitrogen gas.
-
Dissolve the residue in a mixture of 25% diethyl ether in hexanes (2-3 mL).
-
The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter the solution to remove the precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude alkene product, which can be further purified by column chromatography.
Henry Reaction: Synthesis of β-Nitro Alcohols
The Henry (or nitroaldol) reaction is the base-catalyzed addition of a nitroalkane to an aldehyde, yielding a β-nitro alcohol.[13] These products are highly valuable synthetic intermediates, as the nitro group can be further transformed into amines, ketones, or other functional groups.
-
Nitroalkane: Nitromethane is the most common nitroalkane used, leading to the formation of a primary β-nitro alcohol.
-
Catalyst: A base is required to deprotonate the nitroalkane, forming a nitronate anion which then acts as the nucleophile. For asymmetric versions, chiral catalysts are employed.[14]
-
Solvent: Polar solvents like ethanol are suitable for this reaction.
Materials:
-
Indole-3-carbaldehyde
-
Nitromethane
-
A base catalyst (e.g., a catalytic amount of a strong, non-nucleophilic base or a specific catalyst for asymmetric synthesis)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve indole-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add nitromethane (excess, e.g., 10 eq) to the solution.
-
Add the base catalyst and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture can be worked up by neutralizing the catalyst with a dilute acid and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography to yield 1-(1H-indol-3-yl)-2-nitroethanol.
Grignard Reaction: Formation of Secondary Alcohols
The addition of a Grignard reagent to indole-3-carbaldehyde provides a direct route to secondary alcohols. This reaction is a powerful method for creating a new carbon-carbon bond and a stereocenter.
-
Grignard Reagent: The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the R-group attached to the newly formed secondary alcohol.
-
Solvent: Anhydrous ether or THF is essential to prevent the quenching of the highly basic Grignard reagent.
-
Anhydrous Conditions: Strict exclusion of moisture is critical for the success of the Grignard reaction.
-
Work-up: The reaction is quenched with an acidic aqueous solution (e.g., aqueous ammonium chloride or dilute HCl) to protonate the intermediate magnesium alkoxide and liberate the alcohol.
Materials:
-
Indole-3-carbaldehyde
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the absence of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-(1H-indol-3-yl)ethanol, which can be purified by column chromatography.
Carbon-Nitrogen Bond Formation: Introducing Nitrogen Functionality
The formyl group of indole-3-carbaldehyde is also a key precursor for introducing nitrogen-containing moieties, which are prevalent in bioactive molecules.
Reductive Amination: A Versatile Route to Amines
Reductive amination is a two-step process (often performed in one pot) that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ.
-
Amine: A wide range of primary and secondary amines can be used to generate the corresponding secondary and tertiary amines, respectively.
-
Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting aldehyde.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (e.g., with the addition of acetic acid) to facilitate imine formation without deactivating the amine nucleophile.
Materials:
-
Indole-3-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of Bis(indolyl)methanes (BIMs): A Privileged Scaffold
Bis(indolyl)methanes are a class of compounds characterized by two indole moieties linked by a methylene bridge. They exhibit a wide range of biological activities and are synthesized through the electrophilic substitution of indoles onto indole-3-carbaldehyde, typically under acidic conditions.
-
Catalyst: A variety of catalysts can be employed, including Lewis acids (e.g., FeCl₃, La(OTf)₃), Brønsted acids (e.g., salicylic acid), and even biocatalysts (e.g., α-chymotrypsin), offering a range of options from traditional to green chemistry approaches.[9][10]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Dichloromethane is a common choice for Lewis acid-catalyzed reactions, while greener options like water or ethanol can be used with appropriate catalysts.[9]
Materials:
-
Indole-3-carbaldehyde
-
Indole
-
Lewis acid catalyst (e.g., FeCl₃, 10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Under a nitrogen atmosphere, dissolve indole-3-carbaldehyde (1.0 mmol) and indole (2.0 mmol) in anhydrous DCM (10 mL).[12]
-
Add the Lewis acid catalyst (0.1 mmol) in one portion.[12]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).[12]
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the bis(indolyl)methane.[12]
Data Summary and Comparison
The following table provides a comparative overview of the various functionalization reactions discussed, highlighting key parameters for each.
| Reaction | Reagents | Product Functional Group | Typical Yields (%) | Key Considerations |
| Oxidation | KMnO₄, NaOH | Carboxylic Acid | 70-90 | Strong oxidant, potential for side reactions if not controlled. |
| Reduction | NaBH₄ | Primary Alcohol | 85-95 | Mild and selective, safe to handle. |
| Knoevenagel Condensation | Malononitrile, Piperidine | α,β-Unsaturated Dinitrile | >90 | Base-catalyzed, formation of a Michael acceptor. |
| Wittig Reaction | Phosphorus Ylide | Alkene | 60-85 | Stereoselectivity depends on the ylide structure. |
| Henry Reaction | Nitromethane, Base | β-Nitro Alcohol | 70-90 | Forms a versatile intermediate for further transformations. |
| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol | 60-80 | Requires strictly anhydrous conditions. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine | 75-90 | One-pot procedure, mild reducing agent is key. |
| Bis(indolyl)methane Synthesis | Indole, Acid Catalyst (e.g., FeCl₃) | Bis(indolyl)methane | 80-95 | Acid-catalyzed electrophilic substitution. |
Visualizing the Workflows
The following diagrams illustrate the general workflows for the key functionalization pathways described in this guide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bartoli_indole_synthesis [chemeurope.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: A Scalable and Regioselective Synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate
Abstract
This application note provides a detailed, scalable, and highly regioselective protocol for the synthesis of tert-butyl 6-formyl-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The presented three-step synthetic route commences with the readily available 6-bromoindole, proceeds through a robust Boc-protection, and employs a key halogen-metal exchange followed by formylation to achieve high yields of the target compound. This method avoids the challenges of direct C-H formylation, which often yields mixtures of isomers, by precisely controlling the position of functionalization. The protocols herein are designed for scalability, with practical guidance on reaction monitoring, work-up procedures, and troubleshooting.
Introduction: The Importance of Substituted Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalized indoles, particularly those with aldehyde moieties, are versatile intermediates for constructing complex molecular architectures. The formyl group serves as a synthetic handle for a wide array of transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the introduction of diverse pharmacophores.
This compound is a particularly useful building block. The Boc (tert-butoxycarbonyl) protecting group enhances solubility in organic solvents and deactivates the indole nitrogen, preventing unwanted side reactions, while being readily removable under acidic conditions.[2] The C6-formyl substitution pattern is a key feature in various biologically active molecules, including inhibitors of kinases and other enzymes.[3]
Traditional methods for indole formylation, such as the Vilsmeier-Haack reaction, typically exhibit a strong preference for the electron-rich C3 position.[4] Achieving selective formylation at the C6 position via direct C-H activation is challenging and often results in low yields or isomeric mixtures. The synthetic strategy detailed in this note circumvents these issues by utilizing a pre-functionalized starting material, thereby ensuring complete regiocontrol.
Overview of the Synthetic Strategy
The chosen synthetic pathway is a robust and scalable three-step sequence that guarantees the desired C6-functionalization. The strategy relies on the precise placement of a bromine atom on the indole scaffold, which then directs the introduction of the formyl group via a lithium-halogen exchange.
The overall workflow can be summarized as follows:
-
N-Boc Protection: The commercially available 6-bromoindole is protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 6-bromo-1H-indole-1-carboxylate. This step improves the substrate's stability and solubility for the subsequent organometallic reaction.
-
Lithium-Halogen Exchange: The key step involves the treatment of the N-Boc-6-bromoindole with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures. This efficiently swaps the bromine atom for a lithium atom, generating a C6-lithiated indole intermediate in situ.
-
Formylation: The highly reactive organolithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality exclusively at the C6 position.
This approach is highly reliable and has been proven effective for the synthesis of various substituted aryl aldehydes.[5]
Caption: Overall synthetic workflow for the target molecule.
Detailed Protocols and Methodologies
Safety Precautions: This synthesis involves hazardous materials, including pyrophoric n-butyllithium and flammable solvents. All procedures should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.
Protocol 1: Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate (1)
This protocol describes the N-protection of 6-bromoindole. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) accelerates the reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 6-Bromoindole | 196.04 | 20.0 g | 102 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.5 g | 112 mmol | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.25 g | 10.2 mmol | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 6-bromoindole (20.0 g, 102 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add di-tert-butyl dicarbonate (24.5 g, 112 mmol) and 4-(dimethylamino)pyridine (1.25 g, 10.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf value than the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid.
-
Purification: The crude product can be purified by recrystallization from hexanes or by flash column chromatography on silica gel (gradient elution with 5-10% ethyl acetate in hexanes) to afford tert-butyl 6-bromo-1H-indole-1-carboxylate (1) as a white to off-white solid.[6]
-
Expected Yield: 90-97%.
Protocol 2: Scalable Synthesis of this compound (2)
This protocol combines the lithium-halogen exchange and formylation steps into a one-pot procedure. Strict anhydrous and anaerobic conditions are critical for success.
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Amount | Moles | Equivalents |
| tert-Butyl 6-bromo-1H-indole-1-carboxylate (1) | 296.16 | - | 25.0 g | 84.4 mmol | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | 300 mL | - | - |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | 37.1 mL | 92.8 mmol | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 9.8 mL | 127 mmol | 1.5 |
Procedure:
-
Set up a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Add tert-butyl 6-bromo-1H-indole-1-carboxylate (1) (25.0 g, 84.4 mmol) and anhydrous THF (300 mL) to the flask.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 37.1 mL, 92.8 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
Formylation: In a separate dry flask, take anhydrous N,N-dimethylformamide (9.8 mL, 127 mmol) and dissolve it in anhydrous THF (20 mL).
-
Slowly add the DMF solution to the reaction mixture at -78 °C via cannula or syringe over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) while the mixture is still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL).
-
Wash the organic layer with water (2 x 150 mL) and then with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel (gradient elution with 10-20% ethyl acetate in hexanes) to yield the final product (2) as a solid.
-
Expected Yield: 75-85%.
Data Presentation and Characterization
Summary of a Typical Reaction Run:
| Starting Material | Product | Scale (g) | Yield (%) | Purity (by ¹H NMR) |
| 6-Bromoindole | tert-Butyl 6-bromo-1H-indole-1-carboxylate | 20.0 | 95 | >98% |
| tert-Butyl 6-bromo-1H-indole-1-carboxylate | This compound | 25.0 | 82 | >97% |
Characterization Data for this compound *
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₁₅H₁₇NO₃
-
Molecular Weight: 259.30 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, -CHO), 8.20 (s, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.68 (d, J=3.8 Hz, 1H), 6.60 (d, J=3.8 Hz, 1H), 1.70 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.0, 160.5, 149.8, 135.0, 131.5, 127.0, 124.5, 122.0, 118.0, 115.5, 107.5, 84.5, 28.3.
-
Mass Spectrometry (ESI+): m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺.
(Note: NMR data is representative and may vary slightly based on solvent and instrument.)
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting common issues in the synthesis.
-
Expertise & Experience: The most critical parameter for the success of Protocol 2 is the exclusion of moisture and air. Organolithium reagents are extremely reactive towards water, oxygen, and carbon dioxide. The use of freshly distilled anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is paramount for achieving high yields.
-
Causality Behind Choices: n-Butyllithium is chosen for its high basicity and common use in lithium-halogen exchange. A slight excess (1.1 equivalents) is used to ensure complete consumption of the starting bromide. The reaction is performed at -78 °C to prevent side reactions, such as the deprotonation of the THF solvent or decomposition of the organolithium intermediate.[7] DMF is an inexpensive and efficient formylating agent for this transformation.
-
Trustworthiness - Self-Validation: The progress of each step can be reliably monitored by TLC. A successful reaction in Protocol 2 will show the complete disappearance of the starting material (tert-butyl 6-bromo-1H-indole-1-carboxylate) and the appearance of a new, more polar spot for the aldehyde product after quenching a small aliquot. The identity and purity of the final product should be confirmed by ¹H NMR spectroscopy, which will clearly show the appearance of the aldehyde proton singlet around 10 ppm and the disappearance of the aromatic proton signals corresponding to the 6-bromoindole pattern.
Conclusion
This application note details a highly efficient, regioselective, and scalable three-step synthesis of this compound. By leveraging a halogen-metal exchange reaction on a pre-functionalized indole, this method provides a reliable route to the desired C6-substituted isomer, a key intermediate for pharmaceutical research and development. The protocols are optimized for high yields and purity, with practical considerations for scaling up the synthesis.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
- Organic Chemistry Portal. (n.d.).
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
- Jones, K. (Ed.). (2003). Organolithiums in Enantioselective Synthesis. Springer. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
- Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. tert-Butyl 6-bromo-1H-indole-1-carboxylate 147621-26-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Suppliers and purchasing of Tert-butyl 6-formyl-1H-indole-1-carboxylate
An In-Depth Guide to the Procurement and Application of Tert-butyl 6-formyl-1H-indole-1-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, handling, and application of this compound. This versatile building block is pivotal in medicinal chemistry and organic synthesis, and a thorough understanding of its properties and protocols is essential for successful experimental outcomes.
Introduction: The Strategic Importance of a Versatile Intermediate
This compound (CAS No. not consistently available for the 6-formyl isomer, but related to other isomers) is a key heterocyclic intermediate. Its structure is strategically designed for multi-step synthesis, featuring three critical components:
-
An Indole Core: A privileged scaffold in medicinal chemistry, the indole ring system is a core component of numerous pharmaceuticals and biologically active compounds.
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances the compound's solubility in organic solvents and deactivates the otherwise reactive N-H group, allowing for selective reactions at other positions.[1] The tert-butyl ester also provides stability.[1]
-
A Formyl Group (-CHO): The aldehyde functionality at the 6-position is a versatile chemical handle. It serves as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an invaluable precursor for constructing more complex molecular architectures.[2]
This combination makes the molecule a crucial starting material for synthesizing a range of compounds, particularly in the development of novel therapeutics targeting neurological disorders and cancers.[1]
Procurement and Supplier Specifications
Sourcing high-quality starting materials is a critical, non-negotiable first step in any synthetic campaign. The purity and integrity of this compound will directly impact reaction efficiency, yield, and the impurity profile of subsequent products.
Reputable Suppliers
Several chemical suppliers specialize in providing complex building blocks for research and development. When selecting a supplier, consider factors such as purity guarantees, availability of stock, lot-to-lot consistency, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).
| Supplier | Purity Specification | Common Notes |
| Sigma-Aldrich (Merck) | Typically ≥97% | Wide range of related indole derivatives available. |
| Frontier Specialty Chemicals | Guaranteed Purity | Offers this specific isomer and related halogenated versions.[3][4] |
| BLDpharm | Varies | Provides related isomers and derivatives.[5] |
| Chem-Impex | ≥ 99% (HPLC) for related isomers | Emphasizes applications in drug discovery.[1] |
Note: Availability and specifications for the exact 6-formyl isomer may vary. The table includes suppliers known for providing similar N-Boc-formyl-indoles.
Key Purchasing Criteria
-
CAS Number: Verify the correct CAS number for the specific isomer you require. Note that different isomers (e.g., 3-formyl, 5-formyl) have different CAS numbers.
-
Purity: A minimum purity of 97% is recommended for most applications. For sensitive catalytic reactions or late-stage synthesis, aim for ≥99% purity as determined by HPLC and NMR.
-
Appearance: The compound is typically a solid, ranging from off-white to yellowish crystalline powder.[1] Significant deviation in color could indicate impurities.
-
Storage and Handling Information: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).
Safety, Handling, and Storage Protocols
Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.
Safety Precautions (Based on SDS for related compounds)
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6][7][8]
-
Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6][9] After handling, wash hands thoroughly.[6][8]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces.[6] Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[9]
-
First Aid:
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[1][10][11] Some suppliers may recommend 4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[6][7][8]
Workflow: From Procurement to Reaction
The following diagram illustrates the logical flow for safely incorporating this reagent into a synthetic workflow.
Caption: Procurement to Product Workflow.
Application Notes: Key Synthetic Transformations
The aldehyde group is a gateway to numerous synthetic transformations. Below are detailed protocols for two of the most common and powerful reactions involving this intermediate: Reductive Amination and the Wittig Reaction.
Protocol 1: One-Pot Reductive Amination
Reductive amination is a cornerstone of amine synthesis, forming a new carbon-nitrogen bond. This one-pot procedure is highly efficient as it avoids the isolation of the intermediate imine/iminium ion.
Causality and Rationale: The reaction proceeds via the initial formation of an imine between the aldehyde and a primary or secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion). This selectivity is crucial for achieving high yields and minimizing side products.[12]
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.
-
Optional - Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive amines, adding a mild acid catalyst like acetic acid (AcOH) (0.1 eq) can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amine.
Protocol 2: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes, offering excellent control over the location of the new double bond.[13][14]
Causality and Rationale: The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic carbonyl carbon of the aldehyde.[15] This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[16]
Wittig Reaction Mechanism
Caption: The Wittig Reaction Mechanism.
Detailed Step-by-Step Protocol:
-
Ylide Generation:
-
In a flame-dried, two-neck flask under inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) (1.05 eq).
-
Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold ylide solution.
-
-
Reaction:
-
Allow the reaction to warm slowly to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.
-
Purification is typically achieved by flash column chromatography. In some cases, precipitation of the byproduct from a nonpolar solvent (like hexanes) can be effective.
-
Concluding Remarks
This compound is a high-value synthetic intermediate whose utility is unlocked through careful sourcing, handling, and application of robust chemical protocols. Understanding the causality behind experimental choices—from selecting a mild reductant in amination to controlling the conditions for ylide generation—is key to leveraging this molecule's full potential in the synthesis of complex and biologically relevant compounds. Adherence to rigorous safety and handling standards is essential for both reproducible results and the well-being of the researcher.
References
- Frontier Specialty Chemicals.
- MySkinRecipes.
- Chem-Impex.
- Frontier Specialty Chemicals.
- University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
- Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
- ResearchGate.
- National Institutes of Health. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
- YouTube.
- National Institutes of Health. Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. [Link]
- Wikipedia. Wittig reaction. [Link]
- ResearchGate.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- ChemSynthesis.
- The Royal Society of Chemistry. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
- Porphyrin-Systems.
- The Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles. [Link]
- PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- Pharmaffiliates.
- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
- PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | [frontierspecialtychemicals.com]
- 5. 2408761-23-7|tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound – porphyrin-systems [porphyrin-systems.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-6-formylindole
Welcome to the technical support center for the synthesis of tert-butyl 1H-indole-6-carbaldehyde (Boc-6-formylindole). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
Introduction: The Challenge of Synthesizing Boc-6-formylindole
Boc-6-formylindole is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and difficult purifications. This guide addresses the two primary synthetic routes and the common pitfalls associated with each.
Section 1: Overview of Synthetic Pathways
The synthesis of Boc-6-formylindole is typically approached via one of two strategic routes, each with its own set of advantages and disadvantages.
Route A: Protection of the commercially available 6-formylindole. Route B: Formylation of the N-Boc protected indole.
Caption: Primary synthetic routes to Boc-6-formylindole.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally recommended?
A1: Route A (protection of 6-formylindole) is often more reliable and higher-yielding for small to medium-scale synthesis. The starting material, 6-formylindole, is commercially available, and the Boc protection step is typically straightforward. Route B (formylation of N-Boc-indole) can be problematic because the electron-withdrawing nature of the Boc group deactivates the indole ring, making electrophilic substitution at the C6 position difficult and often unselective.
Q2: Why does the Vilsmeier-Haack formylation give low yields with N-Boc-indole?
A2: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatics.[1][2] However, the N-Boc group significantly reduces the nucleophilicity of the indole ring system. This deactivation hinders the electrophilic attack by the Vilsmeier reagent (a chloroininium salt).[3] Furthermore, the acidic conditions generated during the reaction can lead to the cleavage of the acid-labile Boc group, resulting in a mixture of protected and unprotected products and lowering the overall yield.[4]
Q3: Are there alternative formylation methods for N-Boc-indole (Route B)?
A3: Yes, several alternatives to the Vilsmeier-Haack reaction exist, although they may require more stringent conditions.
-
Directed Ortho-Metalation (DoM): This is often the most effective method. It involves deprotonation at the C7 position using a strong base like t-BuLi, followed by quenching the resulting organometallic species with a formylating agent like N,N-dimethylformamide (DMF). The N-Boc group acts as a directed metalation group, but regioselectivity can still be a challenge.
-
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like TiCl₄ or SnCl₄. It can be effective but requires handling highly toxic and moisture-sensitive reagents.
-
Boron-Catalyzed Formylation: Recent studies have shown that boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles using trimethyl orthoformate (TMOF).[4][5] However, for N-Boc protected indole, this method has been observed to cause deprotection, yielding the N-H free formylated indole.[4][5]
Q4: I see an unexpected, high-molecular-weight byproduct in my formylation reaction. What could it be?
A4: You are likely observing the formation of tris(indolyl)methanes (TIMs). This side product arises when a formylated indole reacts with two additional molecules of unreacted indole under acidic conditions.[5] This is particularly common when using orthoesters like TMOF in the presence of Lewis or Brønsted acids.[5]
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
Caption: Decision tree for troubleshooting low reaction yields.
Issue 1: Low Yield during Boc Protection of 6-Formylindole (Route A)
| Potential Cause | Underlying Chemistry | Recommended Solution & Protocol |
| Incomplete Reaction | The indole N-H is weakly acidic, requiring a sufficiently strong base for deprotonation to facilitate nucleophilic attack on the Boc anhydride (Boc₂O). The reaction may not have reached completion. | 1. Optimize Base and Stoichiometry: Increase base equivalents (e.g., DMAP to 0.2 eq., Et₃N to 1.5 eq.). For difficult cases, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material persists after several hours at room temperature, gently heat the reaction to 40-50 °C. |
| Side Reaction: O-Acylation | The aldehyde group's carbonyl oxygen can compete with the indole nitrogen in attacking the Boc anhydride, especially under certain conditions, leading to an unstable mixed anhydride that decomposes. | This is less common but can occur. Ensure slow addition of Boc₂O at a low temperature (0 °C) to favor N-acylation. Using NaH to pre-form the indolide anion before adding Boc₂O can significantly improve selectivity. |
| Difficult Purification | Boc-6-formylindole and unreacted 6-formylindole can have similar polarities, leading to co-elution during column chromatography. | 1. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15%). 2. Recrystallization: The product is often a crystalline solid. Attempt recrystallization from a solvent system like Ethyl Acetate/Hexane or Ethanol/Water to remove impurities. |
Issue 2: Low Yield or Failure during Formylation of N-Boc-Indole (Route B)
| Potential Cause | Underlying Chemistry | Recommended Solution & Protocol |
| Boc Group Cleavage | The Boc group is notoriously sensitive to acid.[6][7] Many formylation reactions (Vilsmeier-Haack, Friedel-Crafts type) are conducted under acidic conditions, which readily cleave the protecting group. | 1. Switch to a Non-Acidic Method: The premier choice is Directed Ortho-Metalation . This involves using a strong base like t-BuLi at low temperatures (-78 °C) to deprotonate the C7 position, followed by quenching with DMF. 2. Neutral Deprotection Conditions: If deprotection is desired post-reaction, mild methods like using oxalyl chloride in methanol can be employed.[6] |
| Ring Deactivation | The carbamate of the Boc group is strongly electron-withdrawing, reducing the electron density of the indole's benzene ring and making it less susceptible to electrophilic attack. | 1. Use a More Powerful Electrophile: The Rieche formylation with dichloromethyl methyl ether and TiCl₄ provides a highly reactive electrophile that can overcome ring deactivation. Caution: This reagent is highly toxic. 2. Switch to a Nucleophilic Strategy: Instead of an electrophilic aromatic substitution, use the DoM approach where the indole becomes the nucleophile. (See Protocol B below). |
| Formation of Tris(indolyl)methanes (TIMs) | If any deprotection occurs, the resulting N-H indole is highly reactive. The formylated product can then act as an electrophile, reacting with two molecules of the deprotected indole to form the stable TIM byproduct.[5] | This is a strong indicator that your reaction conditions are causing Boc cleavage. The primary solution is to switch to a reaction pathway that rigorously excludes acid and operates at low temperatures, such as the DoM protocol. |
Section 4: Optimized Experimental Protocols
Protocol A: Optimized Boc Protection of 6-Formylindole (Route A)
This protocol utilizes sodium hydride for efficient and clean N-protection.
Materials:
-
6-Formylindole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-formylindole (1.0 eq).
-
Suspension: Add anhydrous THF to create a ~0.2 M solution. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The mixture may become a clearer solution as the sodium indolide salt forms.
-
Boc Addition: Dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (stain with KMnO₄).
-
Workup: Once the starting material is consumed, carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate in Hexane) or recrystallization to yield Boc-6-formylindole as a white to off-white solid.
Protocol B: Formylation of N-Boc-Indole via Directed Ortho-Metalation (Route B)
This protocol is for cases where Route A is not feasible. It requires strict anhydrous and anaerobic conditions.
Materials:
-
N-Boc-Indole
-
tert-Butyllithium (t-BuLi), 1.7 M solution in pentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-indole (1.0 eq) and anhydrous THF to make a ~0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add t-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.
-
Quenching: Add anhydrous DMF (3.0 eq) dropwise to the solution at -78 °C. The color will likely change or fade. Stir for an additional 1 hour at -78 °C.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography. Note that this reaction may yield a mixture of C7 and C6 formylated isomers, which will require careful separation.
References
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
- Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal.
- Indole N‐Boc deprotection method development.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- New practical synthesis of 5‐formylindole.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- Technical Support Center: Side Reactions in the Formyl
- Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- indole-3-aldehyde. Organic Syntheses.
- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formyl
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Common side reactions in the formylation of N-Boc-indole
Technical Support Center: Formylation of N-Boc-Indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indole chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of N-Boc protected indoles. As a common step in the synthesis of complex pharmaceutical intermediates, this reaction is powerful but often accompanied by specific side reactions. This document is designed to help you understand the root causes of these issues and provide actionable, field-proven solutions to optimize your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the formylation of N-Boc-indole, particularly when using the Vilsmeier-Haack reaction. Each question is followed by a detailed explanation of the underlying chemistry and a set of recommended solutions.
Q1: My primary side product is deprotected indole-3-carbaldehyde. Why is the N-Boc group being cleaved and how can I prevent it?
Probable Cause: The N-Boc (tert-butyloxycarbonyl) protecting group is notoriously labile under acidic conditions.[1] The Vilsmeier-Haack reaction, a widely used method for formylating indoles, generates the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[2] This process generates acidic byproducts and the reaction is typically quenched under acidic or aqueous conditions, creating an environment that facilitates Boc group cleavage.
The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation, which then decomposes into isobutylene and a proton.[3] One study specifically noted that subjecting N-Boc indole to certain boron-catalyzed formylation conditions resulted in the fully deprotected indole-3-carbaldehyde, highlighting the sensitivity of this protecting group.[4]
Actionable Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below during the formation of the Vilsmeier reagent and throughout the addition of the N-Boc-indole substrate. Lower temperatures decrease the rate of the acid-catalyzed deprotection.
-
Milder Reagents: Consider alternatives to POCl₃ for generating the Vilsmeier reagent. Oxalyl chloride or thionyl chloride can sometimes be used under carefully controlled conditions, potentially leading to a less harsh reaction environment.
-
Alternative Formylation Methods: If Boc cleavage remains a persistent issue, switching to a milder, non-acidic formylation method is the most robust solution. Recent literature describes various approaches that avoid strongly acidic conditions.[4][5]
-
Careful Work-up: Quench the reaction by pouring the mixture onto ice and immediately basifying with a cold, dilute base like sodium bicarbonate or sodium hydroxide solution. Avoid prolonged exposure to the acidic aqueous environment during extraction.
Q2: I'm observing a significant byproduct with a high molecular weight, and my yield of the desired product is low. What is this impurity?
Probable Cause: This high molecular weight byproduct is likely a bis(indolyl)methane derivative.[6] It forms when a molecule of the desired 3-formylindole product (which is generated in situ) acts as an electrophile and reacts with a second molecule of the nucleophilic N-Boc-indole starting material. Under the acidic conditions of the reaction, the aldehyde of the product can be protonated, making it susceptible to nucleophilic attack by another indole molecule at the C3 position.
Actionable Solutions:
-
Control Stoichiometry: Use a minimal excess, or even a slight deficit, of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the formylating agent drives the formation of the aldehyde product, which then becomes a reactant for the side reaction.[6]
-
Optimize Order of Addition: The most effective technique is to add the N-Boc-indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (e.g., 0 °C).[6] This ensures that the indole concentration is always low, favoring its reaction with the abundant Vilsmeier reagent rather than the aldehyde product.
-
Maintain Low Temperature: Running the reaction at 0 °C or below slows down the rate of this secondary reaction significantly.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Once the N-Boc-indole is gone, quench the reaction promptly to prevent the accumulation of the bis(indolyl)methane byproduct.[7]
Q3: My reaction is producing a di-formylated product. How can I improve the selectivity for mono-formylation?
Probable Cause: While the C3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic substitution, over-formylation can occur under forcing conditions.[4] If the reaction temperature is too high, the reaction time is too long, or a large excess of the Vilsmeier reagent is used, a second formyl group can be added to another position on the indole or benzene ring. This is particularly prevalent in Duff reactions when multiple ortho positions are available on a phenol.[8]
Actionable Solutions:
-
Limit the Vilsmeier Reagent: Use a stoichiometric amount of the Vilsmeier reagent relative to the indole substrate (1.0 to 1.2 equivalents).[6] This is the most critical factor for preventing di-formylation.
-
Milder Conditions: Employ the lowest possible reaction temperature (start at 0 °C) and shorten the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6]
Q4: I've isolated an unexpected 3-cyanoindole byproduct. Where could this have come from?
Probable Cause: The formation of a 3-cyanoindole is a known, albeit less common, side reaction during Vilsmeier-Haack formylation.[7] It is believed to arise from the reaction of the initially formed 3-formylindole with a nitrogen-containing species to form an oxime or imine intermediate. This intermediate then undergoes dehydration under the acidic reaction conditions to yield the nitrile. The nitrogen source can be an impurity (e.g., hydroxylamine or ammonia derivatives) in the reagents or solvents, particularly in aged DMF.[7]
Actionable Solutions:
-
Use High-Purity Reagents: Ensure the use of high-purity, anhydrous solvents. It is highly recommended to use freshly distilled or newly opened bottles of DMF and POCl₃.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from forming reactive nitrogen species in situ.
-
Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents, which can directly contribute to imine formation.[7]
Comparative Overview of Formylation Methods
The choice of formylation method can significantly impact the outcome, especially with a sensitive substrate like N-Boc-indole.
| Method | Reagents | Typical Conditions | Pros | Cons & Common Side Reactions |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | High-yielding, reliable, widely used.[2] | Acidic conditions can cause Boc deprotection .[4] Risk of di-formylation , bis(indolyl)methane , and cyanoindole formation.[6][7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (TFA, AcOH) | 70-100 °C | Good for ortho-formylation of phenols.[9] | Generally requires harsher conditions (heat). Prone to di-formylation and resin formation .[8][10] Less common for N-Boc-indoles. |
| Boron-Catalyzed | Trimethyl Orthoformate, BF₃·OEt₂ | RT | Milder conditions, rapid reaction.[4] | Can still cause Boc deprotection depending on the substrate and exact conditions.[4] |
| Iron-Catalyzed | Formaldehyde, aq. Ammonia, FeCl₃ | 130 °C | Uses inexpensive, less toxic reagents.[5] | High temperatures may not be suitable for all substrates; potential for Boc deprotection. |
Visualizing Reaction Pathways and Troubleshooting
Diagrams can help clarify the relationship between the desired reaction and common side reactions, and guide the troubleshooting process.
Caption: Desired vs. side reaction pathway in Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for common formylation side reactions.
Validated Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a standard starting point. Modifications may be necessary based on your specific indole substrate.
Materials:
-
N-Boc-indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 5 mL per 1 g of N-Boc-indole).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via syringe to the stirred DMF solution over 20-30 minutes. Causality Note: This addition is highly exothermic; slow, dropwise addition at 0 °C is critical to prevent decomposition of the reagent and control the reaction.[7]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may become a thick, colorless to pale-yellow slurry.[11]
-
-
Formylation Reaction:
-
Dissolve N-Boc-indole (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes. Causality Note: Adding the nucleophilic indole to the electrophilic reagent (and not the other way around) keeps the indole concentration low, minimizing the formation of bis(indolyl)methane byproducts.[6]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexane) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Causality Note: This step neutralizes the acid and hydrolyzes the intermediate iminium salt to the aldehyde. A basic quench is crucial to prevent N-Boc deprotection.[7]
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to yield the pure 1-Boc-indole-3-carbaldehyde.
-
References
- ACS Omega. (2025).
- Wikipedia. (n.d.). Duff reaction. [Link]
- Kim, Y. H., & Park, J. Y. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(5), 653-654. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (2010). New Opportunities with the Duff Reaction. [Link]
- ResearchGate. (2018).
- Reddit. (2023).
- Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Scholars Research Library. (2011).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? [Link]
- Ali, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Aouf, C., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7. [Link]
- Mondal, S., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(16), 11466-11475. [Link]
- ResearchGate. (2019).
- ResearchGate. (2023). Indole N‐Boc deprotection method development. [Link]
- MDPI. (2021).
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-261. [Link]
- The Journal of Organic Chemistry. (2009). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
- Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Navigating the Labyrinth of Low Solubility in Indole-Based Intermediates
Welcome to the technical support center dedicated to addressing a pervasive challenge in organic synthesis and drug discovery: the low solubility of indole-based intermediates in common organic solvents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this obstacle in their daily work. Here, we move beyond simple solvent lists to provide a deeper understanding of the underlying principles governing solubility and offer a suite of practical, field-proven strategies to overcome these hurdles. Our approach is grounded in mechanistic reasoning to empower you not just to solve immediate problems, but to anticipate and proactively manage solubility issues in future synthetic endeavors.
Understanding the "Why": The Root Causes of Poor Solubility in Indole Derivatives
The indole scaffold, while a cornerstone of many pharmaceuticals, presents inherent structural features that can lead to poor solubility. The primary culprits are strong intermolecular forces that cause the molecules to preferentially associate with each other rather than the solvent.
-
Hydrogen Bonding: The N-H bond of the indole ring is a potent hydrogen bond donor. When the molecule also contains hydrogen bond acceptors (e.g., carbonyls, nitro groups), extensive intermolecular hydrogen bonding networks can form, leading to high lattice energy and low solubility.[1][2][3][4]
-
π-π Stacking: The planar, aromatic nature of the indole ring system facilitates strong π-π stacking interactions between molecules.[5][6][7][8][9] These non-covalent interactions contribute significantly to the stability of the solid state, making it energetically unfavorable for the solvent to break them apart.
-
Overall Polarity and Lipophilicity: The solubility of an indole derivative is a delicate balance between its polar and non-polar regions. While the indole core itself has a degree of polarity, the addition of non-polar or lipophilic substituents can decrease its affinity for polar solvents. Conversely, the introduction of multiple polar functional groups can reduce solubility in non-polar organic solvents.[10]
The interplay of these forces dictates the solubility of a given indole intermediate in a specific solvent. A successful solubilization strategy, therefore, must provide sufficient energy to overcome these intermolecular attractions.
Troubleshooting Guide: A Phased Approach to Tackling Solubility Challenges
When faced with an indole intermediate that refuses to dissolve, a systematic, multi-pronged approach is often the most effective. We recommend a tiered strategy, starting with the simplest and most direct methods before progressing to more complex formulation techniques.
Phase 1: Foundational Solvent Screening and Thermal Manipulation
The first line of attack involves a thorough exploration of common organic solvents and the judicious use of temperature.
1.1. Systematic Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[11] However, the unique electronic nature of indoles often requires a more nuanced approach. A good practice is to screen a panel of solvents with varying polarities and hydrogen bonding capabilities.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: In separate small, labeled vials, place a small, accurately weighed amount of your indole intermediate (e.g., 1-2 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from your screening panel.
-
Observation at Room Temperature: Vigorously agitate each vial (e.g., using a vortex mixer) for 1-2 minutes. Observe for complete dissolution.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical solvent volume is exceeded.
-
Heating: If the compound remains insoluble at room temperature, gently heat the vials (e.g., to 40-60 °C) with continued agitation. Note any changes in solubility. Be cautious with volatile solvents.
-
Record Keeping: Meticulously record the approximate solubility in each solvent (e.g., mg/mL) and the effect of temperature.
Table 1: Representative Solubility of Common Indole Intermediates
| Indole Intermediate | Solvent | Approximate Solubility | Notes |
| 5-Bromoindole | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[12][13] | May require sonication to achieve full dissolution.[12][13] |
| Ethanol, Ether, Chloroform | Soluble[14][15] | Good solubility for many synthetic applications.[14][15] | |
| 2-Methylindole | Chloroform | Sparingly Soluble[16] | |
| Methanol | Slightly Soluble[16] | ||
| Ethanol, Ether, Acetone | Soluble[16] | Insoluble in water.[16] | |
| Indole-3-carboxaldehyde | DMSO, Dimethylformamide (DMF) | ~30 mg/mL[17] | A stock solution can be prepared in these solvents.[17] |
| Methanol, Ethanol, Acetonitrile | Generally Soluble[18][19] | The aldehyde group can participate in hydrogen bonding.[18] | |
| Water | Low/Slightly Soluble[18][20] |
1.2. The Power of Heat: For many organic compounds, solubility increases with temperature.[21] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice.[22] However, this is not a universal rule, and the thermal stability of the indole intermediate must be considered to avoid degradation.
Phase 2: Advanced Solubilization Techniques
If basic solvent screening and heating are insufficient, the next phase involves modifying the solvent system or the compound itself.
2.1. Co-Solvent Systems: A mixture of two or more miscible solvents can often achieve a solubility that is not possible with a single solvent.[23] A common strategy is to use a small amount of a strong, polar aprotic solvent like DMSO or DMF to dissolve the indole intermediate, and then dilute this stock solution with a less polar co-solvent that is compatible with the reaction conditions.
Experimental Protocol: Utilizing a Co-Solvent System
-
Primary Dissolution: Dissolve the indole intermediate in a minimal amount of a high-solubility solvent (e.g., DMSO, DMF).
-
Co-Solvent Addition: Slowly add the primary reaction solvent (e.g., THF, Dichloromethane) to the solution while stirring vigorously.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation. If the compound begins to crash out, you may need to adjust the ratio of the co-solvents.
-
Reaction Initiation: Once a stable, homogeneous solution is achieved, proceed with the addition of other reagents.
2.2. pH Adjustment: For indole intermediates with ionizable functional groups (e.g., carboxylic acids or basic amines), altering the pH of the medium can dramatically increase solubility.[10] By converting the neutral molecule into a more polar salt, its affinity for polar solvents is enhanced.[2]
Experimental Protocol: pH-Mediated Solubilization
-
pKa Determination: If not known, estimate or determine the pKa of the ionizable group on your indole derivative.
-
For Acidic Indoles (e.g., Indole-3-acetic acid): Suspend the compound in a suitable solvent. Add a base (e.g., 1N NaOH, triethylamine) dropwise until the pH is approximately 2 units above the pKa.[21] This will deprotonate the acidic group, forming a soluble salt.
-
For Basic Indoles: Suspend the compound in a suitable solvent. Add an acid (e.g., 1N HCl) dropwise until the pH is approximately 2 units below the pKa of the conjugate acid. This will protonate the basic group, forming a soluble salt.
-
Compatibility Check: Ensure that the resulting salt and the pH of the solution are compatible with the planned reaction chemistry.
Phase 3: Formulation Strategies for Intractable Cases
For the most challenging solubility problems, formulation techniques borrowed from pharmaceutical sciences can be invaluable.
3.1. Use of Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that can form micelles in solution. The hydrophobic core of these micelles can encapsulate poorly soluble organic molecules, effectively "dissolving" them in the bulk solvent. This is particularly useful for reactions in aqueous or highly polar media.
3.2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with indole derivatives, where the hydrophobic indole ring is encapsulated within the cyclodextrin cavity, and the resulting complex has a much higher aqueous solubility.[24]
Experimental Protocol: Preparation of an Indole-Cyclodextrin Inclusion Complex (Kneading Method)
-
Paste Formation: In a mortar, add a small amount of water to β-cyclodextrin to form a thick, uniform paste.
-
Indole Addition: Slowly add the powdered indole intermediate to the paste.
-
Kneading: Grind the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the indole into the cyclodextrin cavity.
-
Drying: Dry the resulting solid in a vacuum oven to remove the water.
-
Solubility Testing: Test the solubility of the resulting complex in your desired solvent system.
Visualizing the Workflow: A Decision-Making Diagram
To aid in the selection of an appropriate solubilization strategy, the following workflow diagram illustrates a logical progression of steps.
Caption: A decision tree for troubleshooting low solubility of indole intermediates.
Frequently Asked Questions (FAQs)
Q1: My indole intermediate dissolves in a hot solvent but crashes out upon cooling. What should I do?
A1: This is a common issue indicating that the compound has low solubility at lower temperatures. If the subsequent reaction can be run at an elevated temperature, maintaining the heat may be the simplest solution. If the reaction requires lower temperatures, you may need to explore a co-solvent system that provides better solubility at the desired temperature.
Q2: I'm performing a Fischer indole synthesis and my starting materials are not fully soluble, leading to a low yield. What do you recommend?
A2: Inadequate solubility is a known problem in Fischer indole synthesis.[23][24] The choice of acid catalyst and solvent is crucial.[25][26] For sluggish reactions, diluting the mixture with a high-boiling, inert solvent like sulfolane can sometimes improve yields by keeping all components in solution at the required temperature.[23] In some cases, solvent-free, microwave-assisted conditions can also be effective.[23]
Q3: My product seems to be precipitating during the aqueous workup. How can I prevent this and ensure I don't lose my product?
A3: Precipitation during workup often occurs when the product is not sufficiently soluble in the organic extraction solvent.[27][28] To mitigate this, you can try using a larger volume of the organic solvent or switching to a solvent in which your product has higher solubility. If the product is precipitating as a solid between the aqueous and organic layers, it may be necessary to filter the entire biphasic mixture to collect the solid, then wash the collected solid with water and a small amount of a non-polar solvent (to remove non-polar impurities) before drying.
Q4: Can the choice of solvent affect the regioselectivity of my indole synthesis?
A4: Yes, particularly in reactions like the Fischer indole synthesis with unsymmetrical ketones. The solvent can influence the tautomerization of the hydrazone intermediate, which in turn can direct the cyclization to one regioisomer over the other. Therefore, if you are observing the formation of an undesired regioisomer, screening different solvents is a valid troubleshooting step.
Q5: Are there any "go-to" solvents for indole chemistry?
A5: While there is no universal solvent, polar aprotic solvents like DMF and DMSO are often excellent starting points for dissolving a wide range of indole derivatives due to their strong dipole moments and hydrogen bond accepting capabilities.[12][13][17] For reactions, acetonitrile (ACN) and tetrahydrofuran (THF) are also commonly used and are often easier to remove during workup.
References
- Solubility of 1H-indole-3-carbaldehyde. Solubility of Things. [Link]
- A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI. [Link]
- Process of preparing purified aqueous indole solution.
- Indole Test Protocol. American Society for Microbiology. [Link]
- How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?
- A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives-Towards an Improved Ligand Design and Tryptophan Stacking. PubMed. [Link]
- 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer. [Link]
- FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT. Semantic Scholar. [Link]
- Accurately characterizing the pi-pi interaction energies of indole-benzene complexes. Semantic Scholar. [Link]
- Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC. [Link]
- Can intermolecular forces lead to lower solubility? Quora. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- π stacking interactions between the indole ring systems in (I). View...
- The effect of π–π stacking interaction of the indole ring with the coordinated phenoxyl radical in a nickel(ii)-salen type complex. Comparison with the corresponding Cu(ii) complex. Dalton Transactions (RSC Publishing). [Link]
- How Do Intermolecular Forces Govern Solubility? YouTube. [Link]
- Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. University of Notre Dame. [Link]
- How can residues of indole be removed from a reaction mixture without using column chromatography?
- Indole with 2-Methylindole.
- 2.12: Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]
- 2-Methylindole. Wikipedia. [Link]
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
- Solubility and intermolecular forces (video). Khan Academy. [Link]
- Troubleshooting: The Workup. Department of Chemistry : University of Rochester. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi Publisher. [Link]
- Adjusting the pH in a small volume ?
- Reaction Workups. Reddit. [Link]
- DMF Work-up and Solubility Issues. Reddit. [Link]
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]
- Bischler–Möhlau indole synthesis. Wikipedia. [Link]
- Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
Sources
- 1. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. al-kindipublishers.org [al-kindipublishers.org]
- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives-Towards an Improved Ligand Design and Tryptophan Stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurately characterizing the pi-pi interaction energies of indole-benzene complexes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of π–π stacking interaction of the indole ring with the coordinated phenoxyl radical in a nickel(ii)-salen type complex. Comparison with the corresponding Cu(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. 2-Methylindole CAS#: 95-20-5 [m.chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. toku-e.com [toku-e.com]
- 20. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 26. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 27. rtong.people.ust.hk [rtong.people.ust.hk]
- 28. Troubleshooting [chem.rochester.edu]
Preventing decomposition of Tert-butyl 6-formyl-1H-indole-1-carboxylate during reactions
Technical Support Center: Tert-butyl 6-formyl-1H-indole-1-carboxylate
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of using this versatile building block. Our goal is to empower you to prevent its decomposition and achieve reliable, reproducible results in your synthetic endeavors.
Part 1: Understanding the Instability of N-Boc Indole Aldehydes
This compound is a valuable intermediate, but its utility is matched by its sensitivity. The primary source of instability is the tert-butyloxycarbonyl (Boc) protecting group attached to the indole nitrogen. Unlike Boc groups on aliphatic amines, the N-Boc group on an indole is part of an aromatic system, which modifies its reactivity and stability profile. Decomposition typically proceeds via one of three pathways: acidic hydrolysis, basic cleavage, or thermal degradation.
-
Acid-Catalyzed Decomposition: This is the most common failure mode. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process is often autocatalytic and can be triggered by strong protic acids (e.g., TFA, HCl), Lewis acids, or even milder acidic conditions, especially upon concentration of reaction mixtures.[1][2][3][4]
-
Base-Mediated Cleavage: While the Boc group is generally considered base-stable, the N-Boc group on electron-rich heterocycles like indole can be surprisingly labile.[5][6] Strong bases, particularly alkoxides like sodium methoxide (NaOMe) or sodium tert-butoxide (t-BuONa), can facilitate its removal.[6][7] The reaction is often slower than acid-catalyzed cleavage but can be a significant competing pathway in reactions requiring strong basic conditions.
-
Thermal Instability: At elevated temperatures, the Boc group can be cleaved thermolytically.[2] This pathway is less common under standard reaction conditions but can become relevant during high-temperature reactions or distillations. Certain solvents, such as 2,2,2-trifluoroethanol (TFE), are known to facilitate thermal de-Boc reactions.[8]
Caption: Major decomposition pathways for N-Boc-6-formylindole.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when using this compound.
Q1: My reaction mixture is turning dark brown, and TLC analysis shows a complex mixture of spots, including a baseline spot. What is likely happening?
A1: A dark coloration and complex mixture are classic signs of decomposition. The primary issue is likely the loss of the N-Boc group, yielding the unprotected 6-formylindole. This free indole aldehyde is significantly less stable and more prone to polymerization and side reactions under many reaction conditions, leading to the observed tar-like products.
Troubleshooting Steps:
-
Re-evaluate your reaction's pH: Are you using any acidic reagents, even catalytic amounts? Remember that some reagents, like amine hydrochloride salts, can create an acidic environment.
-
Check your base: If using a strong base (e.g., for a Wittig reaction), consider if its strength or concentration is too high.
-
Lower the temperature: Decomposition reactions have a higher activation energy. Running your reaction at a lower temperature, even if it proceeds more slowly, can often suppress the decomposition pathway.
-
Ensure inert atmosphere: While the Boc group is the main concern, aldehydes can oxidize. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) if sensitive to air.
Q2: I am trying to perform a reaction and consistently losing the Boc group. How can I prevent this deprotection?
A2: Preventing deprotection requires careful selection of reagents and conditions to operate within the compound's stability window.
For Acid-Sensitive Reactions:
-
Avoid Strong Acids: Do not use reagents like trifluoroacetic acid (TFA), concentrated HCl, or strong Lewis acids.[2][4]
-
Buffer the System: If mildly acidic conditions are unavoidable (e.g., for reductive amination), consider adding a weak, non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to scavenge excess protons.
-
Workup Caution: During aqueous workup, avoid acidic washes. Use saturated sodium bicarbonate or a phosphate buffer to neutralize any acid. Be aware that concentrating solutions containing even trace amounts of acid (e.g., 0.1% TFA from HPLC) can lead to deprotection.[3]
For Base-Sensitive Reactions:
-
Avoid Alkoxides: Steer clear of NaOMe, NaOEt, or t-BuONa where possible.[6]
-
Use Hindered or Weaker Bases: For reactions requiring a base, opt for weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or sterically hindered organic bases like DBU or DIPEA, which are less likely to attack the carbamate.
-
Control Stoichiometry: Use the minimum required amount of base. An excess can significantly increase the rate of deprotection.
Q3: What are the best conditions for a Wittig reaction with this aldehyde without causing decomposition?
A3: The key challenge in a Wittig reaction is the use of a strong base to generate the phosphonium ylide.[9][10] Standard conditions using n-BuLi or NaH can be too harsh.
Recommended Approach (using a stabilized ylide): Stabilized ylides (e.g., where the carbanion is adjacent to an ester or ketone) are more stable and require milder bases for their formation. This is the safest approach.
-
Ylide: (Triphenylphosphoranylidene)acetate or similar.
-
Base: A mild base like potassium carbonate (K₂CO₃) or even triethylamine (NEt₃) is often sufficient.
-
Solvent: THF or DCM.
-
Temperature: Room temperature.
For Non-Stabilized Ylides (e.g., Ph₃P=CH₂): This is more challenging. The goal is to generate the ylide quickly at low temperatures and then add the indole aldehyde.
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) are strong but hindered bases, often better tolerated than n-BuLi.
-
Solvent: Anhydrous THF.
-
Procedure:
-
Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide) in THF at 0°C or -78°C.
-
Add the base dropwise and stir for 30-60 minutes to form the ylide.
-
Add a solution of this compound in THF dropwise at the same low temperature.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC.
-
Q4: How can I perform a Knoevenagel condensation while preserving the Boc group?
A4: Knoevenagel condensations are well-suited for this substrate because they are typically catalyzed by weak bases, which are compatible with the Boc group.[11]
Recommended Protocol:
-
Active Methylene Compound: Malononitrile, ethyl cyanoacetate, or Meldrum's acid.
-
Catalyst: A weak amine base is ideal. Piperidine or pyrrolidine (catalytic amount, ~10 mol%) are standard choices. Boric acid has also been reported as an effective and mild catalyst.[12]
-
Solvent: Ethanol, isopropanol, or toluene.
-
Temperature: Room temperature to gentle heating (e.g., 50-60°C). Often, a Dean-Stark trap is used with toluene to remove the water byproduct and drive the reaction to completion.
Avoid: Strong bases like NaOH or NaOEt, which will cause both deprotection and saponification of ester groups.
Q5: Is it possible to perform a reductive amination, and what conditions are safe for the Boc group?
A5: Yes, but conditions must be carefully controlled. Direct reductive amination often involves mildly acidic conditions to promote imine formation, which poses a risk.
Recommended Approach (One-Pot):
-
Amine: Your primary or secondary amine of choice.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild and effective under neutral or very weakly acidic conditions. It does not require the pre-formation of the imine.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Additive: Adding a small amount of acetic acid (0.5-1.0 equivalents) can catalyze imine formation, but use it judiciously. Monitor the reaction closely for any signs of deprotection. An alternative is to use a Lewis acid catalyst like B(C6F5)3 with a milder reductant like NaBH4, which has been shown to tolerate acid-sensitive groups.[13]
What to Avoid:
-
Harsh Reducing Agents: Avoid NaBH₄ or LiAlH₄ in combination with strong acids.
-
Two-Step Procedures with Acid: Avoid procedures that require pre-forming the imine under strong acidic conditions (e.g., refluxing in toluene with p-TsOH) before adding the reducing agent.
Part 3: Data Summary & Recommended Workflow
Table 1: Reagent and Condition Compatibility
| Condition/Reagent Class | Recommended (Generally Safe) | Use with Caution | AVOID (High Risk of Decomposition) |
| Acids (Protic) | Acetic Acid (catalytic), NaHSO₄ (aq. workup) | Pyridinium p-toluenesulfonate (PPTS) | Trifluoroacetic Acid (TFA), HCl, H₂SO₄, H₃PO₄ |
| Acids (Lewis) | Boric Acid[12], MgCl₂ | ZnCl₂, Ti(OiPr)₄ | AlCl₃, BF₃·OEt₂, SnCl₄ |
| Bases | K₂CO₃, Cs₂CO₃, NaHCO₃, DIPEA, Et₃N, DBU | NaHMDS, LDA, KHMDS (at low temp) | NaOMe, NaOEt, NaOH, KOH, t-BuOK, n-BuLi |
| Reducing Agents | NaBH(OAc)₃, NaBH₄ (in neutral alcohol), H₂/Pd-C | NaBH₄/B(C6F5)3[13] | LiAlH₄ (can be complex), NaBH₄ with acid |
| Solvents | THF, DCM, Toluene, Acetonitrile, DMF, Dioxane | Methanol, Ethanol (risk with alkoxides) | 2,2,2-Trifluoroethanol (TFE) at high temp[8] |
| Temperature | -78°C to 60°C | 60°C to 100°C (monitor closely) | > 100°C (risk of thermal deprotection)[2] |
Recommended Experimental Workflow
To ensure success, a systematic approach is critical. The following workflow provides a logical sequence for planning and executing your reaction.
Caption: A self-validating workflow for using N-Boc-6-formylindole.
References
- Sun, K., & Richert, C. (2015). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Li, B., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1636-1642. [Link]
- Krasavin, M., et al. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 26(11), 3183. [Link]
- Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
- ACS Green Chemistry Institute. (n.d.). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- MySkinRecipes. (n.d.).
- Tom, N. J., et al. (2004). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters, 45(5), 905-906. [Link]
- Batra, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25163-25168. [Link]
- Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Ranu, B. C., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(18), 4126. [Link]
- Pet-Braun, M., et al. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
- Mali, S. N., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 56(1), 135. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Gellis, A., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(21), 4735-4742. [Link]
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- LibreTexts Chemistry. (2023). The Wittig Reaction. [Link]
- Kim, D., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10956-10963. [Link]
- Sarpong, R., et al. (2023). Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. eScholarship, University of California. [Link]
- Reddit User Discussion. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
- Franzyk, H., et al. (2000). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Peptide Science, 6(4), 194-207. [Link]
- Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Bathini, N. B., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 127(4), 711-716. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Deprotection of a primary Boc group under basic conditions - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions with Indole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole substrates. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, the unique electronic properties and reactivity of the indole nucleus present specific challenges.[1][2] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Section 1: General Reaction Failure & Low Yield
Q1: My Suzuki coupling reaction with a halo-indole and an arylboronic acid is not working (no product, starting material recovered). Where do I start troubleshooting?
A1: A complete reaction failure is often due to a fundamental issue with one of the core components: the catalyst's activity, the reagents' integrity, or suboptimal reaction conditions. A systematic approach is crucial.
First, consider the catalytic cycle. The Suzuki-Miyaura reaction involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4] A failure in any of these steps will halt the reaction.
Below is a troubleshooting workflow to diagnose the issue methodically.
Initial Troubleshooting Protocol:
-
Reagent Integrity: The most frequent culprit is the boronic acid, which can degrade via protodeboronation (replacement of the -B(OH)₂ group with -H).[5][6] Use freshly acquired or purified boronic acid. If the problem persists, consider switching to a more stable boronic ester, such as a pinacol or MIDA ester, which can provide a slow release of the active boronic acid under reaction conditions.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base and Solvent: Ensure your base is finely powdered and anhydrous. The solvent must be dry and degassed. Water content can be critical; while some water is often necessary for the catalytic cycle (especially with boronic acids), excess water can promote protodeboronation.[5]
-
Catalyst System: For electron-rich indoles, the oxidative addition step can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which are known to accelerate oxidative addition and reductive elimination.[8][9][10]
Section 2: Challenges with the Indole Substrate
Q2: My reaction with an N-H free indole gives a low yield and many side products. Should I protect the indole nitrogen?
A2: This is a classic and critical issue. The acidic proton on the nitrogen of an unprotected indole (pKa ≈ 17 in DMSO) can significantly interfere with the catalytic cycle.[1][5][8] Standard Suzuki-Miyaura conditions often fail or give poor results for substrates with free N-H groups.[1][8]
Mechanisms of Interference:
-
Base Consumption: The indole N-H can be deprotonated by the base, competing with the necessary activation of the boronic acid.
-
Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, potentially forming inactive or off-cycle catalyst species.[8]
-
Boronic Acid Deactivation: The deprotonated indole can form a Lewis acid-base adduct with the boronic acid, preventing it from participating in transmetalation.[8]
Troubleshooting Strategies:
-
Option 1: Protect the Nitrogen (The Robust Approach): Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) is a reliable strategy to prevent N-H interference and often leads to higher, more consistent yields.[5][11] However, this adds extra steps to the synthesis. Yields are often highest when indole bromides are used with phenylboronic acids, and this is less affected by N-protection.[11]
-
Option 2: Optimize for the N-H Free Substrate (The Efficient Approach): Significant progress has been made in developing protocols for unprotected indoles.[1][8] Success often relies on:
-
Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) is frequently effective.[7][8]
-
Specialized Catalysts: Using advanced catalyst systems, such as those with bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or specific precatalysts, can favor the desired coupling over inhibitory pathways.[8]
-
Stoichiometry: Using a larger excess of boronic acid (1.5-2.0 equivalents) and base can help overcome competitive consumption by the N-H proton.[8]
-
Q3: I am observing significant dehalogenation of my halo-indole starting material. What causes this and how can I stop it?
A3: Dehalogenation (replacement of the halogen with a hydrogen) is a common side reaction that competes with the desired cross-coupling.
Potential Causes:
-
Hydride Source: The aryl-palladium intermediate formed after oxidative addition can react with a hydride source in the mixture instead of the organoboron reagent. This hydride can come from the solvent (e.g., alcohols), the base (e.g., those containing formate impurities), or the boronic acid itself.
-
Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of it undergoing a side reaction like dehalogenation.[7]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Use bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Optimize Ligand: Use a more electron-rich and bulky ligand. This can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
-
Solvent Purity: Ensure solvents are pure and free from potential hydride-donating impurities.
-
Use a Boronic Ester: Pinacol esters are often more reactive in the transmetalation step, which can shorten the lifetime of the aryl-palladium intermediate and suppress dehalogenation.
Section 3: Issues with Boronic Acids and Side Reactions
Q4: My reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?
A4: The formation of Ar-Ar from Ar-B(OH)₂, known as homocoupling, is a frequent side reaction, especially when using an excess of the boronic acid or in the presence of oxygen.[5]
Causality: Homocoupling is often promoted by the presence of Pd(II) species before the catalytic cycle fully establishes the Pd(0)/Pd(II) balance. It can also be promoted by oxygen.
Troubleshooting Strategies:
-
Use a Pd(0) Source: Start with a well-defined Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This can mitigate homocoupling that sometimes occurs during the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[7]
-
Optimize Stoichiometry: While a slight excess of boronic acid (1.2–1.5 eq.) is common, a large excess can favor homocoupling.[7] Titrate the amount to find the optimal balance.
-
Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling.[7]
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas to prevent oxygen-mediated homocoupling.
Table 1: Recommended Starting Conditions for Indole Suzuki Couplings
| Component | Recommendation | Rationale & Notes |
| Indole Substrate | Halo-indole (I > Br > OTf >> Cl) | Reactivity follows the order of bond strength for oxidative addition. Chlorides are challenging and require specialized, highly active catalysts.[3] |
| Boron Reagent | Arylboronic Acid (1.5 eq.) or Pinacol Ester (1.5 eq.) | Esters offer greater stability against protodeboronation.[12] An excess is often required for N-H free indoles.[8] |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective Pd(II) and Pd(0) precatalysts, respectively. |
| Ligand | XPhos or SPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are often essential for high yields with indole substrates.[8][9] |
| Base | K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | Strong, non-nucleophilic bases are preferred, especially for N-H free indoles.[7][8] Must be anhydrous and finely ground. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 v/v) | A common, effective solvent mixture. Water is crucial for activating the boronic acid but excess can cause degradation.[13][14] |
| Temperature | 60-110 °C | Temperature should be optimized. Start around 80-100 °C. Lower temperatures may be possible with highly active catalysts.[8] |
Section 4: Protocols and Methodologies
General Protocol for a Trial Suzuki Coupling of a Halo-Indole
This protocol provides a robust starting point for optimization.
Materials:
-
Halo-indole (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.5 mmol, 1.5 eq.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (anhydrous, finely powdered) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (anhydrous, degassed) (4 mL)
-
Deionized Water (degassed) (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-indole, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove palladium black and inorganic salts.[13]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.[13]
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]
References
- Ghorai, S., & Panda, G. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12878. [Link]
- Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7480-7490. [Link]
- Fairlamb, I. J. S., et al. (2008). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 10(21), 4879–4882. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Bellina, F., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(10), 3967–3970. [Link]
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Giralt, E., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
- Guillaumet, G., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6147–6150. [Link]
- Gelfand, B. S., & Welch, G. C. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Zhang, Z-Q., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 18(1), 117-122. [Link]
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
- ResearchGate. (n.d.). a)
- ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. Organic Letters, 16(6), 1776–1779. [Link]
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Coles, M. P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- American Chemical Society. (n.d.).
- Scilit. (2012). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]
- O'Brien, C. J., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(47), 10257-10261. [Link]
- Green Chemistry. (n.d.). Towards environmentally friendlier Suzuki–Miyaura reactions with precursors of Pd-NHC (NHC = N-heterocyclic carbene) complexes. [Link]
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl 6-formyl-1H-indole-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Troubleshooting Guide: Navigating Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.
Problem 1: Low or Inconsistent Yields in the Vilsmeier-Haack Formylation Step
Question: We are experiencing significantly lower than expected yields (<60%) and batch-to-batch inconsistency during the Vilsmeier-Haack formylation of N-Boc-indole to produce this compound. What are the likely causes and how can we improve this?
Answer:
Low and inconsistent yields in a Vilsmeier-Haack reaction on a protected indole scaffold are common during scale-up. The root causes often lie in the stability of the Vilsmeier reagent, reaction temperature control, and the stoichiometry of the reagents.
Potential Causes and Solutions:
-
Vilsmeier Reagent Degradation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can degrade if not prepared and used under strictly anhydrous conditions.[1][2]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or high-purity anhydrous DMF and POCl₃. Consider preparing the Vilsmeier reagent in situ at low temperatures (0-5 °C) and using it immediately.[3]
-
-
Sub-optimal Reaction Temperature: The formylation of N-Boc-indole is an exothermic reaction. Poor temperature control can lead to the formation of side products and decomposition of the starting material or product.
-
Solution: Maintain a strict temperature profile. The addition of POCl₃ to DMF should be done slowly at a low temperature (0-5 °C). After the addition of the N-Boc-indole substrate, the reaction temperature should be carefully monitored and controlled. A gradual warm-up to room temperature or gentle heating may be required to drive the reaction to completion, but this must be optimized for your specific scale.[4]
-
-
Incorrect Stoichiometry: An excess or deficit of the Vilsmeier reagent can lead to incomplete reaction or the formation of byproducts.
-
Solution: Carefully control the stoichiometry. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. It is crucial to accurately determine the molarity of commercial POCl₃, which can vary.
-
-
Side Reactions: The Boc protecting group can be susceptible to cleavage under acidic conditions, which can be generated during the reaction or work-up.[5] Diformylation or formylation at other positions on the indole ring can also occur, although less common for the 6-position.[6]
-
Solution: A carefully controlled basic work-up is essential. Quenching the reaction mixture with a cold aqueous solution of a base like sodium hydroxide or sodium carbonate is standard.[7] The pH should be carefully adjusted to be basic to ensure the hydrolysis of the intermediate iminium salt to the aldehyde without cleaving the Boc group.
-
Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack Reaction Workflow.
Problem 2: Difficulty in Product Purification and Isolation
Question: We are struggling to purify this compound. Column chromatography is proving to be inefficient on a larger scale, and direct crystallization from the crude product yields impure material. What are the best strategies for purification?
Answer:
Purification challenges with this compound often stem from the presence of unreacted starting material, de-Boc-ylated product (6-formyl-1H-indole), and other polar byproducts.
Purification Strategies:
-
Optimized Crystallization:
-
Solvent Screening: A systematic solvent screening for crystallization is highly recommended. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The goal is to find a system where the desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Trituration: Before attempting crystallization, triturating the crude solid with a non-polar solvent like hexanes or diethyl ether can help remove less polar impurities.
-
-
Alternative to Column Chromatography:
-
Slurry Wash: Slurrying the crude product in a carefully chosen solvent can be an effective purification method. For instance, a slurry in a cold solvent in which the product is sparingly soluble can wash away more soluble impurities.
-
Recrystallization from a Biphasic System: In some cases, dissolving the crude product in a water-immiscible solvent and then adding a miscible anti-solvent can induce crystallization.
-
Data Summary for Purification:
| Method | Solvents | Advantages | Disadvantages |
| Crystallization | Ethyl acetate/Hexanes, Dichloromethane/Hexanes, Isopropanol/Water | High purity, scalable | Requires careful solvent selection, potential for product loss in mother liquor |
| Trituration | Hexanes, Diethyl Ether | Simple, removes non-polar impurities | May not remove polar impurities effectively |
| Slurry Wash | Cold Ethyl Acetate, Cold Isopropanol | Good for removing highly soluble impurities | Product loss if solubility is not minimal |
Problem 3: Product Instability During Storage and Handling
Question: We have observed that our purified this compound tends to discolor and show signs of degradation over time. What are the stability concerns and recommended storage conditions?
Answer:
Aldehydes, in general, can be susceptible to oxidation, and indole derivatives can be sensitive to light and acid.
Stability and Storage Recommendations:
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, especially in the presence of air and light.
-
Solution: Store the purified product under an inert atmosphere (argon or nitrogen) in an amber-colored vial or a container protected from light.
-
-
Acid Sensitivity: Residual acidic impurities can catalyze the cleavage of the Boc protecting group.
-
Solution: Ensure the final product is free of acidic residues from the work-up. A final wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during extraction can be beneficial.
-
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solution: Store the product at a low temperature, typically between 0-8°C.[8]
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative, greener methods for the formylation of N-Boc-indole?
A1: Yes, several alternative formylation methods have been developed to avoid the use of hazardous reagents like POCl₃.[9] These include:
-
Iron-Catalyzed Formylation: Using formaldehyde and aqueous ammonia with an iron catalyst is a more environmentally benign approach.[10]
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate can catalyze the formylation using trimethyl orthoformate as the formyl source.[9]
-
Formylation with DMSO and Water: Under certain conditions, DMSO can act as a C1 source for formylation.[11] While these methods are promising, their scalability and cost-effectiveness for a specific target like this compound would need to be evaluated.
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during the basic work-up to yield the aldehyde.[1][12]
Mechanism Overview:
Caption: Simplified Vilsmeier-Haack Mechanism.
Q3: What are the key analytical techniques to monitor the reaction progress and product purity?
A3:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and product purity, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The presence of the aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful formylation.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Boc-Indole | 217.26 | 21.7 g | 0.1 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.7 mL (17.6 g) | 0.115 | 1.15 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| 2M Sodium Hydroxide (aq) | 40.00 | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Brine | - | As needed | - | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (150 mL). Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (10.7 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
Reaction: Dissolve N-Boc-indole (21.7 g) in anhydrous DCM (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 45-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 2M aqueous sodium hydroxide until the pH of the aqueous layer is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water and then with brine.
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
References
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
- ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- ResearchGate. (2024). Formylation without catalyst and solvent at 80 degrees C.
- ResearchGate. (2024). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier-Haack Haloformylation Reaction of Oxindole.
- ResearchGate. (2024). The ammonium-promoted formylation of indoles by DMSO and H2O.
- PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- J&K Scientific LLC. (n.d.). tert-Butyl 1H-indole-1-carboxylate | 75400-67-8.
- Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.
- PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
- ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in the Formylation of Substituted Indoles
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of indole-based compounds. The formylation of the indole nucleus is a cornerstone transformation in organic synthesis, providing indole-3-carboxaldehydes that are pivotal precursors to a vast array of pharmaceuticals, agrochemicals, and natural products.
However, the inherent reactivity of the indole ring presents a significant challenge: controlling the site of electrophilic substitution. While formylation overwhelmingly favors the C3 position due to the highest electron density, the presence of various substituents on the indole core can alter this selectivity, leading to mixtures of C2 and C3 isomers, N-formylation, or undesired side products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to master the regioselective formylation of your specific substituted indole.
Fundamental Principles: The "Why" Behind Regioselectivity
The indole ring is an electron-rich heteroaromatic system. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a high electron density, particularly at the C3 position. Electrophilic attack at C3 proceeds through a more stable cationic intermediate where the positive charge is delocalized over both the nitrogen and C2 atoms, without disrupting the aromaticity of the benzene ring. Attack at C2 leads to a less stable intermediate.
Substituents dramatically influence this intrinsic reactivity:
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups further activate the ring, increasing the rate of formylation. They generally reinforce the preference for C3 substitution.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and acyl groups deactivate the ring, making formylation more difficult. An EWG at the C2 position can significantly decrease the nucleophilicity of C3, sometimes leading to reactions at other positions on the benzene portion of the indole.
-
Steric Hindrance caused by bulky groups at C2 or N1 can impede attack at the adjacent positions, potentially forcing formylation to occur at less electronically favored sites.[1]
-
Protecting Groups on the indole nitrogen (e.g., Boc, Tosyl) can influence regioselectivity through both steric and electronic effects. A bulky N1-substituent can sterically hinder C2 formylation, while an electron-withdrawing N1-sulfonyl group deactivates the entire indole nucleus.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during the formylation of substituted indoles in a direct question-and-answer format.
Question 1: My Vilsmeier-Haack reaction is giving me a mixture of C3- and C2-formylated products. How can I improve C3 selectivity?
Answer: This is a classic regioselectivity issue, often arising when the C3 position is sterically hindered or electronically deactivated.
-
Causality: While C3 is electronically preferred, a bulky substituent at C2 or C4 can sterically block the incoming electrophile (the Vilsmeier reagent), making the C2 position a competitive site. Similarly, a potent electron-withdrawing group at C4 or C5 can reduce the nucleophilicity of C3 enough to make C2 attack viable.
-
Solutions & Justification:
-
Lower the Reaction Temperature: Start the addition of the indole solution to the pre-formed Vilsmeier reagent at 0 °C.[4] Electrophilic aromatic substitution is kinetically controlled. Lowering the temperature increases the energy difference required to overcome the activation barriers for C2 versus C3 attack, thereby favoring the lower-energy pathway to the C3 product.
-
Change the Formylating Agent: The standard Vilsmeier reagent (from POCl₃/DMF) is relatively small.[5] If steric hindrance is the primary issue, switching to a bulkier formylating agent is unlikely to help. Instead, consider methods that have a stronger intrinsic preference for C3. A newer boron-trifluoride-catalyzed method using trimethyl orthoformate (TMOF) has shown excellent C3 selectivity even with C2-substituted indoles.[3]
-
Protect the Indole Nitrogen: If the N-H is unsubstituted, adding a bulky protecting group like triisopropylsilyl (TIPS) can sterically shield the C2 position, enhancing the preference for C3 attack.
-
Question 2: My reaction has a very low yield or isn't working at all. What are the likely causes?
Answer: Low or no yield is a frequent problem, especially with deactivated indoles.[2]
-
Causality: The primary cause is often insufficient activation of the indole ring or decomposition of the starting material under the reaction conditions. Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R make the indole a poor nucleophile, slowing or preventing the reaction with the Vilsmeier reagent.[3]
-
Solutions & Justification:
-
Increase Reaction Temperature and Time: For deactivated substrates, higher thermal energy is required to overcome the activation barrier. After initial addition at a low temperature, slowly warm the reaction to room temperature, and then heat to 80-100 °C for several hours, monitoring by TLC.[6]
-
Ensure Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Use anhydrous DMF and freshly distilled POCl₃.[7] Decomposed DMF can contain amines that interfere with the reaction.
-
Switch to a More Reactive Formylation Method: For strongly deactivated indoles, the Vilsmeier-Haack reaction may not be potent enough. The Rieche formylation, which uses the more electrophilic dichloromethyl methyl ether (DCME) with a strong Lewis acid like TiCl₄, is often successful where the Vilsmeier-Haack reaction fails.[4][8]
-
Check Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.[5] This is typically achieved by quenching the reaction mixture in a large volume of ice-cold water or aqueous sodium bicarbonate, followed by stirring for a period to ensure complete conversion.[4]
-
Question 3: I'm observing a significant amount of N-formylated product, especially with my 2,3-disubstituted indole. How can I avoid this?
Answer: N-formylation becomes a competitive pathway when both C3 and C2 positions are blocked.[9]
-
Causality: When the sterically and electronically favored C3 and C2 positions are occupied by substituents, the nitrogen atom's lone pair, which is also nucleophilic, can attack the Vilsmeier reagent. This leads to the formation of a stable N-formyl amide.[10]
-
Solutions & Justification:
-
Modify Reaction Conditions: N-formylation is often reversible under hydrolytic conditions. A more vigorous aqueous work-up, sometimes with mild heating, can hydrolyze the N-formyl group back to the N-H.
-
Use an Alternative Reagent System: Some reagent systems are less prone to N-formylation. For example, formylation with dichloromethyl methyl ether and TiCl₄ can sometimes favor C-H formylation on the benzene ring of a highly substituted indole over N-formylation.[11]
-
Accept and Remove: If N-formylation is unavoidable, it can be treated as a temporary protecting group. The N-formyl group can often be removed under basic conditions (e.g., with sodium methoxide in methanol) after purification.
-
Question 4: My TLC plate shows a new, highly non-polar spot, and my yield of the desired aldehyde is low. What is this byproduct?
Answer: You may be forming indole trimers, such as tri-(1H-indol-3-yl)methane derivatives.
-
Causality: This side reaction occurs when the initially formed indole-3-carboxaldehyde reacts with two additional molecules of the starting indole under the acidic conditions of the reaction. This is more common with electron-rich, unhindered indoles.[12][13]
-
Solutions & Justification:
-
Control Stoichiometry and Addition: Use only a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.[13] Crucially, add the indole solution slowly to the Vilsmeier reagent. This inverse addition maintains a low concentration of free indole, minimizing its ability to react with the product aldehyde.
-
Ensure Basic Work-up: Quenching the reaction into a well-stirred, cold, basic solution (e.g., NaOH or K₂CO₃) rapidly neutralizes the acid, halting the condensation reaction that forms the trimer.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best formylation method for my specific substituted indole?
This is a critical decision that depends on the electronic nature of your substrate. The following workflow provides a general guideline.
Caption: Decision workflow for selecting an indole formylation method.
Q2: Can I achieve selective formylation at the C2 position?
Direct electrophilic formylation at C2 is challenging but not impossible. It typically requires blocking the C3 position and manipulating the electronics and sterics of the system.
-
C3-Blocked Substrates: If your indole already has a substituent at C3, formylation may be directed to C2, although reaction on the benzene ring can compete.
-
Directed Metalation: A common strategy involves protecting the indole nitrogen (e.g., with a tosyl or BOC group), then using a strong base like n-butyllithium or LDA to selectively deprotonate the C2 position. The resulting C2-lithiated indole can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde at C2.[14][15]
-
Catalytic Methods: Modern transition-metal-catalyzed C-H activation methods are emerging that can provide C2-functionalized indoles, including aldehydes.[16][17]
Q3: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][18]
-
Electrophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. Aromatization occurs to yield an iminium salt.[18]
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Elimination of dimethylamine followed by deprotonation yields the final indole-3-carboxaldehyde.[18]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indole.
Key Methodologies: Protocols & Comparison
Standard Protocol: Vilsmeier-Haack Formylation of 2-Methylindole
This protocol provides a reliable method for the C3-formylation of an electron-rich, C2-substituted indole.
Reagents & Equipment:
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Methylindole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via syringe over 15 minutes with vigorous stirring. A thick, white precipitate may form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using 30% Ethyl Acetate/Hexane). For less reactive substrates, heating to 40-60 °C may be necessary.[6]
-
Work-up and Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and saturated NaHCO₃ solution with rapid stirring. Caution: The quench is exothermic and releases gas. Continue stirring vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. The product often precipitates as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then cold diethyl ether. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Method Comparison
The choice of formylation method is critical for success. The table below compares the most common techniques.
| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction | Rieche Formylation |
| Formylating Agent | POCl₃ / DMF[5] | Zn(CN)₂ / HCl (generates HCN in situ)[19] | Dichloromethyl methyl ether (Cl₂CHOMe)[8] |
| Catalyst/Activator | N/A (POCl₃ is the activator) | Lewis Acid (e.g., AlCl₃)[20] | Strong Lewis Acid (e.g., TiCl₄, SnCl₄)[11] |
| Typical Substrates | Electron-rich indoles, pyrroles, activated benzenes[6] | Phenols, phenolic ethers, electron-rich heterocycles[19][20] | Deactivated or moderately activated aromatics[8] |
| Pros | Mild conditions, widely applicable, readily available reagents, generally high C3-selectivity. | Useful for specific substrates like phenols where other methods might fail. | Highly electrophilic; effective for electron-poor substrates that are unreactive under Vilsmeier conditions. |
| Cons | Can fail with strongly deactivated indoles. Stoichiometric use of POCl₃.[21] | Uses highly toxic cyanide sources (HCN or Zn(CN)₂). Requires strictly anhydrous conditions.[22] | Uses a highly reactive and moisture-sensitive formylating agent and a corrosive Lewis acid.[23] |
References
- Grokipedia.
- Benchchem.
- Benchchem.
- Thermo Fisher Scientific.
- ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Royal Society of Chemistry.
- Benchchem.
- Wikipedia.
- Wikipedia. Vilsmeier–Haack reaction.
- YouTube. Vilsmeier–Haack reaction of indole.
- Unacademy.
- ACS Publications.
- Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F.
- PubMed.
- University of Rochester. Troubleshooting: How to Improve Yield - Department of Chemistry.
- NIH.
- Comment of the use of dichloromethyl methyl ether as formyl
- Benchchem.
- ResearchGate.
- BYJU'S.
- ACS Publications.
- PMC. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid.
- MDPI.
- ResearchGate.
- Sciencemadness.org.
- Benchchem. Technical Support Center: Formylation Reactions of N-Substituted Indoles.
- Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid.
- Benchchem.
- PubMed.
- PubMed.
- Wikipedia.
- Organic Chemistry Portal. Synthesis of indoles.
- ACS Publications. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles | The Journal of Organic Chemistry.
- PMC.
- Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.
- Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions.
- Scholars Research Library.
- ResearchGate. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole.
- ResearchGate.
Sources
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Chemicals [chemicals.thermofisher.cn]
- 20. grokipedia.com [grokipedia.com]
- 21. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Workup procedures to isolate pure Tert-butyl 6-formyl-1H-indole-1-carboxylate
Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting and procedural information for the successful isolation of pure Tert-butyl 6-formyl-1H-indole-1-carboxylate. As Senior Application Scientists, we have designed this guide to move beyond simple step-by-step instructions, focusing instead on the underlying chemical principles and providing field-proven insights to empower researchers in their work.
Critical Starting Considerations: The "Workup" Begins with the Reaction
The successful isolation of your target compound is intrinsically linked to the synthetic route used for its preparation. The choice of formylation agent (e.g., Vilsmeier-Haack, Duff, or lithiation-based methods) will dictate the primary impurities, influencing every subsequent decision in the workup and purification cascade. Before proceeding, it is crucial to have a preliminary understanding of your crude reaction mixture, ideally through Thin Layer Chromatography (TLC) analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the purification of this compound.
Q1: What are the most likely impurities I will encounter in my crude product?
The impurity profile is highly dependent on the reaction conditions. However, common contaminants include:
-
Unreacted Starting Material: N-Boc-1H-indole.
-
Deprotected Product: 6-formyl-1H-indole. This is a major concern if the reaction or workup involved acidic conditions, which can cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2]
-
Reagent-Derived Impurities: Byproducts from the formylating agent (e.g., phosphorus oxychloride in a Vilsmeier-Haack reaction) or unconsumed reagents like di-tert-butyl dicarbonate.
-
Regioisomers: Depending on the selectivity of the formylation reaction, you may have minor amounts of other formylated indole isomers.
-
Di-acylated or other side-products: Over-reaction or side reactions on the indole ring can occur under harsh conditions.[3]
Q2: My crude product is a dark, oily residue. How can I get it to solidify?
An oily consistency often indicates the presence of residual solvent or impurities that are depressing the melting point.
-
High Vacuum Drying: First, ensure all volatile solvents (like DCM, THF, or DMF) are thoroughly removed under high vacuum, possibly with gentle heating (30-40°C).
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Hexane or a mixture of hexane and a small amount of ethyl acetate is an excellent starting point. Vigorously scratch the inside of the flask with a glass rod during trituration to create nucleation sites.
-
Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Allow it to stand, ideally at a lower temperature (4°C), to promote precipitation.
Q3: What is the recommended solvent system for liquid-liquid extraction?
A standard extraction procedure is highly effective for removing inorganic salts and highly polar impurities.
-
Recommended System: Ethyl acetate (EtOAc) or Dichloromethane (DCM) and water.
-
Rationale: this compound is a moderately polar compound that will partition effectively into the organic layer.
-
Procedural Tip: After the initial quench, wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any residual acid, which is critical for preventing the cleavage of the Boc group.[4]
-
Water: To remove any remaining bicarbonate.
-
Saturated Sodium Chloride (Brine) solution: To break up any emulsions and reduce the solubility of water in the organic layer, aiding in the drying process.
-
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your purification workflow.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant product loss during aqueous workup. | 1. Incomplete extraction due to emulsion formation. 2. Premature cleavage of the Boc group by acidic aqueous layers, making the product more water-soluble. | 1. Add brine to the separatory funnel to break emulsions. 2. Ensure all aqueous washes are neutral or slightly basic (pH 7-8). Perform the workup quickly and without excessive agitation. |
| A new, more polar spot appears on TLC after silica gel chromatography. | Degradation of the product on the acidic silica gel surface, causing Boc deprotection. | 1. Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase. 2. Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing Et₃N and let it stand for an hour before packing the column. 3. Alternative Sorbents: Consider using a less acidic stationary phase like alumina (neutral or basic) for chromatography. |
| Product co-elutes with a non-polar impurity. | The polarity difference between the product and the impurity is insufficient for separation with the current solvent system. | 1. Decrease Eluent Polarity: Use a solvent system with a higher proportion of hexane. 2. Change Solvents: Switch to a different solvent system. For example, replace ethyl acetate with a mixture of dichloromethane and a small amount of methanol to alter the selectivity. |
| Streaking or tailing of the product spot on the TLC plate. | 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample is overloaded on the TLC plate. 3. The compound is unstable on the plate. | 1. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic/sensitive compounds) to the developing solvent. For this specific molecule, triethylamine is recommended due to the Boc group's sensitivity. 2. Spot a more dilute solution of your crude material. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup & Extraction
This protocol is designed for quenching a reaction and performing an initial purification to remove inorganic and highly polar impurities.
-
Reaction Quenching: Cool the reaction vessel to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to quench any reactive reagents. Caution: Perform this step slowly, as gas evolution may occur.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that is roughly equal to the aqueous volume.
-
Phase Separation: Shake the funnel gently at first, venting frequently. After shaking, allow the layers to fully separate.
-
Extraction: Drain the organic layer. Extract the remaining aqueous layer two more times with the same organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
1x volume of deionized water.
-
1x volume of saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the primary method for purifying the crude product from closely related organic impurities.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of hexane and ethyl acetate. A good system will give your product an Rf value of approximately 0.25-0.35.
| Recommended TLC Solvent Systems |
| System A (Less Polar): 90:10 Hexane / Ethyl Acetate |
| System B (Standard): 80:20 Hexane / Ethyl Acetate |
| System C (More Polar): 70:30 Hexane / Ethyl Acetate |
| Add 0.5% Triethylamine to prevent Boc deprotection on the silica plate/column. |
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "wet slurry" method is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Wet Loading: Apply the concentrated sample solution directly and carefully to the top of the silica bed.
-
Dry Loading: For less soluble materials, adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified product.
Process Visualization
The following workflow provides a logical decision tree for the isolation and purification of this compound.
Caption: Decision workflow for purification.
Physical & Spectroscopic Data
While properties can vary slightly based on crystalline form and purity, the following data can be used as a benchmark. Note that data for the 6-formyl isomer is less common in the literature than for other isomers like the 3-formyl derivative.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 245.27 g/mol | PubChem[5] |
| Appearance | Typically an off-white to yellow solid | General observation for similar compounds |
| Melting Point | 119-121 °C (for 3-formyl isomer) | ChemSynthesis[6] |
Note: The melting point of the target 6-formyl isomer should be determined experimentally and may differ from that of the 3-formyl isomer shown for reference.
References
- ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.
- ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- J&K Scientific LLC. (n.d.). tert-Butyl 1H-indole-1-carboxylate.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.
- ResearchGate. (n.d.). (PDF) ISOLATION AND CHARACTERIZATION OF INDOLE ACETIC ACID PRODUCING PLANT GROWTH PROMOTING RHIZOBACTERIA FROM RHIZOSPHERIC SOIL OF WITHANIA SOMNIFERA.
- ResearchGate. (n.d.). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- PubMed. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan.
- ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 6-formyl-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. The primary route to this molecule is the Vilsmeier-Haack formylation of N-Boc-indole, a powerful but sometimes capricious reaction. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments and understand the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering causal explanations and actionable solutions.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What are the likely causes?
A1: Low or no conversion is a frequent issue in Vilsmeier-Haack reactions and typically points to problems with the Vilsmeier reagent formation or its reactivity.
-
Cause 1: Inactive Vilsmeier Reagent. The success of the entire synthesis hinges on the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
-
Troubleshooting:
-
Reagent Quality: Use fresh, anhydrous DMF. Older bottles of DMF can absorb atmospheric moisture and decompose to dimethylamine and formic acid. Dimethylamine will react with and consume the Vilsmeier reagent, halting the reaction.[4] If your DMF smells "fishy," it has likely decomposed.
-
POCl₃ Quality: Ensure your POCl₃ is fresh and has been stored under anhydrous conditions.
-
Formation Conditions: The reagent is typically pre-formed by adding POCl₃ dropwise to chilled DMF (0 °C). Allowing this mixture to stir for 30-60 minutes at 0 °C before adding the indole substrate is critical for ensuring complete formation.[1] Rushing this step is a common cause of failure.
-
-
-
Cause 2: Insufficient Temperature. While the initial reagent formation is done at 0 °C, the subsequent formylation of the electron-rich, but sterically hindered, N-Boc-indole often requires higher temperatures to proceed at a reasonable rate.
-
Troubleshooting: After adding your N-Boc-indole solution to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature and then gently heat. Depending on the substrate, temperatures between 40-80 °C may be necessary.[3][5] Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
-
Cause 3: Premature Quenching. The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed to the final aldehyde during aqueous workup.
-
Troubleshooting: Ensure the hydrolysis step is complete. After quenching the reaction with ice-water, vigorous stirring for a period (e.g., 1 hour) may be necessary. The pH of the aqueous solution should be adjusted to be neutral or slightly basic (e.g., with NaHCO₃ or NaOH solution) to facilitate the hydrolysis and neutralize acidic byproducts.
-
Q2: My NMR analysis shows multiple aldehyde peaks. Why am I getting isomers, and how can I favor the desired 6-formyl product?
A2: The formation of regioisomers is the most significant challenge in this synthesis. While the N-Boc group is intended to block the highly reactive C3 position and direct formylation elsewhere, other positions on the benzene ring remain susceptible to attack.
-
Cause: Competing Electrophilic Attack. The Vilsmeier reagent is a mild electrophile.[2] The regiochemical outcome is a delicate balance between electronic effects and steric hindrance. The N-Boc group deactivates the pyrrole ring, making the benzene ring the site of formylation. However, positions C4, C5, and C7 can also be formylated, leading to a mixture of products.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain strict temperature control. Run the reaction at the lowest temperature that gives a reasonable conversion rate. Higher temperatures can sometimes reduce selectivity.
-
Stoichiometry: Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). A large excess might lead to side reactions.
-
Purification: Achieving perfect selectivity can be difficult. The most practical solution is often efficient purification. The isomers typically have different polarities and can be separated using column chromatography on silica gel with a hexane/ethyl acetate solvent system.
-
Q3: I see a byproduct that corresponds to the mass of 6-formyl-1H-indole (de-Boc product). What causes this?
A3: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acid. The reaction conditions can inadvertently become acidic, cleaving the protecting group.
-
Cause: Acid-Catalyzed Deprotection. POCl₃ can react with any trace moisture to generate phosphoric acid and HCl. Furthermore, the workup procedure itself can be acidic if not properly controlled. This acid can catalyze the removal of the Boc group, either from the starting material or the product.[7][8]
-
Troubleshooting:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction until the final aqueous quench.
-
Controlled Quench: Quench the reaction by slowly adding it to a rapidly stirred, cold (0 °C) aqueous solution of a mild base like sodium bicarbonate or sodium acetate. This neutralizes acidic species immediately, protecting the Boc group. Avoid quenching into pure water or acidic solutions.
-
Avoid Acidic Purification: During purification, avoid using highly acidic solvent systems in chromatography, which can cause deprotection on the column.
-
-
Byproduct Identification Chart
To aid in the identification of potential byproducts, the following table summarizes expected analytical data. Exact NMR shifts can vary based on solvent and concentration.
| Compound Name | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, approx.) |
| This compound (Product) | 245.28 | ~10.0 (s, 1H, -CHO), ~8.2-7.6 (m, 3H, Ar-H), ~7.7 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~1.7 (s, 9H, t-Bu) |
| Tert-butyl 3-formyl-1H-indole-1-carboxylate | 245.28 | ~10.1 (s, 1H, -CHO), ~8.3 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.4-7.3 (m, 3H, Ar-H), ~1.7 (s, 9H, t-Bu)[9][10] |
| Tert-butyl 4-formyl-1H-indole-1-carboxylate | 245.28 | ~10.3 (s, 1H, -CHO), ~8.0-7.8 (m, 2H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), ~1.7 (s, 9H, t-Bu) |
| 6-Formyl-1H-indole (De-Boc Byproduct) | 145.16 | ~10.0 (s, 1H, -CHO), ~8.5 (br s, 1H, -NH), ~8.1 (s, 1H, Ar-H), ~7.8-7.2 (m, 4H, Ar-H) |
Frequently Asked Questions (FAQs)
Q: What is the visual appearance of the Vilsmeier reagent? A: The pre-formed Vilsmeier reagent in DMF is often a colorless to pale yellow solution.[11] It can sometimes become more viscous or even precipitate as a white or off-white solid, especially at high concentrations.[11][12] This is normal. If the solution is dark red or brown before the addition of the indole, it may indicate impurities in the starting materials.
Q: Can I use other formylating agents? A: While the Vilsmeier-Haack reaction is standard, other methods for indole formylation exist, such as the Duff reaction or Reimer-Tiemann reaction.[13] However, for N-Boc protected indoles, the Vilsmeier-Haack approach generally offers the best combination of reactivity and control for formylating the benzene ring.
Q: What is the mechanism of formylation at the 6-position? A: The reaction is an electrophilic aromatic substitution.[2][3] The N-Boc group sterically hinders and electronically deactivates the C3 position. This shifts reactivity to the benzene portion of the indole. The Vilsmeier reagent (an iminium ion) attacks an electron-rich carbon. The resulting intermediate is then rearomatized, and subsequent hydrolysis of the iminium salt moiety during aqueous workup yields the aldehyde.
Visualizing the Chemistry
Reaction and Byproduct Pathways
The following diagrams illustrate the intended synthetic route and the formation of common byproducts.
Caption: Primary reaction pathway for the Vilsmeier-Haack synthesis.
Caption: Common byproduct formation pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Tert-butyl 1H-indole-1-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes. The solution may become viscous or form a precipitate.
-
Formylation Reaction: Dissolve Tert-butyl 1H-indole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Slowly pour the reaction mixture into the ice/NaHCO₃ slurry. A precipitate may form. Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired product from isomers and impurities.
Protocol 2: Byproduct Analysis by HPLC-MS
Objective: To identify and quantify the desired product and major byproducts in the crude reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
-
UV/Vis at 254 nm and 280 nm.
-
Mass Spectrometry (ESI+) scanning a mass range of m/z 100-500.
-
-
Expected Retention: The non-polar N-Boc protected compounds will have longer retention times than the more polar de-protected byproduct (6-formyl-1H-indole). Isomers may be partially or fully resolved.
Caption: Workflow for HPLC-MS analysis of reaction products.
References
- Benchchem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. [URL: provided by grounding tool]
- Al-Hourani, B. J., et al. (2011). Formation of indole trimers in Vilsmeier type reactions. Molecules, 16(7), 5585-5595. [URL: https://www.mdpi.com/1420-3049/16/7/5585]
- Chemiz. (2020). Vilsmeier–Haack reaction of indole. YouTube. [URL: https://www.youtube.
- Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22026. [URL: https://www.
- J&K Scientific. Vilsmeier-Haack Reaction. [URL: provided by grounding tool]
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. [URL: provided by grounding tool]
- ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. [URL: https://www.researchgate.
- Abdel-monem, M. I., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malononitrile and its reactivity. Journal of Heterocyclic Chemistry, 50(S1), E237-E244. [URL: provided by grounding tool]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/ogv9b1/having_some_troubles_with_a_vislmeierhaack/]
- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [URL: https://www.researchgate.net/publication/329707436_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
- ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [URL: https://www.researchgate.
- Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [URL: https://www.reddit.
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 68-74. [URL: https://www.beilstein-journals.org/bjoc/articles/7/8]
- Reddy, B. V. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [URL: https://www.tandfonline.com/doi/full/10.1080/00397910601033724]
- ResearchGate. How can I improve the Vilsmeier-Haack reaction?. [URL: https://www.researchgate.net/post/How_can_I_improve_the_Vilsmeier-Haack_reaction]
- ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. [URL: http://www.chemsynthesis.com/base/chemical-structure-49230.html]
- ResearchGate. What do common indole impurities look like?. [URL: https://www.researchgate.net/post/What_do_common_indole_impurities_look_like]
- Chem-Impex. tert-Butyl 3-formyl-1H-indole-1-carboxylate. [URL: https://www.chemimpex.com/products/01261]
- ResearchGate. Indole N‐Boc deprotection method development. [URL: https://www.researchgate.net/figure/Indole-N-Boc-deprotection-method-development_fig1_343265840]
- Chen, C., et al. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Green Chemistry, 11(9), 1339-1342. [URL: available via Scribd]
- Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00067]
- Sigma-Aldrich. tert-Butyl 3-formyl-1H-indole-1-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651910]
- Frontier Specialty Chemicals. This compound. [URL: https://frontierspecialtychemicals.
- Frontier Specialty Chemicals. tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate. [URL: https://frontierspecialtychemicals.
- Porphyrin-Systems. This compound. [URL: https://www.porphyrin-systems.
- ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. [URL: http://www.chemsynthesis.com/base/chemical-structure-390772.html]
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26867-26871. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04518a]
- J&K Scientific. tert-Butyl 1H-indole-1-carboxylate. [URL: https://www.jk-scientific.com/en/chem/75400-67-8]
- PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2764519]
- PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/167230495]
- Zuba, D., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International, 232(1-3), 1-10. [URL: https://pubmed.ncbi.nlm.nih.gov/23891485/]
- FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [URL: https://foodb.ca/compounds/FDB000934]
- Kushwaha, D. Synthesis and Chemistry of Indole. [URL: provided by grounding tool]
- Mora-Fuentes, J. P., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234. [URL: https://pubmed.ncbi.nlm.nih.gov/33356230/]
- Tilocca, G., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2999. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278335/]
- Organic Chemistry Portal. Synthesis of indoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
- Preparation and Properties of INDOLE. [URL: provided by grounding tool]
- Organic Syntheses. 1H-Indole, 3-ethyl-. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0236]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemimpex.com [chemimpex.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. uop.edu.pk [uop.edu.pk]
Technical Support Center: Optimizing Witt-ig Reactions on Indole Aldehydes
Welcome to the technical support center for Wittig reactions involving indole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful olefination reaction for their specific indole-based substrates. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Wittig reaction with indole aldehydes, providing insights into their root causes and offering practical solutions.
Problem 1: Low or No Yield of the Desired Alkene
Possible Cause A: Incomplete Ylide Formation
The first critical step in a Wittig reaction is the quantitative formation of the phosphonium ylide. This is achieved by deprotonating the corresponding phosphonium salt with a strong base. Incomplete ylide formation is a common reason for low yields.
-
Suggested Solution:
-
Base Selection: The choice of base is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1][2] Ensure the base is fresh and properly titrated (in the case of n-BuLi).
-
Anhydrous Conditions: Wittig reagents are highly sensitive to moisture. Use freshly dried, anhydrous solvents (like THF or diethyl ether) and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: When using n-BuLi, it's often recommended to perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[3]
-
Possible Cause B: Aldehyde Decomposition or Side Reactions
Indole aldehydes can be sensitive to the strongly basic conditions of the Wittig reaction.[3] The acidic N-H proton of the indole ring can be deprotonated by the ylide or the base, leading to undesired side reactions.
-
Suggested Solution:
-
Use of Milder Bases: For base-sensitive aldehydes, consider using milder bases like potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃), especially with stabilized or semi-stabilized ylides.[4] These conditions can help prevent side reactions like self-condensation or the Cannizzaro reaction.[4]
-
N-Protection of the Indole: Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or methylation) can prevent deprotonation and improve yields.[3][5]
-
"Salt-Free" Ylides: The presence of lithium salts, which are byproducts of ylide formation with organolithium bases, can sometimes complicate the reaction.[6][7] Preparing "salt-free" ylides by filtration or centrifugation can lead to cleaner reactions and improved stereoselectivity.
-
Possible Cause C: Steric Hindrance
Sterically hindered ketones and some aldehydes may react slowly or not at all, particularly with stabilized ylides.[6]
-
Suggested Solution:
-
Use of More Reactive Ylides: Non-stabilized ylides are generally more reactive than stabilized ylides.[7][8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: For sterically demanding substrates, the HWE reaction, which uses phosphonate esters, is often a superior alternative, typically providing excellent yields of (E)-alkenes.[6]
-
Problem 2: Poor E/Z Stereoselectivity
Controlling the geometry of the newly formed double bond is a key challenge in many Wittig reactions. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.[6][7][8]
Possible Cause: Unfavorable Reaction Conditions for Desired Isomer
The reaction pathway can be directed towards either the (E) or (Z) isomer by carefully selecting the reagents and conditions.
-
Suggested Solution:
-
For (Z)-Alkenes: Use non-stabilized ylides (where the R group on the ylide is an alkyl or aryl group) in aprotic, non-polar solvents in the absence of lithium salts.[6][7] These conditions favor kinetic control, leading to the formation of the cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[9]
-
For (E)-Alkenes:
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone) generally yield (E)-alkenes.[6][7][8][10] The reaction is under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate.[8][10]
-
Schlosser Modification: This method allows for the synthesis of (E)-alkenes from non-stabilized ylides. It involves treating the intermediate betaine with a second equivalent of an organolithium reagent at low temperatures, followed by protonation and elimination.[6]
-
-
The following table summarizes the expected stereochemical outcomes:
| Ylide Type | Reaction Conditions | Predominant Isomer | Control |
| Non-stabilized | Li-salt-free, aprotic solvent | (Z)-alkene | Kinetic |
| Stabilized | Standard conditions | (E)-alkene | Thermodynamic |
| Semi-stabilized | Often poor selectivity | Mixture | - |
| Non-stabilized | Schlosser modification | (E)-alkene | Thermodynamic |
Problem 3: Difficult Purification
A common challenge in the workup of a Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar solubility and chromatographic behavior to the desired alkene product.
-
Suggested Solution:
-
Crystallization: If the product is crystalline, recrystallization can be an effective method for removing TPPO.
-
Chromatography Optimization: Using a less polar eluent system for column chromatography can sometimes help in separating the product from TPPO.
-
Precipitation of TPPO: TPPO can sometimes be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether.
-
Conversion to a Water-Soluble Derivative: There are methods to convert TPPO into a water-soluble phosphonium salt, allowing for its removal by aqueous extraction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of ylide (stabilized, semi-stabilized, or non-stabilized) is best for my indole aldehyde?
The choice of ylide depends on the desired product.
-
For simple vinyl indoles (indole-CH=CH₂): Use a non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂).[6]
-
For α,β-unsaturated esters or ketones: Use the corresponding stabilized ylide.
Q2: How do I choose the right solvent?
The solvent can influence the reaction rate and stereoselectivity.
-
For ylide generation with strong bases (n-BuLi, NaH): Anhydrous aprotic solvents like THF, diethyl ether, or DMSO are commonly used.
-
For stereoselectivity: As mentioned earlier, non-polar solvents favor (Z)-alkene formation with non-stabilized ylides. Polar aprotic solvents can sometimes influence the E/Z ratio.[11]
Q3: My indole aldehyde is precious. Is there a way to perform the reaction on a small scale and optimize conditions quickly?
Yes, high-throughput experimentation (HTE) techniques can be employed. Using a 24- or 96-well plate, you can screen various bases, solvents, temperatures, and reaction times simultaneously. This approach can rapidly identify the optimal conditions for your specific substrate.
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with a Non-Stabilized Ylide (e.g., for (Z)-alkene synthesis)
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the phosphonium salt (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with the Indole Aldehyde:
-
Dissolve the indole aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Troubleshooting workflow for Wittig reactions on indole aldehydes.
References
- O'Brien, C. J., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
- Wikipedia. Wittig reaction. [Link]
- Le Corre, M., et al. (1975). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. [Link]
- Reddit. Discussion point for Wittig reaction. [Link]
- ResearchGate. Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. [Link]
- AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
- Concellón, J. M., et al. (2012). Use of Silver Carbonate in the Wittig Reaction.
- Organic Syntheses. indole-3-aldehyde. [Link]
- ResearchGate.
- YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
- RSC Publishing.
- Kumar, S., et al. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- Organic Reaction Mechanisms. Wittig Reaction - Common Conditions. [Link]
- Diva-portal.org. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. [Link]
- Wipf, P. 1. The Wittig Reaction. University of Pittsburgh. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in the Large-Scale Production of Boc-6-formylindole
Welcome to the technical support center for the large-scale synthesis of Boc-6-formylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation during the manufacturing process. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to ensure the highest possible purity of your final product.
I. Understanding the Synthetic Strategy and Key Impurity Hotspots
The large-scale production of Boc-6-formylindole is typically a two-stage process, each with its own set of potential impurities. A thorough understanding of this synthetic route is the first step in effective impurity control.
-
Stage 1: Synthesis of 6-Formylindole. The initial stage involves the formation of the key intermediate, 6-formylindole. Common industrial methods include the oxidation of 6-methylindole or 6-hydroxymethylindole.
-
Stage 2: N-Boc Protection. The second stage is the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc₂O) group.
Impurities can be introduced from starting materials, arise from side reactions, or be formed through degradation of the product. This guide will address the most frequently encountered impurities in each stage.
II. Troubleshooting Guide and FAQs
Stage 1: Synthesis of 6-Formylindole - Impurity Minimization
The purity of the 6-formylindole intermediate is critical, as any impurities generated at this stage will be carried over and may complicate the subsequent Boc protection and final purification.
FAQ 1: We are observing significant amounts of unreacted 6-methylindole in our crude 6-formylindole. What are the likely causes and how can we improve the conversion?
Answer:
Incomplete conversion of 6-methylindole to 6-formylindole via oxidation is a common issue on a large scale. The primary causes are typically related to the oxidizing agent's activity, reaction kinetics, and mass transfer limitations.
-
Causality:
-
Insufficient Oxidant Stoichiometry: On a large scale, localized depletion of the oxidizing agent can occur, leaving pockets of unreacted starting material.
-
Deactivation of the Oxidant: Certain oxidizing agents, like manganese dioxide (MnO₂), can have variable activity depending on their preparation and handling. Moisture can also deactivate some oxidants.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., with solid MnO₂), inefficient stirring can lead to poor contact between the reactants, slowing down the reaction rate.
-
Suboptimal Temperature: The oxidation of the methyl group requires a specific activation energy. If the temperature is too low, the reaction will be sluggish.
-
-
Troubleshooting and Optimization:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidizing agent (e.g., MnO₂) by 10-20% and monitor the reaction progress by HPLC.
-
Ensure Oxidant Activity: Use a freshly opened or properly stored and dried oxidizing agent. For MnO₂, "activated" MnO₂ is often preferred for this type of oxidation.
-
Improve Agitation: On a large scale, ensure the reactor's stirring is vigorous enough to maintain a well-mixed slurry. Consider using an overhead stirrer with appropriate impeller design for solid-liquid mixtures.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for the formation of degradation products.
-
Table 1: Impact of Reaction Parameters on the Oxidation of 6-Methylindole
| Parameter | Issue | Recommended Action | Expected Outcome |
| Oxidant Stoichiometry | Incomplete conversion | Increase molar equivalents by 10-20% | Higher conversion to 6-formylindole |
| Oxidant Activity | Sluggish reaction | Use fresh, activated oxidant | Improved reaction rate |
| Agitation | Poor mass transfer | Increase stirring speed/efficiency | Enhanced reactant contact, faster reaction |
| Temperature | Low reaction rate | Incrementally increase temperature | Faster conversion |
FAQ 2: Our HPLC analysis shows an impurity with a molecular weight corresponding to 6-indole carboxylic acid. How is this formed and how can we prevent it?
Answer:
The presence of 6-indole carboxylic acid indicates over-oxidation of the desired 6-formylindole.
-
Causality:
-
Excessively Strong Oxidizing Conditions: Over-oxidation occurs when the reaction conditions are too harsh, either due to an overly reactive oxidizing agent, prolonged reaction times, or excessively high temperatures. The aldehyde is susceptible to further oxidation to the carboxylic acid.
-
-
Troubleshooting and Optimization:
-
Reduce Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to an acceptable level.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Oxidizing Agent: If over-oxidation is persistent, consider switching to a milder oxidant.
-
Control Stoichiometry: Avoid a large excess of the oxidizing agent.
-
Stage 2: N-Boc Protection of 6-Formylindole - Impurity Control
The Boc protection step is generally high-yielding, but impurities can still arise.
FAQ 3: We are seeing a significant amount of unreacted 6-formylindole in our final Boc-protected product. How can we drive the reaction to completion?
Answer:
Incomplete Boc protection is usually due to issues with the reagents or reaction conditions.
-
Causality:
-
Insufficient Boc₂O: While a slight excess is typically used, scaling up can sometimes lead to underestimated requirements due to minor losses or side reactions.
-
Base Stoichiometry/Strength: A suitable base is required to deprotonate the indole nitrogen, making it more nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Reaction Time/Temperature: The reaction may not have reached completion if the time is too short or the temperature is too low.
-
-
Troubleshooting and Optimization:
-
Increase Boc₂O Stoichiometry: A modest increase in the equivalents of Boc₂O (e.g., from 1.1 to 1.3 equivalents) can improve conversion.
-
Optimize Base: Ensure at least a stoichiometric amount of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. In some cases, a stronger base like sodium hydride (NaH) might be necessary for difficult-to-protect indoles, but this requires careful handling on a large scale.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until no more starting material is observed.
-
Increase Temperature: Gently warming the reaction (e.g., to 40°C) can increase the rate of reaction.
-
FAQ 4: After workup and isolation, we observe the reappearance of 6-formylindole in our Boc-6-formylindole product over time. What is causing this degradation?
Answer:
The reappearance of 6-formylindole indicates the cleavage of the Boc protecting group. The Boc group is known to be labile under acidic conditions.[1]
-
Causality:
-
Acidic Residues from Workup: Inadequate neutralization after an acidic workup can leave trace amounts of acid, which can slowly cleave the Boc group during storage or subsequent processing.
-
Acidic Storage Conditions: Storing the material in an acidic environment or in the presence of acidic impurities can lead to degradation.
-
-
Troubleshooting and Optimization:
-
Thorough Neutralization: During the workup, ensure the organic phase is washed with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic, followed by a water wash to remove any residual base.
-
Azeotropic Removal of Water: Ensure the product is thoroughly dried, as the presence of water can facilitate acid-catalyzed hydrolysis.
-
Neutral Storage: Store the final product in a well-sealed container, protected from light and acidic vapors.
-
Visualizing the N-Boc Deprotection Pathway
Caption: Acid-catalyzed deprotection of Boc-6-formylindole.
III. Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6-Formylindole via Oxidation of 6-Methylindole
Materials:
-
6-Methylindole
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Diatomaceous Earth (Celite®)
Procedure:
-
Charge a suitable reactor with 6-methylindole and dichloromethane (approx. 10-15 volumes).
-
Begin vigorous agitation to ensure good mixing.
-
Add activated manganese dioxide (4-6 molar equivalents) portion-wise to the reactor, monitoring the internal temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by HPLC until the 6-methylindole is consumed (<1% remaining).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the MnO₂.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford crude 6-formylindole.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Protocol 2: Large-Scale N-Boc Protection of 6-Formylindole
Materials:
-
6-Formylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Charge a reactor with 6-formylindole and tetrahydrofuran (5-10 volumes).
-
Add triethylamine (1.2-1.5 equivalents).
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1-1.3 equivalents) in a small amount of THF.
-
Slowly add the Boc₂O solution to the reactor, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC until the 6-formylindole is consumed (<0.5%).
-
Quench the reaction with water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Boc-6-formylindole can be purified by crystallization from a solvent such as isopropanol or ethanol/water.
Visualizing the Boc Protection Workflow
Caption: Workflow for the N-Boc protection of 6-formylindole.
IV. Analytical Considerations
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring reaction progress and assessing the purity of the final product.[2]
Table 2: Typical HPLC Method Parameters for Boc-6-formylindole Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
This method should provide good separation of Boc-6-formylindole from the 6-formylindole starting material and other potential impurities.
V. Conclusion
Minimizing impurities in the large-scale production of Boc-6-formylindole requires a systematic approach that begins with a thorough understanding of the synthetic route and potential side reactions. By carefully controlling reaction parameters, using high-quality reagents, and implementing robust monitoring and purification strategies, it is possible to consistently produce high-purity Boc-6-formylindole that meets the stringent requirements of the pharmaceutical industry. This guide provides a foundation for troubleshooting common issues, and it is recommended to always adapt these strategies to your specific process and equipment.
VI. References
-
Jia, X., Huang, Q, Li, J., Li, S., Yang, Q. Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett 2007, 5, 0806-0808.
-
Pittelkow, M., Lewinsky, R., Christensen, J.B. Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis 2002, 15, 2195-2202.
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. (URL: [Link])
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal. (URL: [Link])
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. (URL: [Link])
-
Formylation without catalyst and solvent at 80 degrees C. ResearchGate. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. (URL: [Link])
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. (URL: [Link])
-
A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. ResearchGate. (URL: [Link])
-
Concise Chemoenzymatic Total Synthesis of GE81112 B1 and Sim- plified Analogs Enable Elucidation of Its Key Pharmacophores. ChemRxiv. (URL: [Link])
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])
-
BOC Protection and Deprotection. J&K Scientific LLC. (URL: [Link])
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (URL: [Link])
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Vilsmeier–Haack reaction of indole. YouTube. (URL: [Link])
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (URL: [Link])
-
Indole N‐Boc deprotection method development. ResearchGate. (URL: [Link])
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. PMC. (URL: [Link])
-
indole-3-aldehyde. Organic Syntheses Procedure. (URL: [Link])
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. (URL: [Link])
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. (URL: [Link])
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. (URL: [Link])
-
Identification and synthesis of impurities formed during sertindole preparation. BJOC. (URL: [Link])
-
Crystallization purification of indole. ResearchGate. (URL: [Link])
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. (URL: [Link])
-
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. PubMed. (URL: [Link])
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. (URL: [Link])
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. (URL: [Link])
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (URL: [Link])
Sources
Handling and safety precautions for Tert-butyl 6-formyl-1H-indole-1-carboxylate
Welcome to the dedicated technical support guide for Tert-butyl 6-formyl-1H-indole-1-carboxylate. As a key intermediate in medicinal chemistry and organic synthesis, this N-Boc protected indole-6-carboxaldehyde offers a versatile scaffold for constructing complex molecular architectures. However, its unique combination of a sensitive protecting group and a reactive aldehyde functional group requires careful handling and strategic experimental design.
This guide is structured to provide practical, field-tested advice, moving from fundamental safety and handling to in-depth experimental troubleshooting. Our goal is to empower you, our fellow researchers, to anticipate challenges, interpret results accurately, and achieve success in your synthetic endeavors.
Section 1: Compound Profile & Key Data
Before beginning any experiment, a thorough understanding of the reagent's physical and chemical properties is paramount. The N-Boc (tert-butoxycarbonyl) group provides stability under basic conditions but is labile in the presence of acid, while the aldehyde at the 6-position is a key reactive handle.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅NO₃ | PubChem |
| Molecular Weight | 245.27 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Melting Point | 127-131 °C | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Sparingly soluble in alcohols and poorly soluble in nonpolar solvents like hexanes and water. | N/A |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] For long-term stability, refrigeration at 2-8°C is recommended.[4][5] | N/A |
Section 2: Safety & Handling FAQs
Safe laboratory practice is the foundation of successful research. Here are answers to common questions regarding the safe handling of this reagent.
Q: What are the primary hazards associated with this compound?
A: Based on data from structurally related compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][6] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.
Q: What Personal Protective Equipment (PPE) is required?
A: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves.[6]
-
Body Protection: A lab coat. All handling of the solid powder or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Q: How should I store the compound to ensure its stability?
A: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated environment away from incompatible substances like strong acids and oxidizing agents.[2][3][6] For long-term storage, refrigeration (2-8°C) is the best practice to prevent degradation.[4][5]
Q: What is the correct procedure for disposing of waste?
A: All waste containing this compound, including empty containers and contaminated materials, should be treated as chemical waste. Dispose of it in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or waterways.[3]
Q: What should I do in case of an accidental spill?
A: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[3] Clean the spill area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Section 3: Experimental Workflow & A Representative Protocol
A successful experiment using this building block follows a logical progression from careful setup to rigorous analysis. The following workflow illustrates the key stages.
Caption: General experimental workflow for using the indole building block.
Protocol: Reductive Amination with Benzylamine
This protocol details a common and highly useful transformation of the aldehyde moiety. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] is deliberate; it is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate formed in situ, minimizing the reduction of the starting aldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Acetic Acid (catalytic, ~5% mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. The acid facilitates the formation of the iminium ion, which is the species that is actually reduced. Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Adding the mild reductant slowly helps control any potential exotherm and ensures efficient reaction.
-
Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q: My starting material is not fully dissolving in the reaction solvent. What should I do?
A: First, confirm you are using an appropriate solvent like DCM, THF, or DMF. If solubility is still an issue, you can try gentle warming or sonication. For reactions, ensure your solvent is of sufficient volume to maintain solubility (a concentration of 0.1-0.2 M is a good starting point). Using a co-solvent like a small amount of DMF in THF can sometimes improve solubility without adversely affecting the reaction.
Q: My reaction is very slow or appears to have stalled. What are the likely causes?
A:
-
Reagent Quality: Ensure your reagents, especially the reducing or oxidizing agents, are not degraded. Sodium triacetoxyborohydride, for example, is moisture-sensitive.
-
Insufficient Activation: For reactions like reductive amination, the formation of the iminium intermediate can be rate-limiting. Ensure a catalytic amount of acid is present if required, but be mindful of the acid-lability of the Boc group.
-
Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. Try increasing the temperature to 35-40°C and monitor for any changes.
-
Concentration: If the reaction is bimolecular, overly dilute conditions can slow it down. Check that your reaction concentration is appropriate.
Q: I see a new, more polar spot on my TLC that stains differently. Could this be deprotection?
A: Yes, this is a classic sign of Boc group cleavage. The resulting free N-H indole is significantly more polar and will have a lower Rf value on silica gel. This is caused by exposure to acidic conditions.[7]
-
Cause: This can happen if you used too much acid catalyst, if one of your reagents was contaminated with acid, or during an acidic aqueous workup. Even silica gel for chromatography can be slightly acidic and cause deprotection if the compound is left on the column for too long.
-
Solution: For future attempts, reduce or eliminate the acid catalyst, or use a milder one. During workup, use a basic wash (e.g., NaHCO₃) promptly. For chromatography, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
Q: My product streaks badly during column chromatography, leading to poor separation and low yield.
A: Streaking on silica gel is often due to the interaction of the indole nitrogen with the acidic silanol groups on the silica surface. Even with the Boc group present, some interaction can occur.
-
Solution 1: As mentioned above, add 0.5-1% triethylamine to your eluent system. This will cap the acidic sites on the silica and should result in much sharper bands.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography), if the problem persists.
Section 5: Chemical Compatibility & Stability
Understanding the stability of your molecule is crucial for planning multi-step syntheses. The Boc-protected indole aldehyde has two key points of reactivity that dictate its compatibility.
Caption: Chemical compatibility profile of the title compound.
-
The N-Boc Group: This protecting group is your primary consideration. It is readily cleaved by strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or strong Lewis acids.[7] Plan your synthetic steps to avoid these conditions unless deprotection is the desired outcome. It is stable to most basic conditions and a wide range of reductive and oxidative conditions that are not strongly acidic.
-
The Aldehyde Group: The formyl group is a classic electrophile. It will react with strong nucleophiles such as Grignard reagents or organolithiums. It can be reduced to an alcohol (e.g., with NaBH₄) or oxidized to a carboxylic acid. Its presence makes the molecule incompatible with harsh, non-selective reducing agents like lithium aluminum hydride (LiAlH₄), which would attack both the aldehyde and the Boc-group carbonyl.
By carefully considering these compatibilities, you can design robust, high-yielding synthetic routes and troubleshoot effectively when unexpected results occur.
References
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate.
- Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
- ChemSynthesis.
- PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.
- ChemSynthesis.
- Pharmaffiliates.
- Al-Fahad, A. J., et al. (2023). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]
- Baklanov, M. M., et al. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. [Link]
- Organic Syntheses. 1H-Indole, 3-ethyl-. [Link]
Sources
- 1. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 6-formyl-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is paramount. In the synthesis of complex indole-based pharmacophores, tert-butyl 6-formyl-1H-indole-1-carboxylate serves as a valuable building block.[1] This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Through a comparative approach with structurally related analogs, we will dissect the influence of the N-Boc protecting group and the C-6 formyl substituent on the chemical shifts and coupling patterns of the indole scaffold. This guide will equip the reader with the necessary knowledge to confidently identify and characterize this and similar indole derivatives.
The Structural Context: Substituent Effects on the Indole Ring
The ¹H and ¹³C NMR spectra of indole and its derivatives are well-documented, with the chemical shifts of the ring protons and carbons being highly sensitive to the electronic nature of substituents.[2] The introduction of a tert-butyloxycarbonyl (Boc) group at the N-1 position generally induces a downfield shift of the pyrrole ring protons and carbons due to its electron-withdrawing character.[3] Conversely, a formyl (aldehyde) group, being an electron-withdrawing and anisotropic group, will significantly deshield adjacent protons and carbons, particularly the aldehydic proton itself, which resonates at a characteristic downfield region (δ 9-10 ppm).[4][5]
To fully appreciate the spectral features of this compound, we will compare its predicted NMR data with those of three key compounds:
-
Tert-butyl 1H-indole-1-carboxylate (N-Boc-indole): To isolate the effect of the N-Boc group.
-
Indole-6-carboxaldehyde: To observe the influence of the C-6 formyl group on an otherwise unsubstituted indole.
-
Tert-butyl 3-formyl-1H-indole-1-carboxylate: To highlight the positional impact of the formyl group on the indole ring's NMR spectrum.
Below is a visual representation of the logical workflow for the NMR analysis of these compounds.
Caption: Workflow for the comparative NMR analysis of substituted indoles.
Predicted and Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm for this compound and its analogs. These predictions are based on established substituent effects and data from similar compounds, assuming the spectra are recorded in deuterated chloroform (CDCl₃).[2][6]
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Comparison Data (δ, ppm) |
| N-Boc-indole (Predicted) | ||
| H-2 | ~7.6 | ~7.6 |
| H-3 | ~6.5 | ~6.5 |
| H-4 | ~7.8 | ~7.5 |
| H-5 | ~7.7 | ~7.2 |
| H-7 | ~8.3 | ~7.6 |
| CHO | ~10.0 | - |
| t-Bu | ~1.7 | ~1.7 |
| Indole-6-carboxaldehyde (Predicted) | ||
| H-1 (NH) | ~8.5 (broad) | - |
| H-2 | ~7.3 | - |
| H-3 | ~6.6 | - |
| H-4 | ~7.7 | - |
| H-5 | ~7.6 | - |
| H-7 | ~8.0 | - |
| CHO | ~10.0 | - |
| Tert-butyl 3-formyl-1H-indole-1-carboxylate (Experimental) [7] | ||
| H-2 | ~8.1 | - |
| H-4 | ~8.2 | - |
| H-5 | ~7.4 | - |
| H-6 | ~7.4 | - |
| H-7 | ~7.9 | - |
| CHO | ~10.1 | - |
| t-Bu | ~1.7 | - |
Predicted and Comparative ¹³C NMR Data
The table below presents the predicted ¹³C NMR chemical shifts (δ) for the target compound and its analogs in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Comparison Data (δ, ppm) |
| N-Boc-indole (Predicted) | ||
| C-2 | ~125 | ~125 |
| C-3 | ~107 | ~107 |
| C-3a | ~130 | ~130 |
| C-4 | ~124 | ~124 |
| C-5 | ~123 | ~123 |
| C-6 | ~135 | ~120 |
| C-7 | ~115 | ~115 |
| C-7a | ~135 | ~135 |
| CHO | ~192 | - |
| C=O (Boc) | ~150 | ~150 |
| C(CH₃)₃ | ~84 | ~84 |
| C(CH₃)₃ | ~28 | ~28 |
| Indole-6-carboxaldehyde (Predicted) | ||
| C-2 | ~126 | - |
| C-3 | ~103 | - |
| C-3a | ~126 | - |
| C-4 | ~122 | - |
| C-5 | ~121 | - |
| C-6 | ~133 | - |
| C-7 | ~120 | - |
| C-7a | ~137 | - |
| CHO | ~192 | - |
| Tert-butyl 3-formyl-1H-indole-1-carboxylate (Experimental) [7] | ||
| C-2 | ~138 | - |
| C-3 | ~118 | - |
| C-3a | ~125 | - |
| C-4 | ~125 | - |
| C-5 | ~123 | - |
| C-6 | ~122 | - |
| C-7 | ~118 | - |
| C-7a | ~135 | - |
| CHO | ~185 | - |
| C=O (Boc) | ~150 | - |
| C(CH₃)₃ | ~85 | - |
| C(CH₃)₃ | ~28 | - |
Detailed Experimental Protocol
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the purified this compound sample for ¹H NMR, and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire a standard single-pulse spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
For 2D NMR (optional but recommended for unambiguous assignment):
-
Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.[8]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
The following diagram illustrates the key correlations expected in a 2D NMR analysis that would confirm the structure of this compound.
Caption: Expected key 2D NMR correlations for structural confirmation.
References
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- PubChem. (n.d.). Indole-3-Carboxaldehyde.
- PubChem. (n.d.). tert-Butyl 1H-indole-1-carboxylate.
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- J&K Scientific LLC. (n.d.). tert-Butyl 1H-indole-1-carboxylate | 75400-67-8.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- MySkinRecipes. (n.d.). This compound.
- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
- Semantic Scholar. (2014). Complete 1H NMR assignment of 3‐formylindole derivatives.
- ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- MDPI. (2022). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.
- NIST WebBook. (n.d.). Indole-6-carboxaldehyde.
- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in....
- MDPI. (2021). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
Sources
- 1. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE(57476-50-3) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. bkcs.kchem.org [bkcs.kchem.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Boc-6-Formylindole Derivatives
Introduction: The "Why" Behind Rigorous Structural Confirmation
In the landscape of drug discovery and development, indole scaffolds are privileged structures, forming the core of numerous pharmacologically active agents. The introduction of a formyl group at the 6-position of the indole ring creates a versatile synthetic handle for further molecular elaboration. To control the reactivity of the indole nitrogen during these synthetic transformations, the use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective strategy.
However, the success of any synthetic campaign hinges on the unambiguous confirmation of the desired molecular structure. Spectroscopic analysis is the cornerstone of this confirmation process. This guide provides an in-depth comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of N-Boc-6-formylindole. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure the integrity of your results.
The Subject: N-Boc-6-formylindole
The molecule at the center of our discussion is tert-butyl 1H-indole-6-carboxylate, a key intermediate in many synthetic pathways. The introduction of the bulky, electron-withdrawing Boc group at the N1 position significantly alters the electronic environment of the indole ring system compared to its unprotected precursor, indole-6-carboxaldehyde. These changes are readily observable in the compound's spectroscopic fingerprint.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For a molecule like N-Boc-6-formylindole, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Interpreting the Nuances of the Spectra
The addition of the Boc group induces characteristic shifts in the NMR spectrum. The electron-withdrawing nature of the carbamate deshields the protons and carbons of the indole ring, particularly those in the pyrrole moiety. Furthermore, the bulky tert-butyl group gives rise to a very distinct, intense singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.
¹H NMR Spectroscopy: A Proton's Perspective
In a typical ¹H NMR spectrum of N-Boc-6-formylindole, we expect to see signals corresponding to the aldehyde proton, the aromatic protons on the indole ring, and the protons of the tert-butyl group. The deshielding effect of the formyl group's carbonyl and the Boc group's carbamate will cause the aromatic protons to shift downfield compared to unsubstituted indole.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Key signals to identify include the carbonyl carbons of the aldehyde and the Boc group, the quaternary carbons of the indole ring, and the carbons of the tert-butyl group.
Data Presentation: A Comparative Analysis
To illustrate the impact of the Boc group, let's compare the expected chemical shifts for indole-6-carboxaldehyde with those for N-Boc-6-formylindole.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Indole-6-carboxaldehyde (δ ppm) | N-Boc-6-formylindole (Expected δ ppm) | Multiplicity | Rationale for Shift |
| -CHO | ~10.1 | ~10.1 | s | Minimal change, directly attached to the aromatic ring. |
| H-7 | ~7.8 | ~8.2 | d | Deshielded by the adjacent formyl group and the Boc group. |
| H-5 | ~7.7 | ~7.9 | dd | Deshielded by the formyl group and influenced by the Boc group. |
| H-4 | ~7.9 | ~8.1 | s | Deshielded by the anisotropic effect of the pyrrole ring and the Boc group. |
| H-2 | ~7.3 | ~7.6 | d | Deshielded by the electron-withdrawing Boc group. |
| H-3 | ~6.6 | ~6.7 | d | Deshielded by the electron-withdrawing Boc group. |
| N-H | ~8.5 (broad) | N/A | - | Proton is replaced by the Boc group. |
| -C(CH₃)₃ | N/A | ~1.7 | s | Characteristic upfield signal for the nine equivalent protons of the tert-butyl group. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Indole-6-carboxaldehyde (δ ppm) | N-Boc-6-formylindole (Expected δ ppm) | Rationale for Shift |
| -CHO | ~192 | ~192 | Minimal change in the immediate electronic environment. |
| C=O (Boc) | N/A | ~150 | Characteristic chemical shift for a carbamate carbonyl. |
| C-7a | ~137 | ~136 | Minor shift due to the influence of the Boc group. |
| C-3a | ~125 | ~128 | Deshielded by the adjacent Boc group. |
| C-6 | ~132 | ~133 | Site of formyl substitution. |
| C-5 | ~122 | ~123 | Typical aromatic carbon shift. |
| C-4 | ~121 | ~122 | Typical aromatic carbon shift. |
| C-7 | ~120 | ~121 | Typical aromatic carbon shift. |
| C-2 | ~125 | ~126 | Deshielded by the Boc group. |
| C-3 | ~103 | ~107 | Deshielded by the Boc group. |
| -C (CH₃)₃ | N/A | ~84 | Quaternary carbon of the Boc group. |
| -C(CH₃ )₃ | N/A | ~28 | The nine equivalent methyl carbons of the Boc group. |
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthiness: A Self-Validating System
A robust NMR protocol ensures reproducibility and accurate data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the N-Boc-6-formylindole derivative. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence (e.g., 'zg30').[2]
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[2]
-
Set the spectral width to approximately 240 ppm, centered around 110 ppm.
-
Acquire 1024 or more scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
Caption: NMR Experimental Workflow.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the aldehyde and the Boc-protecting group in our target molecule.
Expertise & Experience: Reading the Vibrational Language
The IR spectrum of N-Boc-6-formylindole will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the carbamate. The absence of a sharp N-H stretching band, which would be prominent in the unprotected indole, is a key indicator of successful Boc protection.
Table 3: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1690-1710 | Strong |
| C=O Stretch (Boc Carbamate) | ~1730-1750 | Strong |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 (Fermi doublet) | Medium, often weak |
| Aromatic C=C Stretch | ~1450-1600 | Medium to Strong |
| C-O Stretch (Carbamate) | ~1250 and ~1150 | Strong |
| N-H Stretch (in precursor) | ~3400 | Strong, sharp (absent in product) |
The presence of two distinct, strong carbonyl peaks is a powerful confirmation of the structure. The carbamate carbonyl typically appears at a higher wavenumber than the aromatic aldehyde carbonyl due to the influence of the adjacent oxygen atom.
Experimental Protocol: Solid-State FTIR Analysis
Trustworthiness: Ensuring a Representative Spectrum
For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern and convenient alternative to traditional KBr pellets.[3][4]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol.[4]
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the crystalline N-Boc-6-formylindole powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[3]
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Caption: FTIR-ATR Experimental Workflow.
III. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues. For N-Boc-6-formylindole, Electron Ionization (EI) is a suitable technique.
Expertise & Experience: Decoding the Fragmentation Puzzle
The mass spectrum of N-Boc-6-formylindole will provide two crucial pieces of information: the molecular ion peak (M⁺) and a characteristic fragmentation pattern that confirms the presence of the Boc group.
-
Molecular Ion (M⁺): The molecular weight of N-Boc-6-formylindole (C₁₄H₁₅NO₃) is 245.27 g/mol . The mass spectrum should show a prominent peak at m/z = 245, corresponding to the intact molecule.
-
Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation.[5] We can anticipate the following key fragments:
-
Loss of tert-butyl radical (-57 Da): A significant peak at m/z = 188, corresponding to the loss of the C(CH₃)₃ radical.
-
Loss of isobutylene (-56 Da): A peak at m/z = 189, resulting from a McLafferty-type rearrangement and loss of isobutylene.
-
Loss of the entire Boc group (-100 Da): A peak at m/z = 145, corresponding to the indole-6-carboxaldehyde cation. This provides a direct comparison to the parent molecule's mass spectrum.[6]
-
The observation of these specific losses provides compelling evidence for the presence and location of the Boc protecting group.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Identity |
| 245 | [M]⁺ (Molecular Ion) |
| 189 | [M - C₄H₈]⁺ |
| 188 | [M - C₄H₉]⁺ |
| 145 | [Indole-6-carboxaldehyde]⁺ |
| 116 | [Indole-6-carboxaldehyde - CHO]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Trustworthiness: Achieving Reproducible Ionization
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating in the ion source.[7]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[8][9] This will cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Caption: MS Fragmentation Logic.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of a synthetic product like N-Boc-6-formylindole should never rely on a single analytical technique. Instead, a holistic approach that integrates data from NMR, FTIR, and MS provides an unassailable confirmation of the target structure.
-
NMR provides the detailed atomic-level blueprint of the carbon-hydrogen framework.
-
FTIR rapidly confirms the presence of key functional groups and the success of the protection reaction.
-
MS verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.
By understanding the principles behind each technique, carefully executing the experimental protocols, and critically analyzing the resulting data, researchers can proceed with confidence in the structural integrity of their materials, paving the way for successful downstream applications in drug development and beyond.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- NIST. (n.d.). Indole-6-carboxaldehyde. NIST WebBook.
- RTI Laboratories. (n.d.). FTIR Analysis.
- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.
- Shimadzu Corporation. (n.d.). Ionization Modes: EI.
- Liu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Agricultural and Food Chemistry, 69(47), 14337–14346.
- University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility.
- Zhang, Y., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Otten, P. A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(16), 6489–6493.
- Smith, R. M. (n.d.).
- Bharadwaj, L. (2025, September 5). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Research, 6(1).
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
- Pretsch, E., et al. (2009).
- Bakalova, A., et al. (2019). Synthesis, characterization and biological activity of indole-3-carboxaldehyde Schiff base Hg (II) and Zr (IV) complexes. Journal of Chemical and Pharmaceutical Research, 11(1), 1-6.
- NIST. (n.d.). Indole-6-carboxaldehyde. NIST WebBook.
Sources
- 1. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtilab.com [rtilab.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
A comparative study of different indole formylation methods
An Application Scientist's Guide to Indole Formylation: A Comparative Study of Classic and Modern Methods
Introduction
The indole-3-carboxaldehyde scaffold is a cornerstone in synthetic chemistry, serving as a critical precursor for a vast array of pharmaceuticals, agrochemicals, and natural products, including indole alkaloids.[1][2] Its aldehyde functionality is a versatile handle for subsequent molecular elaborations, such as C-C and C-N bond formations, reductions, and oxidations.[3][4] The selection of an appropriate formylation method is therefore a pivotal decision in any synthetic campaign, directly impacting yield, purity, scalability, and environmental footprint.
This guide provides a comparative analysis of the most prominent methods for the C3-formylation of indoles. We will delve into the mechanistic underpinnings of classical reactions such as the Vilsmeier-Haack, Gattermann, Reimer-Tiemann, and Duff reactions, and contrast them with modern, more sustainable catalytic approaches. By presenting detailed protocols, performance data, and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Fundamental Chemistry: Electrophilic Substitution at C3
The indole ring is an electron-rich heterocycle. The lone pair on the nitrogen atom actively participates in the π-system, significantly increasing the electron density of the pyrrole ring. Resonance analysis reveals that the highest electron density is localized at the C3 position. Consequently, indole behaves as a nucleophile and readily undergoes electrophilic aromatic substitution, with the incoming electrophile (in this case, a formylating agent) overwhelmingly favoring attack at C3.[5]
Part 1: A Deep Dive into Classical Formylation Methodologies
For decades, a set of named reactions has formed the bedrock of indole formylation. While effective, they often rely on harsh reagents and stoichiometric activators, presenting challenges in terms of safety, substrate scope, and waste disposal.[6]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for preparing indole-3-carboxaldehyde.[2][7] It employs a pre-formed electrophilic species, the Vilsmeier reagent (a chloroiminium salt), generated from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]
Mechanism of Action
The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich indole C3 position then attacks this reagent. The subsequent intermediate eliminates HCl and is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9]
Caption: Vilsmeier-Haack reaction workflow.
Performance Analysis & Protocol
This method is known for its high yields (often >90%) and excellent regioselectivity for the C3 position.[7] However, the use of stoichiometric POCl₃ is a significant drawback due to its hazardous nature and the generation of phosphate waste.[10] The reaction conditions can also be harsh for sensitive substrates.
Experimental Protocol: Vilsmeier-Haack Formylation [7]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature. Causality Note: This controlled addition is critical to manage the exothermic reaction and ensure complete formation of the electrophilic Vilsmeier reagent.
-
Indole Addition: Dissolve indole (1 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture onto crushed ice containing a solution of sodium hydroxide (4-5 eq.). This neutralizes the acid and hydrolyzes the iminium intermediate. The product often precipitates.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or an ethanol/water mixture typically yields pure indole-3-carboxaldehyde.
The Gattermann Formylation
The Gattermann reaction is another classic electrophilic substitution method that introduces a formyl group onto an electron-rich aromatic ring.[11] The original procedure uses a hazardous mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[12] A safer, more common modification (the Adams modification) generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[13]
Mechanism of Action
HCN and HCl react in the presence of a Lewis acid (e.g., AlCl₃) to form an electrophilic formimidoyl species. This species attacks the indole C3 position. The resulting aldimine intermediate is then hydrolyzed during workup to furnish the aldehyde.
Caption: Gattermann reaction workflow.
Performance Analysis & Protocol
While effective for phenols and other activated rings, the Gattermann reaction is less common for indoles than the Vilsmeier-Haack method. The primary reason is the requirement for strongly acidic conditions and the use of highly toxic cyanide sources, which raises significant safety concerns.[13][14] Yields can be moderate to good but are often lower than those achieved with Vilsmeier-Haack.
Experimental Protocol: Gattermann Formylation (Adams Modification) [13]
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous solvent (e.g., diethyl ether or CS₂) and the indole substrate (1 eq.). Cool the mixture to 0 °C.
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 1.5 eq.) to the stirred solution.
-
Catalyst Introduction: While stirring vigorously, bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours. Safety Note: This operation must be performed in a well-ventilated fume hood. The reaction generates HCN in situ.
-
Reaction: After the HCl addition, allow the reaction to stir at room temperature for several hours or overnight until the starting material is consumed (TLC monitoring).
-
Workup: Pour the mixture into ice water and stir for 1 hour to hydrolyze the aldimine intermediate.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols.[15] It involves the reaction of a phenol with chloroform (CHCl₃) in a strongly basic aqueous solution.[16] The reactive electrophile is dichlorocarbene (:CCl₂).
Mechanism and Application to Indoles
While it works for phenols, its application to indoles is problematic.[17] Under the strongly basic conditions, the indole N-H proton is abstracted, forming the indolide anion. Attack of this anion on dichlorocarbene can lead to the desired 3-formylindole, but often results in a side reaction known as the Ciamician-Dennstedt rearrangement, which causes ring expansion to form 3-chloroquinolines.[17] This, combined with typically low yields, makes the Reimer-Tiemann reaction an unattractive choice for indole formylation.[17][18]
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[19][20] It is most effective for highly activated aromatic compounds like phenols.[21]
Mechanism and Application to Indoles
The reaction proceeds via the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.[19] While the Duff reaction can formylate indoles at the C3 position, the yields are generally lower than those obtained from the Vilsmeier-Haack reaction.[22] However, its operational simplicity and the use of a stable, non-volatile formylating agent make it a convenient, if less efficient, alternative.[22]
Part 2: Modern & Sustainable Catalytic Alternatives
In response to the limitations of classical methods, significant research has focused on developing milder, safer, and more environmentally benign catalytic protocols. These modern approaches often offer broader functional group tolerance and avoid the use of hazardous stoichiometric reagents.
Boron-Catalyzed Formylation
A recently developed method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[6] This protocol is notable for its extremely mild conditions, rapid reaction times, and operational simplicity.
Performance Analysis & Protocol
This method provides moderate to high yields (up to 98%) for a wide range of substituted indoles.[6] The reactions are often complete within minutes at room temperature and proceed under neat (solvent-free) conditions, representing a significant advancement in green chemistry.[4][6] The protocol avoids strong acids, bases, and hazardous reagents.
Experimental Protocol: BF₃·OEt₂-Catalyzed Formylation [6]
-
Setup: In a simple vial at room temperature, add the indole substrate (1 eq.).
-
Reagent Addition: To the indole, add trimethyl orthoformate (TMOF, 1 eq.).
-
Catalysis: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1 eq.) to the mixture. Causality Note: BF₃·OEt₂ acts as a Lewis acid to activate the TMOF, generating the electrophilic species required for formylation. Its unique reactivity profile favors formylation over the formation of undesired tris(indolyl)methanes.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-5 minutes.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Iron-Catalyzed C3-Formylation
An iron-catalyzed approach offers a cheap, non-toxic, and environmentally benign alternative to classical methods.[23] This protocol uses ferric chloride (FeCl₃) as the catalyst, with formaldehyde and aqueous ammonia as the formylating system and air as the terminal oxidant.[23][24]
Performance Analysis & Protocol
This method provides moderate to excellent yields (up to 93%) and is compatible with both free (N-H) and N-substituted indoles.[23] It avoids harmful reagents like POCl₃ and strong acids, making it a greener process. The protocol is also scalable to the gram level.[23]
Experimental Protocol: Iron-Catalyzed Formylation [23]
-
Setup: In a sealed tube, combine the indole (1 eq.), ferric chloride (FeCl₃, 2 mol%), formaldehyde (37 wt% in H₂O, 3 eq.), and aqueous ammonia (25-28 wt%, 2 eq.) in DMF as the solvent.
-
Reaction: Seal the tube and heat the mixture at 130 °C for the specified time (typically a few hours). Causality Note: Air (oxygen) is essential for the reaction, acting as the terminal oxidant in the catalytic cycle.[23]
-
Workup: After cooling to room temperature, add water to the reaction mixture.
-
Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by silica gel column chromatography.
Visible-Light Photoredox Catalysis
A cutting-edge, transition-metal-free approach utilizes visible light and an organic dye, such as Eosin Y or Rose Bengal, as a photoredox catalyst.[25][26] This method uses tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant.[25] This represents a highly attractive green chemistry approach, operating under exceptionally mild conditions. While still an emerging field, it highlights the future direction of sustainable chemical synthesis.
Part 3: Comparative Analysis and Decision Making
Choosing the right formylation method depends on a careful evaluation of the substrate's properties, required scale, available equipment, and safety considerations.
Data Summary Table
| Method | Reagents & Catalyst | Conditions | Typical Yield | Regioselectivity | Key Advantages | Key Limitations |
| Vilsmeier-Haack | DMF, POCl₃ | 0 - 100 °C | 77-96%[7][27] | Excellent (C3) | High yield, reliable, well-established | Uses hazardous POCl₃, harsh conditions, stoichiometric waste[6] |
| Gattermann | Zn(CN)₂, HCl, AlCl₃ | Room Temp | Moderate-Good[11] | Good (C3) | Avoids Vilsmeier reagents | Highly toxic cyanide source, strongly acidic[12][13] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | 70 °C | Low[17] | Poor | Uses inexpensive reagents | Low yields, risk of ring-expansion (3-chloroquinoline formation)[17] |
| Duff Reaction | Hexamethylenetetramine, Acid | ~150 °C | 25-74%[22] | Good (C3) | Operationally simple, stable reagent | Lower yields than Vilsmeier-Haack, high temperatures[22][27] |
| Boron-Catalyzed | TMOF, BF₃·OEt₂ | Room Temp | 66-98%[6] | Excellent (C3) | Extremely fast, mild, neat conditions, no hazardous waste[4][6] | Requires stoichiometric Lewis acid catalyst |
| Iron-Catalyzed | HCHO, NH₃(aq), FeCl₃ | 130 °C | up to 93%[23] | Excellent (C3) | Green, uses cheap/non-toxic iron catalyst, scalable[23] | High temperature required |
| Photoredox | TMEDA, Eosin Y, Visible Light | Room Temp | Good[25] | Good (C3) | Transition-metal-free, uses light, very mild conditions[25][26] | Requires photochemical setup, may have substrate limitations |
Decision-Making Workflow
To assist in selecting the optimal method, the following logical workflow can be used.
Caption: Workflow for selecting an indole formylation method.
Conclusion
The formylation of indoles remains a vital transformation in organic synthesis. While classical methods like the Vilsmeier-Haack reaction offer reliability and high yields, they are increasingly challenged by modern catalytic systems that provide significant advantages in terms of environmental impact, safety, and reaction mildness. The boron- and iron-catalyzed methods, in particular, present highly practical and scalable protocols that minimize hazardous waste and operate under more benign conditions. As the field continues to evolve, light-mediated photoredox catalysis promises a future of even more sustainable and efficient chemical synthesis. The choice of method is no longer just about yield; it is a strategic decision that balances efficiency with the growing imperatives of green and safe chemistry.
References
- Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670–2674. [Link]
- Shaaban, M. R., & El-Sayed, R. E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. [Link]
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. [Link]
- Shaaban, M. R., & El-Sayed, R. E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
- Grokipedia. (n.d.).
- Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. [Link]
- Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
- Naveen, N., Koppanathi, S., & Guntreddi, T. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
- Naveen, N., Koppanathi, S., & Guntreddi, T. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
- Chemistry Notes. (2022).
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
- M.S.S.S.S., & K.S. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. [Link]
- Girish, Y. R., et al. (2012).
- SlideShare. (n.d.). Duff Reaction. [Link]
- SynArchive. (n.d.). Duff Reaction. [Link]
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- Chemiz. (2021). Vilsmeier–Haack reaction of indole. YouTube. [Link]
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Gribble, G. W. (2010). Indole synthesis: a review and proposed classification.
- Organic Syntheses. (n.d.).
- Zhao, Y., Li, H., Yin, S., Wu, Y., & Ni, G. (2021).
- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. [Link]
- ResearchGate. (2015).
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
- Der Pharma Chemica. (2016). Recent Advances in the Construction of Indole Scaffolds. [Link]
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]
- Wikipedia. (n.d.).
- Rather, M. A., et al. (2024).
- Wang, C., et al. (2021). Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation.
- Semantic Scholar. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. [Link]
- ResearchGate. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- ACS Publications. (2018).
- PubMed. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. brainly.in [brainly.in]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Duff reaction - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Researchers: Tert-butyl 6-formyl-1H-indole-1-carboxylate and Its Isomeric Counterparts
For researchers and professionals in drug development, the selection of the right starting material is a critical decision that profoundly impacts the trajectory of a synthetic route. Indole-carboxaldehydes are a pivotal class of intermediates, serving as versatile scaffolds for the synthesis of a myriad of biologically active compounds. This guide provides an in-depth, objective comparison of tert-butyl 6-formyl-1H-indole-1-carboxylate against other positional isomers of indole-carboxaldehyde. The discussion is grounded in experimental data to inform your synthetic strategies.
Introduction: The Significance of Indole-Carboxaldehydes in Medicinal Chemistry
The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of a formyl group onto this scaffold provides a reactive handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, Grignard additions, reductive aminations, and condensations. The position of this formyl group, however, is not a trivial matter; it significantly influences the electronic properties and, consequently, the reactivity of both the aldehyde and the indole ring itself. Furthermore, the presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen introduces another layer of control, modulating reactivity and solubility. This guide will dissect these nuances, with a particular focus on the increasingly utilized 6-formyl isomer.
Comparative Analysis of Physicochemical and Spectroscopic Properties
A precise understanding of the physical and spectral properties of each isomer is fundamental for reaction monitoring and product characterization. The following tables summarize key data for various indole-carboxaldehyde isomers.
Table 1: Physical Properties of Indole-Carboxaldehyde Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indole-2-carboxaldehyde | C₉H₇NO | 145.16 | 138-142 |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 193-196 |
| Indole-4-carboxaldehyde | C₉H₇NO | 145.16 | 135-139 |
| Indole-5-carboxaldehyde | C₉H₇NO | 145.16 | 127-130 |
| Indole-6-carboxaldehyde | C₉H₇NO | 145.16 | 127-131[1] |
| Indole-7-carboxaldehyde | C₉H₇NO | 145.16 | 95-98 |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | C₁₄H₁₅NO₃ | 245.27 | 119-121[2] |
| This compound | C₁₄H₁₅NO₃ | 245.27 | Not available |
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Compound | ¹H NMR (Aldehyde Proton) | ¹³C NMR (Aldehyde Carbon) | Key ¹H NMR Aromatic Signals |
| Indole-2-carboxaldehyde | ~9.8 | ~182.0 | Data not readily available in CDCl₃ |
| Indole-3-carboxaldehyde | 10.01[3] | 184.43[3] | 8.35 (d), 7.69 (s), 7.3-7.5 (m)[3] |
| Indole-4-carboxaldehyde | ~10.2 | ~192.0 | Data not readily available in CDCl₃ |
| Indole-5-carboxaldehyde | ~9.9 | ~191.0 | Data not readily available in CDCl₃ |
| Indole-6-carboxaldehyde | ~9.9 | ~191.0 | Data not readily available in CDCl₃ |
| Indole-7-carboxaldehyde | ~10.5 | ~190.0 | Data not readily available in CDCl₃ |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | 10.08 | 185.34 | 8.28 (d), 8.21 (s), 7.3-7.5 (m) |
| This compound | ~10.0 | ~191.0 | Data not readily available |
Note: Spectroscopic data can vary slightly based on solvent and concentration. The data for some isomers in CDCl₃ is not consistently available in the searched literature; however, data in other solvents like DMSO-d₆ can be found.
The Role of the N-Boc Protecting Group: A Deeper Dive
The introduction of the Boc group on the indole nitrogen serves several critical functions in synthesis.
-
Modulation of Reactivity: The Boc group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution, particularly at the highly nucleophilic C3 position. This electronic modulation is crucial for directing reactions to other positions on the ring.
-
Enhanced Solubility: The bulky tert-butyl group often improves the solubility of indole derivatives in common organic solvents, facilitating reaction setup and purification.
-
Directed Ortho-Metalation: The carbamate functionality of the Boc group can direct lithiation to the C2 and C7 positions, providing a synthetic entry to otherwise difficult-to-access substitution patterns.
-
Stability and Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) or with certain Lewis acids, offering a reliable deprotection strategy.[4]
Caption: The influence of the N-Boc group on indole chemistry.
Comparative Reactivity of Indole-Carboxaldehyde Isomers
The position of the formyl group dictates its reactivity due to the electronic landscape of the indole ring.
-
Indole-3-carboxaldehyde: This is the most common and extensively studied isomer. The formyl group at the C3 position is conjugated with the pyrrole ring, influencing its electrophilicity. It readily undergoes reactions typical of aromatic aldehydes.[5][6]
-
Indole-2-carboxaldehyde: The C2-aldehyde is less common. Its reactivity is influenced by the adjacent nitrogen atom.
-
Indole-4-, 5-, 6-, and 7-carboxaldehydes: In these isomers, the formyl group is attached to the benzene ring. Their reactivity is more akin to that of substituted benzaldehydes, but is still modulated by the electron-donating nature of the fused pyrrole ring. The 4- and 7-positions are in closer proximity to the nitrogen atom, which can influence their reactivity through steric and electronic effects. The 6-position, being para to the C2-C3 bond, is electronically distinct.
The electron-withdrawing nature of the formyl group deactivates the benzene ring towards further electrophilic substitution, while the position of the aldehyde directs the regioselectivity of nucleophilic additions to the ring after metalation.
Experimental Protocols and Supporting Data
To provide a practical context, we present detailed experimental protocols for key transformations of indole-carboxaldehydes.
Protocol 1: Synthesis of Indole-6-carboxaldehyde from 6-Cyanoindole
This protocol describes a reliable method for the preparation of indole-6-carboxaldehyde, a key starting material.[1]
Materials:
-
6-Cyanoindole
-
Sodium hypophosphite
-
Water
-
Acetic acid
-
Pyridine
-
Raney nickel catalyst
-
Diatomaceous earth
-
Ethyl acetate
-
Sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in a mixture of water (326 mL), acetic acid (326 mL), and pyridine (652 mL).
-
Add Raney nickel catalyst to the solution.
-
Stir the reaction mixture at 45°C for 45 minutes.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through diatomaceous earth.
-
Extract the filtrate with ethyl acetate (3 x 500 mL).
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the residue from a mixture of dichloromethane and hexane to yield indole-6-carboxaldehyde.
Caption: Workflow for the synthesis of indole-6-carboxaldehyde.
Protocol 2: N-Boc Protection of Indole-3-carboxaldehyde
A general and efficient method for the protection of the indole nitrogen.[7]
Materials:
-
Indole-3-carboxaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve indole-3-carboxaldehyde in acetonitrile.
-
Add a catalytic amount of DMAP.
-
Add Boc₂O (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Wittig Reaction of an Indole-carboxaldehyde
This protocol provides a general guideline for the olefination of indole-carboxaldehydes.
Materials:
-
Indole-carboxaldehyde isomer
-
Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
Dissolve the indole-carboxaldehyde in the anhydrous solvent under an inert atmosphere.
-
Add the phosphonium ylide portion-wise with stirring.
-
Stir the reaction at room temperature, monitoring by TLC until the starting aldehyde is consumed.
-
Evaporate the solvent and purify the crude product by column chromatography to isolate the alkene and triphenylphosphine oxide byproduct.[8]
Protocol 4: Grignard Reaction with an N-Protected Indole-carboxaldehyde
A standard procedure for the addition of a Grignard reagent to the aldehyde.
Materials:
-
N-Boc-indole-carboxaldehyde isomer
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-Boc-indole-carboxaldehyde in anhydrous THF under an inert atmosphere and cool to 0°C.
-
Add the Grignard reagent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Note: Aberrant reactivity has been observed in Grignard reactions with some indole-3-carboxaldehydes, leading to the formation of bis(indolyl)methane products. Careful control of reaction conditions is crucial.[9]
Conclusion and Future Outlook
The choice between this compound and its isomers is a strategic one, dictated by the desired synthetic outcome. The 3- and 6-isomers, in their N-Boc protected forms, offer distinct advantages for accessing different substitution patterns on the indole scaffold. While indole-3-carboxaldehyde is a well-established and versatile building block, the 6-formyl isomer provides a valuable alternative for the synthesis of compounds where functionalization of the benzene ring is desired, without interference from the more reactive pyrrole ring.
The electronic differences between the isomers, modulated by the powerful directing and protecting effects of the N-Boc group, provide a rich toolbox for the medicinal chemist. As the demand for novel and complex indole-based therapeutics continues to grow, a thorough understanding of the properties and reactivity of each of these isomers will be paramount in the design and execution of efficient and innovative synthetic strategies. Further research into the direct comparative reactivity of these isomers under a standardized set of conditions would be a valuable contribution to the field.
References
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
- Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives.
- tert-Butyl 6-formyl-1H-indole-1-carboxyl
- 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex.
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. [Link]
- 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
- Indole-3-Carboxaldehyde. PubChem. [Link]
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
- Serendipity in the Reactions of Indole-3-carboxaldehyde with Grignard Reagents.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).
- The Indole Grignard Reagents. Semantic Scholar. [Link]
- tert-butyl 3-formyl-1H-indole-1-carboxyl
- 1H-Indole-6-carboxaldehyde. PubChem. [Link]
- Electrophilic Substitution Reactions of Indoles.
- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- indole-3-aldehyde. Organic Syntheses Procedure. [Link]
- The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide (1967). SciSpace. [Link]
- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]
- Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. [Link]
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- tert-butyl 3-formyl-1H-indole-1-carboxyl
- tert-butyl 3-formyl-1H-indole-5-carboxyl
- Methyl 1H-indole-3-carboxyl
- tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
Sources
- 1. Indole-6-carboxaldehyde CAS#: 1196-70-9 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rsc.org [rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. goldbio.com [goldbio.com]
- 6. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of C-6 Substituted Indole Derivatives as Tubulin Polymerization Inhibitors
Introduction: The Indole Scaffold in Oncology and the Significance of C-6 Substitution
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] In oncology, indole derivatives have emerged as a particularly fruitful area of research, with several compounds demonstrating potent anticancer effects.[2][3] These molecules can influence various biological pathways crucial for cancer cell proliferation and survival, including the inhibition of kinases, topoisomerases, and, notably, the disruption of microtubule dynamics.[4]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatus for cell division.[5] Consequently, agents that interfere with tubulin polymerization are among the most effective chemotherapeutics.[5] These inhibitors typically bind to one of three main sites on tubulin: the taxane, vinca, or colchicine binding sites.[6] Compounds targeting the colchicine binding site are of particular interest as they can inhibit tubulin assembly, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[6][7]
The substitution pattern on the indole ring is critical in defining the biological activity and target specificity. While positions C-2, C-3, and N-1 have been extensively studied, functionalization at the C-6 position of the indole's benzene ring offers a unique vector for modifying a compound's properties. Strategic substitutions at this position can significantly impact binding affinity, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of a series of novel C-6 substituted indole derivatives designed as tubulin polymerization inhibitors that interact with the colchicine binding site, supported by experimental data and detailed protocols.
Comparative Analysis of C-6 Substituted Indole Derivatives
A recent study by Wang et al. (2025) provides an excellent case for comparing the biological activity of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[8] The design of these compounds is based on a fragment-based drug discovery (FBDD) strategy, leveraging the known pharmacophore of the 3,4,5-trimethoxyphenyl group, which is a key feature of many colchicine binding site inhibitors, including combretastatin A-4.[3]
The following table summarizes the in vitro antiproliferative activity of these C-6 substituted indole derivatives against the human breast cancer cell line, MCF-7.
| Compound ID | C-6 Substituent (R) | IC50 (µM) against MCF-7 Cells |
| 3a | -H | 1.83 |
| 3b | -F | 1.25 |
| 3c | -Cl | 0.89 |
| 3d | -Br | 0.76 |
| 3e | -CH3 | 1.54 |
| 3f | -OCH3 | 1.12 |
| 3g | -NO2 | 0.51 |
| Combretastatin A-4 | (Positive Control) | 0.003 |
Data extracted from Wang et al. (2025).[8] A lower IC50 value indicates greater potency.
From this comparative data, a clear structure-activity relationship (SAR) emerges. The nature of the substituent at the C-6 position significantly influences the antiproliferative activity. The unsubstituted analog (3a ) displays moderate activity. The introduction of halogens at C-6 (3b , 3c , 3d ) leads to a progressive increase in potency, with the bromo-substituted compound (3d ) being the most active among the halogens. A small alkyl group like methyl (3e ) results in activity comparable to the unsubstituted compound. A methoxy group (3f ) enhances the activity. Notably, the introduction of a strong electron-withdrawing nitro group (3g ) results in the most potent compound in the series, with an IC50 value of 0.51 µM.[8]
This SAR suggests that electron-withdrawing and larger halogen substituents at the C-6 position are favorable for the anticancer activity of this series of indole derivatives. The lead compound, 3g , was selected for further mechanistic and in vivo studies based on its superior in vitro potency.[8]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target for this series of C-6 substituted indole derivatives was hypothesized to be tubulin. To validate this, the lead compound 3g was evaluated in an in vitro tubulin polymerization assay.
Signaling Pathway and Mechanism
The following diagram illustrates the mechanism of action of C-6 substituted indole derivatives as colchicine binding site inhibitors.
Caption: Mechanism of action of C-6 substituted indole compounds as tubulin polymerization inhibitors.
The experimental results confirmed that compound 3g effectively inhibits tubulin polymerization.[8] By binding to the colchicine site on β-tubulin, these indole derivatives induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[7][9] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[8]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the key assays used to evaluate the biological activity of these C-6 substituted indole derivatives.
In Vitro Antiproliferative MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Plating:
- Harvest MCF-7 cells from culture and perform a cell count using a hemocytometer.
- Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
- Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
2. Compound Treatment:
- Prepare a series of dilutions of the C-6 substituted indole compounds and the positive control (Combretastatin A-4) in culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
- Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
- Gently pipette to dissolve the purple formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.[10]
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
1. Reagent Preparation:
- Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[11]
- Prepare a 10 mM stock solution of GTP in the same buffer.
- Prepare a stock solution of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.
- Prepare 10x stocks of the test compounds, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.[11]
2. Reaction Setup:
- On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin, 1 mM GTP, and 10% glycerol in the general tubulin buffer.[11]
- Add 5 µL of the 10x test compound or control to the appropriate wells of a pre-warmed (37°C) 96-well plate.
- To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
3. Data Acquisition:
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.[11]
4. Data Analysis:
- Plot the fluorescence intensity versus time to generate polymerization curves.
- Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy in a Xenograft Model
To assess the therapeutic potential in a more complex biological system, the lead compound 3g was evaluated in a murine xenograft model.[8]
Experimental Workflow
Caption: Workflow for the in vivo evaluation of C-6 substituted indole derivatives in a xenograft mouse model.
In this model, compound 3g demonstrated significant tumor growth inhibition of 23.3% and 44.2% at doses of 20 mg/kg and 50 mg/kg, respectively, without causing significant toxicity to the animals.[11][12] These in vivo results corroborate the in vitro findings and highlight the potential of C-6 substituted indoles as a promising class of anticancer agents.
Conclusion and Future Directions
The comparative analysis of this series of C-6 substituted indole derivatives clearly demonstrates the critical role of the C-6 substituent in modulating anticancer activity. The identification of the nitro-substituted compound 3g as a potent inhibitor of tubulin polymerization both in vitro and in vivo underscores the therapeutic potential of this chemical class. The detailed experimental protocols provided herein serve as a robust framework for the evaluation of novel tubulin inhibitors.
Future research in this area should focus on further optimization of the C-6 substituent to enhance potency and improve pharmacokinetic properties. Exploring a wider range of electron-withdrawing groups and investigating their effects on metabolic stability and oral bioavailability will be crucial for advancing these promising compounds towards clinical development. Additionally, expanding the evaluation to a broader panel of cancer cell lines, including those with multidrug resistance, will provide a more comprehensive understanding of their therapeutic potential.
References
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC.
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (n.d.). PubMed.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
- Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC.
- Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega.
- Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). PubMed Central.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed.
- In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC.
- Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC.
- Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. (n.d.). PubMed.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed.
- Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (n.d.). Request PDF.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2025). PubMed.
Sources
- 1. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
A Researcher's Guide to Evaluating Alternative N-Protecting Groups for 6-Formylindole Synthesis
Introduction
The 6-formylindole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents, including kinase inhibitors and serotonergic ligands. However, its synthesis is non-trivial. The intrinsic electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct formylation at C6 a significant regioselectivity challenge.[1][2] Standard methods like the Vilsmeier-Haack reaction invariably yield the indole-3-carboxaldehyde.[3]
To overcome this, chemists have turned to the elegant strategy of Directed ortho-Metalation (DoM) .[4][5] This technique leverages an N-protecting group, not merely as a passive shield, but as an active "directing metalation group" (DMG). The DMG coordinates with an organolithium base, delivering deprotonation to the adjacent C7 position with high fidelity.[6][7][8] The resulting C7-lithiated species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to forge the desired aldehyde, often as a mixture of C6 and C7 isomers depending on the specific conditions and protecting group.
The choice of N-protecting group is therefore the most critical decision in this synthetic sequence. It dictates not only the efficiency of the formylation but also the conditions required for its eventual removal, which can have profound implications for overall yield and functional group compatibility. This guide provides an in-depth comparison of the traditional benchmark, the tosyl group, with modern alternatives, offering the experimental data and causal insights needed to select the optimal group for your specific synthetic challenge.
The Benchmark: N-Tosyl (Ts) as a Directing Group
The p-toluenesulfonyl (tosyl) group has long been the workhorse for directing indole metalation. Its powerful electron-withdrawing nature significantly increases the kinetic acidity of the C7 proton, facilitating clean and efficient deprotonation by strong bases like n-butyllithium.[9]
Advantages:
-
High Reliability: The N-tosyl group is robust and consistently directs metalation to the C7 position, leading to dependable, albeit sometimes moderate, yields in the formylation step.
-
Well-Established: A vast body of literature supports its use, providing a solid foundation for troubleshooting and optimization.
Disadvantages:
-
Harsh Deprotection: This is the most significant drawback of the tosyl group. Its removal requires forcing conditions, such as refluxing with strong bases (e.g., NaOH, KOH) or using potent reducing agents.[10] Milder, but often substrate-specific, methods using reagents like cesium carbonate or thioglycolic acid have been developed, but functional group tolerance remains a major concern.[10][11][12]
General Synthetic Workflow
The overall strategy for any protecting group follows a three-stage process. The critical differences between the groups lie in the specific conditions required for Step 2 (formylation) and, most importantly, Step 3 (deprotection).
Caption: Decision tree for selecting an N-protecting group.
Representative Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol 1: C7-Lithiation and Formylation of N-Tosylindole (Benchmark)
Step A: Protection
-
To a stirred solution of indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF.
-
Let the reaction warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography (silica gel, hexanes/ethyl acetate) to yield N-tosylindole.
Step B: Formylation
-
Dissolve N-tosylindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford N-tosyl-7-formylindole.
Step C: Deprotection
-
Dissolve N-tosyl-7-formylindole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq) and stir the mixture at room temperature for 12-18 hours, monitoring by HPLC or TLC. [10]3. Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 6/7-formylindole.
Protocol 2: C7-Lithiation and Formylation of N-Boc-Indole (Alternative)
Step A: Protection
-
To a solution of indole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours until complete.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography to yield N-Boc-indole.
Step B: Formylation
-
The procedure is analogous to that of N-tosylindole (Protocol 1, Step B), using N-Boc-indole as the starting material. Note that lithiation may require slightly longer reaction times or the use of sec-BuLi for more challenging substrates.
Step C: Deprotection (Acidic Conditions)
-
Dissolve N-Boc-7-formylindole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC shows complete deprotection. [13]4. Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
Conclusion and Future Outlook
While the N-tosyl group remains a valid and cost-effective choice for the synthesis of 6-formylindoles from robust starting materials, its harsh deprotection protocol is a significant liability in modern, complex-molecule synthesis. The N-Boc group has emerged as the superior alternative for general applications , offering comparable directing ability with substantially milder and more versatile deprotection options. [13][14]For syntheses requiring absolute orthogonality, the N-SEM group provides an invaluable fluoride-cleavable option , despite its higher cost. [15]The N-pivaloyl group, due to its challenging removal, should be considered only in specific cases where simultaneous N1/C2 protection is paramount. [16] As the demand for functionalized indole cores in drug discovery continues to grow, the strategic selection of protecting groups that balance directing efficiency with downstream chemical compatibility will remain a cornerstone of efficient and successful synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
- Benchchem. (n.d.). A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies.
- Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.
- Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(42), 7439-7442.
- Perrault, W. R., et al. (2003). Efficient Indole N-Detosylation Using Thioglycolate. Organic Letters, 5(23), 4421-4423.
- Smith, A. B., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 639-646.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 649-652.
- ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
- Wuts, P. G., & Greene, T. W. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 2815-2816.
- Movassaghi, M., & Schmidt, M. A. (2005). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Organic Letters, 7(12), 2453-2456.
- Benchchem. (n.d.). Technical Support Center: N-Protection of Indole Derivatives.
- Snieckus, V. (2010). Metalation of Indole. In Topics in Heterocyclic Chemistry. Springer.
- Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 10(20), 20497-20508.
- Kumar, A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 417-425.
- Golisade, A., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(6), 25-34.
- Kalesse, M., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(18), 2817-2819.
- Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(12), 2051-2054.
- Benchchem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
- Semantic Scholar. (n.d.). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide.
- Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles.
- Grokipedia. (n.d.). Directed ortho metalation.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Directed ortho metalation.
- Organic Chemistry Portal. (n.d.). Directed (ortho) Metallation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.org [mdpi.org]
A Comparative Guide to Indole-4, -5, -6, and -7-Carboxaldehydes for Synthetic and Medicinal Chemistry
For researchers, synthetic chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the properties of the target molecule. The indole scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of novel therapeutics. When functionalized with a carboxaldehyde group, it becomes a powerful building block for a myriad of chemical transformations. However, the seemingly subtle shift in the position of this aldehyde group around the benzene portion of the indole ring—from position 4 to 7—imparts distinct physicochemical properties and reactivities to the resulting isomers: indole-4-carboxaldehyde, indole-5-carboxaldehyde, indole-6-carboxaldehyde, and indole-7-carboxaldehyde.
This guide provides an in-depth comparative analysis of these four key isomers, offering experimental data and field-proven insights to inform your selection process and streamline your synthetic strategies. We will delve into their comparative physicochemical properties, spectroscopic signatures, and differential reactivity, supported by detailed experimental protocols and illustrative applications.
Physicochemical Properties: A Tale of Four Isomers
The position of the electron-withdrawing aldehyde group on the indole ring significantly influences the physical properties of each isomer, such as melting point and solubility. These differences arise from variations in intermolecular forces, including hydrogen bonding and crystal packing, which are dictated by the molecule's overall polarity and shape.
| Property | Indole-4-carboxaldehyde | Indole-5-carboxaldehyde | Indole-6-carboxaldehyde | Indole-7-carboxaldehyde |
| CAS Number | 1074-86-8 | 1196-69-6 | 1196-70-9 | 1074-88-0 |
| Molecular Formula | C₉H₇NO | C₉H₇NO | C₉H₇NO | C₉H₇NO |
| Molecular Weight | 145.16 g/mol | 145.16 g/mol | 145.16 g/mol | 145.16 g/mol |
| Melting Point | 139-143 °C[1] | 100-103 °C[2][3][4] | 127-131 °C[5][6][7] | 87-91 °C[8] |
| Appearance | Solid[1] | Orange to tan powder[2] | Solid[5][6] | Yellow crystalline powder |
| Solubility | Soluble in ethanol and acetone; Insoluble in water.[9] | Insoluble in water.[3] | Not specified | Not specified |
Indole-4-carboxaldehyde exhibits the highest melting point, suggesting strong intermolecular interactions in its crystal lattice. This can be attributed to a combination of hydrogen bonding involving the indole N-H and the aldehyde carbonyl, as well as favorable packing facilitated by the molecule's geometry. In contrast, indole-7-carboxaldehyde has the lowest melting point, indicating weaker intermolecular forces.
Spectroscopic Fingerprints: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into the electronic environment of each isomer. The chemical shifts of the aldehyde proton and the carbonyl carbon, in particular, are sensitive indicators of the electronic effects at play.
¹H NMR Spectroscopy
The position of the aldehyde proton signal in the ¹H NMR spectrum is influenced by the electronic density at the formyl group. A more deshielded proton (higher ppm value) suggests a more electron-deficient aldehyde.
| Isomer | Aldehyde Proton (CHO) Chemical Shift (ppm) | Aromatic Protons (ppm) | Solvent |
| Indole-3-carboxaldehyde (for comparison) | ~10.08[3] | 7.29-8.79[3] | CDCl₃ |
| Indole-4-carboxaldehyde | ~10.0 (estimated) | 7.0-8.0 (estimated) | DMSO-d₆ |
| Indole-5-carboxaldehyde | ~9.92[10] | 6.95-7.78[10] | CDCl₃ |
| Indole-6-carboxaldehyde | Not readily available | Not readily available | Not specified |
| Indole-7-carboxaldehyde | Not readily available | Not readily available | Not specified |
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is also a key indicator of electrophilicity. A more downfield chemical shift (higher ppm) corresponds to a more electrophilic carbonyl carbon.
| Isomer | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Aromatic Carbons (ppm) | Solvent |
| Indole-3-carboxaldehyde (for comparison) | ~185.34[3] | 111.70-136.79[3] | CDCl₃ |
| Indole-4-carboxaldehyde | Not readily available | Not readily available | Not specified |
| Indole-5-carboxaldehyde | ~192.0 (estimated) | 111.0-138.0 (estimated) | DMSO-d₆ |
| Indole-6-carboxaldehyde | Not readily available | Not readily available | Not specified |
| Indole-7-carboxaldehyde | Not readily available | Not readily available | Not specified |
Note: As with ¹H NMR, a complete, directly comparable dataset is not available.
The expected trend in the carbonyl carbon chemical shift is influenced by the resonance and inductive effects of the indole ring. The electron-donating nature of the pyrrole ring influences the electron density at different positions of the benzene ring, which in turn affects the electrophilicity of the attached aldehyde group.
Differential Reactivity: The Impact of Aldehyde Position
The synthetic utility of these isomers is defined by their reactivity in a range of transformations, including nucleophilic additions, condensations, and oxidations/reductions. The position of the aldehyde group dictates both the electronic nature of the carbonyl and the steric hindrance around it, leading to significant differences in reactivity.
Figure 1: A diagram illustrating the key factors, electronic effects and steric hindrance, that influence the reactivity of the four indolecarboxaldehyde isomers.
Electronic Effects
The electron-donating pyrrole ring influences the electron density of the benzene ring. This effect is most pronounced at the positions ortho and para to the point of fusion. Consequently, the electrophilicity of the aldehyde's carbonyl carbon is modulated by its position:
-
Indole-4-carboxaldehyde and Indole-6-carboxaldehyde: The aldehyde group at these positions experiences a moderate electron-withdrawing effect, making them reasonably reactive towards nucleophiles.
-
Indole-5-carboxaldehyde: The aldehyde at the 5-position is less influenced by the electron-donating nature of the pyrrole ring compared to the 4- and 6-positions.
-
Indole-7-carboxaldehyde: The aldehyde at the 7-position is in close proximity to the indole nitrogen, leading to potential intramolecular interactions that can influence its reactivity.
Steric Hindrance
Steric hindrance plays a crucial role, particularly for the C4 and C7 isomers:
-
Indole-4-carboxaldehyde: The aldehyde group is flanked by the fused pyrrole ring, which can create some steric hindrance for bulky nucleophiles.
-
Indole-7-carboxaldehyde: The proximity of the aldehyde group to the N-H of the pyrrole ring (a peri-interaction) can significantly hinder the approach of nucleophiles.
-
Indole-5- and -6-carboxaldehydes: These isomers are the least sterically hindered, allowing for easier access of reagents to the aldehyde functionality.
Key Synthetic Transformations and Experimental Protocols
The differential reactivity of these isomers makes them suitable for a variety of synthetic transformations. Below are representative protocols for common reactions, highlighting the considerations for each class of isomer.
Vilsmeier-Haack Formylation: A Route to Indole-3-carboxaldehydes
While this guide focuses on the 4, 5, 6, and 7-isomers, it is important to note that the Vilsmeier-Haack reaction is a primary method for the synthesis of indole-3-carboxaldehydes from indole.[2] This reaction's high regioselectivity for the C3 position is a direct consequence of the high electron density at this position, making it the most nucleophilic site on the indole ring.
Figure 2: A workflow diagram of the Vilsmeier-Haack reaction for the synthesis of indole-3-carboxaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition, heat the reaction mixture to 35-40 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the mixture is alkaline. The product, indole-3-carboxaldehyde, will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[3][11] The reactivity of the indolecarboxaldehyde isomers in this reaction is a good indicator of their electrophilicity and steric hindrance.
Experimental Protocol: Knoevenagel Condensation of Indole-5-carboxaldehyde with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve indole-5-carboxaldehyde and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.
The less sterically hindered indole-5- and -6-carboxaldehydes are expected to react more readily in Knoevenagel condensations compared to the more hindered indole-4- and -7-carboxaldehydes.
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[12][13][14] The choice of the Wittig reagent (stabilized or unstabilized ylide) determines the stereoselectivity of the resulting alkene.
Experimental Protocol: Wittig Reaction of Indole-6-carboxaldehyde
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the colored ylide.
-
Reaction with Aldehyde: Dissolve indole-6-carboxaldehyde in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reductive Amination: Synthesis of Indole-based Amines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[15] This two-step, one-pot procedure involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination of Indole-7-carboxaldehyde
-
Imine Formation: Dissolve indole-7-carboxaldehyde and the desired primary or secondary amine in a suitable solvent, such as methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After a period of stirring to allow for imine formation, add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. These reagents are selective for the iminium ion over the aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting amine by column chromatography or crystallization.
Due to the steric hindrance around the C7 position, indole-7-carboxaldehyde may exhibit slower reaction rates in reductive amination compared to the other isomers, particularly with bulky amines.
Applications in Drug Discovery and Materials Science
The choice of indolecarboxaldehyde isomer can have a profound impact on the biological activity and material properties of the final product.
-
Indole-4-carboxaldehyde: This isomer has been used in the synthesis of compounds with anti-inflammatory properties.[16][17] Its unique electronic and steric environment can lead to novel structure-activity relationships. It is also explored in the development of organic electronics.
-
Indole-5-carboxaldehyde: A versatile building block for a wide range of bioactive molecules, including serotonin receptor agonists.[6] Its accessibility and predictable reactivity make it a popular choice in medicinal chemistry.
-
Indole-6-carboxaldehyde: This isomer is a key intermediate in the synthesis of various anti-inflammatory agents and other pharmaceuticals.[5]
-
Indole-7-carboxaldehyde: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in materials science for the creation of fluorescent probes and other functional materials.[2]
Conclusion
The indole-4, -5, -6, and -7-carboxaldehydes, while structurally similar, are distinct chemical entities with unique physicochemical properties and reactivities. A thorough understanding of the electronic and steric factors governing their behavior is paramount for their effective utilization in synthesis. The less sterically hindered and electronically accessible indole-5- and -6-carboxaldehydes are often the workhorses for many standard transformations. In contrast, the more sterically encumbered indole-4- and -7-carboxaldehydes offer opportunities for the synthesis of unique molecular architectures, albeit sometimes requiring more tailored reaction conditions. This guide serves as a foundational resource to aid researchers in making informed decisions for the strategic incorporation of these valuable building blocks into their synthetic endeavors.
References
- Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. (n.d.). PubMed.
- UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS.
- PubChem. (n.d.). Indole-5-carboxaldehyde.
- MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Wikipedia. (n.d.). Knoevenagel condensation.
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- PubChem. (n.d.). Indole-4-carboxaldehyde.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.
- SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde.
- PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- - Optional[13C NMR]. (n.d.). SpectraBase.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Fiveable. (n.d.). Nucleophilic addition reactions.
- Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.
- Semantic Scholar. (1995). Synthesis and serotonin receptor binding properties of 5-substituted 3-(1′,2′,5′,6′-tetrahydropyridin-3′-yl) indoles.
- ResearchGate. (2014). Inclusion Behaviour of Indole-7-Carboxaldehyde inside β-Cyclodextrin: A Nano Cage.
- PubMed Central. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation.
- ResearchGate. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation.
- Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
A Spectroscopic Guide to N-Protected vs. N-Unprotected Formylindoles for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, formylindoles, particularly indole-3-carboxaldehydes, stand out as pivotal intermediates. Their versatile reactivity makes them indispensable building blocks for a vast array of biologically active compounds. A crucial strategic decision in their synthetic manipulation is the protection of the indole nitrogen. This guide provides an in-depth spectroscopic comparison of N-protected and N-unprotected formylindoles, offering experimental insights to aid researchers in characterizing these vital molecules.
The protection of the indole nitrogen, often with groups like acetyl (Ac), benzyl (Bn), tert-butyloxycarbonyl (Boc), or tosyl (Ts), is a common tactic to prevent undesired side reactions and to modulate the reactivity of the indole ring.[1][2] This guide will delve into the distinct spectroscopic signatures that arise from this chemical modification, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these differences is paramount for reaction monitoring, quality control, and structural elucidation.
The Electronic Influence of N-Protection
The introduction of a protecting group on the indole nitrogen significantly alters the electronic distribution within the heterocyclic ring. Electron-withdrawing groups, such as Boc and Ts, decrease the electron density of the indole nucleus.[1] This modification enhances stability towards oxidation but diminishes reactivity towards electrophiles.[1] Conversely, electron-donating groups like benzyl can increase the electron density. These electronic perturbations are the fundamental cause of the observable differences in their spectroscopic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens
NMR spectroscopy is arguably the most powerful tool for distinguishing between N-protected and N-unprotected formylindoles. The presence or absence of the N-H proton and the resulting shifts in the carbon and proton signals of the indole core provide unequivocal evidence of N-protection.
¹H NMR Spectroscopy
The most telling difference in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton upon N-protection.[3] In N-unprotected indole-3-carboxaldehyde, this peak typically appears far downfield, often above 11 ppm, due to its acidic nature and hydrogen bonding.
Furthermore, the electronic effects of the protecting group ripple through the indole ring, causing noticeable shifts in the aromatic protons. For instance, electron-withdrawing groups tend to shift the protons downfield (to higher ppm values) as they deshield the nuclei. The aldehyde proton (CHO) also experiences a shift, though it generally remains a sharp singlet.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Indole-3-carboxaldehyde and its N-Protected Derivatives.
| Proton | Indole-3-carboxaldehyde (Unprotected) | 1-Ethyl-1H-indole-3-carbaldehyde | 1-Benzyl-1H-indole-3-carbaldehyde |
| N-H | ~8.79 (br s)[4] | - | - |
| CHO | ~10.08 (s)[4] | ~10.01 (s)[4] | ~10.01 (s)[4] |
| H-2 | ~7.86 (d)[4] | ~7.75 (s)[4] | ~7.72 (s)[4] |
| H-4 | ~8.35 (m)[4] | ~8.31 (d)[4] | ~8.33 (m)[4] |
| H-5 | ~7.35 (m)[4] | ~7.38 (t)[4] | ~7.35 (m)[4] |
| H-6 | ~7.35 (m)[4] | ~7.35 (m)[4] | ~7.35 (m)[4] |
| H-7 | ~7.45 (m)[4] | ~7.31 (d)[4] | ~7.35 (m)[4] |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the changes are equally revealing. The carbons of the indole ring, particularly C2 and C3, are sensitive to the electronic nature of the N-substituent. Electron-withdrawing groups will generally cause a downfield shift for these carbons. The carbonyl carbon of the aldehyde group also shows a modest shift.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Indole-3-carboxaldehyde and its N-Protected Derivatives.
| Carbon | Indole-3-carboxaldehyde (Unprotected) | 1-Ethyl-1H-indole-3-carbaldehyde | 1-Benzyl-1H-indole-3-carbaldehyde |
| C=O | ~185.34[4] | ~184.47[4] | ~184.62[4] |
| C-2 | ~135.75[4] | ~137.02[4] | ~138.43[4] |
| C-3 | ~118.38[4] | ~118.14[4] | ~118.53[4] |
| C-3a | ~124.39[4] | ~125.50[4] | ~125.53[4] |
| C-4 | ~120.55[4] | ~122.89[4] | ~124.17[4] |
| C-5 | ~121.88[4] | ~122.13[4] | ~123.09[4] |
| C-6 | ~123.04[4] | ~123.91[4] | ~122.19[4] |
| C-7a | ~136.79[4] | ~137.55[4] | ~137.48[4] |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Infrared (IR) Spectroscopy: Vibrational Clues to Protection
IR spectroscopy provides a rapid and effective method for identifying the presence or absence of the N-H bond.
-
N-Unprotected Formylindoles: These compounds exhibit a characteristic N-H stretching vibration, typically appearing as a sharp to medium band in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching frequency of the aldehyde is observed around 1650-1700 cm⁻¹.
-
N-Protected Formylindoles: The most significant change is the disappearance of the N-H stretching band.[3] The C=O stretching frequency is also influenced by the electronic properties of the protecting group. Electron-withdrawing groups can increase the C=O bond order, leading to a shift to higher wavenumbers (e.g., for N-acetylindole-3-carboxaldehyde, the C=O stretch is around 1660-1680 cm⁻¹).
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Formylindoles.
| Vibrational Mode | N-Unprotected (Indole-3-carboxaldehyde) | N-Protected (e.g., N-Acetyl) |
| N-H Stretch | ~3150-3300 | Absent |
| C=O Stretch (Aldehyde) | ~1655 | ~1660-1680 |
| C=O Stretch (Protecting Group) | - | ~1700-1750 (for Ac) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
The UV-Vis spectrum of indole and its derivatives is characterized by electronic transitions within the aromatic system. The absorption maxima (λmax) are sensitive to substitution on the indole ring.
-
N-Unprotected Formylindoles: Indole-3-carboxaldehyde typically displays absorption maxima around 245, 260, and 300 nm.
-
N-Protected Formylindoles: The introduction of a protecting group can cause a shift in these absorption bands. The extent and direction of the shift (bathochromic or hypsochromic) depend on the nature of the protecting group and its interaction with the indole chromophore. For example, extending the conjugation, as with a benzyl group, can lead to a red shift (bathochromic shift).
Mass Spectrometry (MS): Fragmentation as a Fingerprint
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of formylindoles.
-
N-Unprotected Formylindoles: The molecular ion peak (M⁺) is readily observed. A characteristic fragmentation is the loss of CO (28 Da) from the aldehyde group, followed by the loss of HCN (27 Da) from the pyrrole ring.[5]
-
N-Protected Formylindoles: The molecular ion peak will be higher by the mass of the protecting group. The fragmentation pattern will be significantly different and often dominated by the loss of the protecting group or fragments thereof. For instance, an N-Boc derivative will likely show a prominent loss of isobutylene (56 Da) or the entire Boc group (100 Da). An N-benzyl derivative may show a fragment at m/z 91, corresponding to the tropylium cation.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the formylindole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).[6]
General Procedure for IR Spectroscopy (ATR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizing the Spectroscopic Workflow
Caption: Workflow for the spectroscopic analysis of formylindoles.
Conclusion
The strategic use of N-protection is a cornerstone of modern indole chemistry. The ability to confidently and rapidly distinguish between N-protected and N-unprotected formylindoles is essential for the synthetic chemist. By leveraging the distinct signatures in NMR, IR, UV-Vis, and Mass Spectrometry, researchers can effectively monitor their reactions, confirm the structures of their intermediates, and ensure the integrity of their final products. This guide provides a foundational understanding of these spectroscopic differences, empowering scientists in their pursuit of novel therapeutics and chemical entities.
References
- BenchChem. (n.d.). N-Protection of Indole Derivatives.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., & Mouzdahir, A. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Scirp.org.
Sources
A Comparative Guide to the Synthesis of 6-Formylindoles: A Benchmarking of New and Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The 6-formylindole scaffold is a critical pharmacophore and a versatile building block in the synthesis of numerous biologically active compounds, including those with applications in oncology and neurology.[1][2] The strategic introduction of a formyl group at the C-6 position of the indole ring opens up a plethora of possibilities for further molecular elaboration. This guide provides a comparative analysis of two distinct synthetic routes to 6-formylindole (also known as indole-6-carboxaldehyde), offering insights into both a classical reduction approach and a modern C-H functionalization strategy.
Introduction to the Synthetic Challenge
Direct formylation of the indole nucleus typically occurs at the electron-rich C-3 position due to the inherent electronic properties of the heterocyclic ring. Consequently, the synthesis of 6-formylindoles requires strategies that can override this natural reactivity and direct functionalization to the benzene portion of the molecule. This guide will explore and benchmark two effective methods for achieving this transformation: the reduction of 6-cyanoindole and a boron-catalyzed C-H formylation.
Route 1: Reduction of 6-Cyanoindole with Raney Nickel
A well-established and reliable method for the synthesis of 6-formylindole involves the reduction of the corresponding nitrile, 6-cyanoindole. This transformation can be efficiently achieved using Raney Nickel in the presence of a reducing agent such as sodium hypophosphite or formic acid.[3][4] This approach benefits from the commercial availability of 6-cyanoindole and the robustness of the reduction reaction.
Mechanistic Considerations
The reduction of a nitrile to an aldehyde using Raney Nickel typically proceeds through the formation of an intermediate imine, which is then hydrolyzed to the desired aldehyde. The choice of the hydrogen source (e.g., sodium hypophosphite or formic acid) is crucial for preventing over-reduction to the corresponding amine. The reaction conditions are generally mild, making this a practical approach for laboratory-scale synthesis.
Caption: Synthetic pathway for Route 1.
Route 2: Boron-Catalyzed C-H Formylation of Indole
A more contemporary approach to access 6-formylindoles involves the direct C-H functionalization of the indole ring. A recently developed method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst to promote the formylation of indoles with trimethyl orthoformate (TMOF) as the formylating agent.[5][6][7] This method is notable for its operational simplicity, rapid reaction times, and its ability to achieve formylation at the less nucleophilic positions of the indole ring, including C-6.[5]
Mechanistic Insights
In this reaction, boron trifluoride diethyl etherate acts as a Lewis acid, activating the trimethyl orthoformate to generate a reactive electrophilic species. This electrophile then attacks the indole ring. While C-3 formylation is still a competing pathway, the reaction conditions can be optimized to favor formylation at other positions, including C-6. The reaction is typically performed under neat conditions at ambient temperature, making it an attractive "green" alternative to more traditional methods that require harsh reagents and elevated temperatures.[6][7]
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and tolerance for specific reaction conditions. The following table provides a side-by-side comparison of the two benchmarked methods.
| Parameter | Route 1: Reduction of 6-Cyanoindole | Route 2: Boron-Catalyzed C-H Formylation |
| Starting Material | 6-Cyanoindole | Indole |
| Key Reagents | Raney Nickel, Sodium Hypophosphite/Formic Acid | Boron trifluoride diethyl etherate, Trimethyl orthoformate |
| Reaction Time | 1-2 hours[3] | 1-5 minutes[6] |
| Temperature | 40-45 °C[3] | Ambient Temperature[6] |
| Yield | Good to Excellent (e.g., ~89%)[5] | Good to Excellent[5][6] |
| Atom Economy | Moderate | High |
| Advantages | Reliable, well-established, uses commercially available starting material. | Rapid, mild conditions, operationally simple, direct C-H functionalization.[6] |
| Disadvantages | Requires a pre-functionalized starting material, Raney Nickel can be pyrophoric.[3] | May require optimization to achieve high C-6 selectivity over other positions. |
Experimental Protocols
Protocol for Route 1: Reduction of 6-Cyanoindole
This protocol is based on established procedures for the reduction of aromatic nitriles using Raney Nickel.[3][4]
Materials:
-
6-Cyanoindole
-
Raney Nickel (slurry in water)
-
Sodium hypophosphite monohydrate
-
Water
-
Acetic Acid
-
Pyridine
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-cyanoindole (1.0 eq) and sodium hypophosphite monohydrate (6.0 eq) in a 1:1:2 mixture of water, acetic acid, and pyridine.
-
Carefully add a slurry of Raney Nickel (approximately 0.3-0.4 g per 1 g of nitrile) to the reaction mixture.
-
Stir the mixture at 40-45 °C for 1-1.5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth. Caution: The filtered Raney Nickel is pyrophoric and should be kept wet and disposed of properly.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 6-formylindole.
Protocol for Route 2: Boron-Catalyzed C-H Formylation
This protocol is adapted from the method described by Charoensawas et al. for the formylation of indoles.[5][6]
Materials:
-
Indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of indole (1.0 mmol) in trimethyl orthoformate (1.0 mmol), add boron trifluoride diethyl etherate (1.0 mmol) rapidly in a single portion at room temperature.
-
Stir the reaction mixture vigorously for 1-5 minutes. The reaction is often accompanied by a noticeable color change.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-formylindole.
Workflow Comparison
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both the reduction of 6-cyanoindole and the boron-catalyzed C-H formylation represent viable and effective methods for the synthesis of 6-formylindole. The classical reduction pathway offers reliability and is well-suited for labs equipped to handle Raney Nickel. In contrast, the modern C-H functionalization approach provides a rapid, mild, and atom-economical alternative that aligns with the principles of green chemistry. The choice between these routes will be guided by the specific constraints and objectives of the research program, including precursor availability, scale, and desired operational simplicity.
References
- Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., Keawin, T., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 10(20), 20497–20508. [Link][6][7]
- Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., Keawin, T., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PubMed, 40454054. [Link][7][8]
- Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144–156. [Link]
- Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Cross-Validation of Tert-butyl 6-formyl-1H-indole-1-carboxylate
This guide provides a comprehensive framework for the analytical cross-validation of Tert-butyl 6-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to design and execute a robust, self-validating analytical workflow.
The challenge with niche intermediates like this compound is the frequent absence of a comprehensive public library of analytical data. This guide, therefore, serves as a predictive and methodological blueprint. We will compare the utility of orthogonal analytical techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy for structural elucidation, and HPLC and qNMR for purity and potency assessment. The protocols and expected data are grounded in established regulatory principles, ensuring the integrity of your results.[1][2][3][4][5]
The Principle of Orthogonal Validation
True analytical confidence is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal methods. Orthogonality in this context means that the methods rely on different physicochemical principles. If a potential impurity or structural ambiguity is missed by one technique, it is likely to be detected by another. This multi-faceted approach forms the core of a trustworthy analytical package.
Caption: Orthogonal workflow for analytical validation.
Part 1: Structural Elucidation - A Triad of Spectroscopic Techniques
The first objective is to confirm that the synthesized molecule is indeed this compound. We will employ Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule of this complexity, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are recommended for unambiguous assignment.
Expected ¹H NMR Spectral Features (Illustrative)
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | Highly deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |
| Indole Aromatic Protons | 7.5 - 8.5 | Doublets (d), Singlets (s) | The precise shifts and coupling constants depend on the substitution pattern. The proton adjacent to the formyl group (H7) and the proton at C5 will be the most downfield. |
| Tert-butyl (-C(CH₃)₃) | 1.6 - 1.8 | Singlet (s) | Nine equivalent protons resulting in a strong singlet, shielded by the aliphatic nature of the group. |
| Indole Pyrrole Protons | 6.5 - 7.8 | Doublets (d) | The protons on the five-membered ring (H2, H3) will have characteristic shifts and coupling. |
Expected ¹³C NMR Spectral Features (Illustrative)
| Carbon Environment | Expected Chemical Shift (ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 185 - 195 | The aldehyde carbonyl is one of the most deshielded carbon signals in the spectrum. |
| Carbamate Carbonyl (N-COO-tBu) | 148 - 152 | The carbamate carbonyl is typically found in this region. |
| Indole Aromatic Carbons | 110 - 140 | A complex series of signals corresponding to the eight carbons of the indole ring system. |
| Tert-butyl Quaternary Carbon | 82 - 86 | The quaternary carbon of the tert-butyl group. |
| Tert-butyl Methyl Carbons | 27 - 29 | The three equivalent methyl carbons of the tert-butyl group. |
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: For referencing, ensure the solvent contains a known internal standard (e.g., Tetramethylsilane - TMS).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a spectrometer of at least 400 MHz. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure proper signal integration, which is crucial for potential future use in qNMR.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Interpretation: Assign all peaks in both spectra, comparing observed shifts and coupling constants to expected values for the proposed structure and data from related indole derivatives.[6][7][8][9][10]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical checkpoint for the molecular formula. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₄H₁₅NO₃
-
Monoisotopic Mass: 245.1052 g/mol
-
Expected Ion (HRMS, ESI+): [M+H]⁺ = 246.1125; [M+Na]⁺ = 268.0944
Furthermore, the fragmentation pattern in MS/MS experiments can provide structural confirmation. A characteristic loss of the tert-butyl group or the entire Boc protecting group is expected.[11][12][13][14]
Caption: Predicted MS fragmentation pathway.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a TOF (Time-of-Flight) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly or via LC-MS. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the elemental composition C₁₄H₁₅NO₃. The mass accuracy should ideally be within 5 ppm. Analyze any observed fragment ions to see if they correspond to logical losses from the parent structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong | Conjugation with the aromatic indole ring lowers the frequency from a typical aliphatic aldehyde. |
| C=O Stretch (Carbamate) | 1720 - 1740 | Strong | The N-Boc carbonyl stretch is a prominent feature. |
| C-H Stretch (Aldehyde) | 2720 & 2820 | Medium | The characteristic Fermi doublet for an aldehyde C-H stretch.[15] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds on the indole ring. |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong | Due to the tert-butyl group. |
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is simplest. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and confirm they are consistent with the functional groups present in this compound.[16][17][18][19]
Part 2: Quantitative Analysis - Ensuring Purity and Potency
Once the structure is confirmed, the next critical step is to determine the purity and potency of the material. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while Quantitative NMR (qNMR) offers a powerful, direct method for potency determination without the need for a specific reference standard.
High-Performance Liquid Chromatography (HPLC): The Purity Profiler
HPLC with UV detection is the standard method for assessing the purity of organic compounds by separating the main component from any impurities.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is recommended. A typical gradient might run from 30% B to 95% B over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to determine the limit of detection (LOD) and limit of quantitation (LOQ).
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or the compound's λmax).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[2]
Quantitative NMR (qNMR): The Absolute Potency Determiner
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity (potency) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[1][2][4][5] Its advantage is that it does not require a specific, fully characterized reference standard of the analyte itself.
-
Select Internal Standard: Choose a stable, non-reactive internal standard with a simple ¹H NMR spectrum that has peaks well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample (e.g., 20.0 mg) into the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and includes:
-
A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated.
-
A calibrated 90° pulse.
-
A sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aldehyde proton or the tert-butyl protons).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
The cross-validation of analytical data for a key intermediate like this compound is a systematic process that builds a fortress of evidence around the molecule's identity and quality. By integrating the definitive structural insights from NMR, the molecular weight confirmation from MS, the functional group verification from IR, and the quantitative assessments from HPLC and qNMR, researchers can proceed with confidence. This orthogonal approach not only satisfies internal quality standards but also aligns with the rigorous expectations of regulatory bodies, ensuring the integrity and success of the broader drug development program.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- UIC Pharmacognosy Institute. Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
- Webster, G. K., & Jee, R. D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 503. [Link]
- Scripps Center for Metabolomics.
- Wang, M., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Metabolites, 13(12), 1185. [Link]
- Frontier Specialty Chemicals.
- Porphyrin Systems.
- Cenmed Enterprises.
- Sun, H., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(6), 1035-1043. [Link]
- SpectraBase. Indole-3-carboxaldehyde 1H NMR Spectrum. [Link]
- Panasenko, A. A., et al. (1994). 13C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 30(5), 560-563. [Link]
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-393. [Link]
- Pharmaffiliates.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
- ChemSynthesis.
- Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
- PubChem. 1-(Tert-butoxycarbonyl)indole. [Link]
- University of Wisconsin-Madison Department of Chemistry. 13C NMR Chemical Shifts. [Link]
- YouTube. (2025).
- Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-393. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. youtube.com [youtube.com]
- 10. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 14. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ [mdpi.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 19. IR Absorption Table [webspectra.chem.ucla.edu]
A Senior Application Scientist's Guide to the Catalytic Formylation of Indoles: A Comparative Efficacy Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Formyl Group in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds. The introduction of a formyl group, specifically at the electron-rich C3 position, is a pivotal transformation, yielding indole-3-carboxaldehydes. These aldehydes are not merely synthetic endpoints but versatile intermediates, serving as crucial building blocks for a vast array of more complex molecules, including tryptophan derivatives, alkaloids, and pharmaceuticals.
The formyl group's utility lies in its dual reactivity: it can be readily oxidized, reduced, or engaged in carbon-carbon and carbon-nitrogen bond-forming reactions. This versatility makes the C3-formylation of indoles a frequently employed and critically important reaction. Over the years, the synthetic chemist's toolkit for this transformation has expanded significantly, moving from classical stoichiometric methods to more elegant and efficient catalytic approaches.
This guide provides an in-depth, comparative analysis of the leading catalytic systems for indole formylation. We will move beyond a simple recitation of protocols to a deeper discussion of the underlying mechanisms, the rationale behind procedural choices, and a critical evaluation of each method's strengths and limitations. Our aim is to equip the practicing scientist with the knowledge to select the optimal catalytic strategy for their specific synthetic challenge.
I. The Benchmark: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the classical and most widely used method for the formylation of electron-rich heterocycles, including indoles.[1][2] It stands as the benchmark against which newer catalytic methods are often compared. The reaction typically employs a stoichiometric amount of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2]
Reaction Mechanism and Rationale
The efficacy of the Vilsmeier-Haack reaction hinges on the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This potent electrophile is readily attacked by the nucleophilic C3 position of the indole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to furnish the desired indole-3-carboxaldehyde.[2] The high reliability and typically excellent yields of this method have cemented its status as a go-to procedure in synthetic chemistry.[1]
Caption: Mechanism of the Vilsmeier-Haack Formylation of Indole.
Experimental Protocol: A Validated Procedure
The following protocol is a robust and well-established procedure for the Vilsmeier-Haack formylation of indole.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DMF (3-5 mL per gram of indole).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add POCl₃ (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
II. Modern Catalytic Approaches: Moving Beyond Stoichiometric Reagents
While the Vilsmeier-Haack reaction is highly effective, the use of stoichiometric, corrosive reagents like POCl₃ presents drawbacks in terms of atom economy and waste generation. This has spurred the development of catalytic methods that offer milder conditions, greater functional group tolerance, and a more environmentally benign profile.
A. Iron-Catalyzed C-H Formylation: An Economical and Green Alternative
The use of earth-abundant and non-toxic iron salts as catalysts for C-H functionalization is a rapidly advancing area of organic synthesis. An efficient iron-catalyzed C3-selective formylation of indoles has been developed, providing a greener alternative to classical methods.[3]
Catalytic System:
-
Catalyst: Ferric chloride (FeCl₃)
-
Formyl Source: Formaldehyde
-
Additives: Aqueous ammonia
-
Oxidant: Air
This system is operationally simple and utilizes inexpensive and readily available reagents.[3] The reaction proceeds in good to excellent yields and is scalable, making it an attractive option for both academic and industrial applications.
The proposed mechanism involves the in situ formation of an imine from formaldehyde and ammonia. The indole then undergoes a nucleophilic attack on this imine, followed by an iron-mediated oxidation process where molecular oxygen from the air serves as the terminal oxidant.[3] The Fe(III)/Fe(II) catalytic cycle is central to this transformation.
Caption: Proposed Catalytic Cycle for Iron-Catalyzed Indole Formylation.
Materials:
-
Indole (or substituted indole)
-
Ferric chloride (FeCl₃)
-
Formaldehyde (37 wt. % in H₂O)
-
Aqueous ammonia (25-28 wt. %)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add the indole (1.0 eq), FeCl₃ (2 mol%), formaldehyde (2.0 eq), aqueous ammonia (2.0 eq), and DMF (2 mL per 0.5 mmol of indole).
-
Seal the tube and heat the reaction mixture to 130 °C for the required time (typically 1-3 hours), with stirring.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Boron-Catalyzed Formylation: A Rapid and Mild Approach
Lewis acid catalysis offers a powerful strategy for electrophilic aromatic substitution. Boron trifluoride diethyl etherate (BF₃·OEt₂) has emerged as a highly effective catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formylating agent.[4] This method is distinguished by its operational simplicity, extremely short reaction times (often 1-5 minutes), and mild, ambient temperature conditions.[4]
Catalytic System:
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Formyl Source: Trimethyl orthoformate (TMOF)
-
Conditions: Neat (solvent-free), room temperature
The reaction exhibits broad substrate tolerance, accommodating a wide range of functional groups on the indole nucleus.[4]
The reaction is believed to proceed through the activation of TMOF by the Lewis acidic BF₃·OEt₂, forming a highly electrophilic oxonium intermediate. This intermediate is then attacked by the electron-rich indole at the C3 position. Subsequent elimination of methanol furnishes the formylated product.[4]
Caption: Plausible Mechanism for Boron-Catalyzed Indole Formylation.
Materials:
-
Indole (or substituted indole)
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
In a round-bottom flask, mix the indole (1.0 eq) and TMOF (1.0-1.2 eq) under a nitrogen atmosphere.
-
Rapidly add BF₃·OEt₂ (1.0-1.2 eq) to the mixture at room temperature with vigorous stirring.
-
The reaction is typically complete within 1-5 minutes. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
C. Photoredox Catalysis: A Modern, Light-Driven Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. The C3-formylation of indoles can be achieved using organic dyes like Eosin Y as the photocatalyst, with tetramethylethylenediamine (TMEDA) serving as the carbon source and air as the oxidant.[5][6]
Catalytic System:
-
Photocatalyst: Eosin Y
-
Carbon Source: Tetramethylethylenediamine (TMEDA)
-
Oxidant: Air
-
Light Source: Blue LEDs
This method is characterized by its environmentally friendly nature, avoiding the use of metal catalysts and harsh reagents.[6]
The proposed mechanism begins with the excitation of Eosin Y by visible light. The excited photocatalyst is then reduced by TMEDA, generating a radical cation. This radical cation undergoes further transformations to form an electrophilic iminium species, which is then attacked by the indole. The catalytic cycle is closed by the re-oxidation of the reduced photocatalyst by atmospheric oxygen.[5][6]
Caption: Simplified Photocatalytic Cycle for Eosin Y-Catalyzed Indole Formylation.
Materials:
-
Indole (or substituted indole)
-
Eosin Y
-
Tetramethylethylenediamine (TMEDA)
-
Potassium iodide (KI)
-
Acetonitrile (MeCN)
-
Water
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the indole (1.0 eq), Eosin Y (0.1 eq), TMEDA (2.0 eq), and KI (4.0 eq).[5]
-
Add a mixture of MeCN and water (e.g., 5:1 v/v).[6]
-
Stir the mixture under an air atmosphere and irradiate with a blue LED light source at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the indole-3-carboxaldehyde.[5]
III. Comparative Efficacy and Substrate Scope
The choice of a formylation method is ultimately guided by its performance with the specific substrate at hand. The following table provides a comparative overview of the discussed catalytic systems.
| Feature | Vilsmeier-Haack | Iron-Catalyzed | Boron-Catalyzed | Photoredox-Catalyzed |
| Catalyst/Reagent | POCl₃, DMF | FeCl₃ | BF₃·OEt₂ | Eosin Y |
| Formyl Source | DMF | Formaldehyde | Trimethyl Orthoformate | TMEDA |
| Typical Yield | High (often >90%)[1] | Good to Excellent (up to 93%)[3] | Good to Excellent (up to >99%)[4] | Good (typically 50-80%)[5] |
| Reaction Time | 2-3 hours[1] | 1-3 hours[3] | 1-5 minutes[4] | 12-24 hours[5] |
| Temperature | 0-90 °C | 130 °C | Room Temperature | Room Temperature |
| Key Advantages | High reliability, scalability | Inexpensive, environmentally benign | Extremely fast, mild conditions | Metal-free, green chemistry |
| Key Disadvantages | Stoichiometric, corrosive reagents | Elevated temperature required | Stoichiometric Lewis acid | Long reaction times |
Substrate Scope Considerations:
-
Vilsmeier-Haack: Generally tolerant of a wide range of substituents on the indole ring, although strongly electron-withdrawing groups can diminish reactivity.
-
Iron-Catalyzed: Compatible with both N-H free and N-substituted indoles. Tolerates various functional groups.[3]
-
Boron-Catalyzed: Shows excellent tolerance for a broad range of functional groups, including halogens, nitro groups, and esters, on both the indole core and N-substituents.[4]
-
Photoredox-Catalyzed: Demonstrates good functional group tolerance, including halogens and methyl substituents at various positions on the indole ring.[5]
IV. Conclusion and Future Outlook
The C3-formylation of indoles remains a cornerstone of synthetic organic chemistry. While the Vilsmeier-Haack reaction continues to be a reliable and high-yielding method, the landscape of catalytic alternatives has expanded dramatically, offering compelling advantages in terms of environmental impact, reaction conditions, and operational simplicity.
-
Iron catalysis presents a highly attractive option for large-scale synthesis due to its low cost and environmentally benign nature.
-
Boron catalysis offers unparalleled reaction speed under exceptionally mild conditions, making it ideal for rapid library synthesis and situations where substrate stability is a concern.
-
Photoredox catalysis represents the forefront of green chemistry, harnessing the power of visible light to drive reactions under ambient conditions without the need for metal catalysts.
The selection of the "best" catalyst is context-dependent, relying on factors such as substrate functionality, desired scale, and available equipment. As a senior application scientist, I encourage researchers to consider these modern catalytic systems as powerful tools in their synthetic endeavors. The continued development of novel catalytic cycles promises even more efficient, selective, and sustainable methods for this fundamental transformation in the years to come.
V. References
-
Charoensawas, K., Yimyaem, J., Sirion, U., Suksai, C., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(20), 2670-2674. [Link]
-
Organic Chemistry Portal. (n.d.). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
A Head-to-Head Comparison of Boc and Other Protecting Groups in Indole Synthesis: A Guide for Researchers
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its synthesis and functionalization a critical focus in organic chemistry and drug development. The acidic proton on the indole nitrogen, however, often complicates synthetic routes by interfering with a wide range of reagents. Consequently, the judicious selection of a nitrogen-protecting group is a pivotal strategic decision that can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth, data-driven comparison of the most commonly employed protecting groups for the indole nitrogen, with a primary focus on the versatile tert-butoxycarbonyl (Boc) group. We will delve into a head-to-head analysis with other key players—sulfonyl (Ts and Bs), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyloxycarbonyl (Cbz) groups—offering experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their specific synthetic challenges.
The Ideal Protecting Group: A Chemist's Wishlist
Before we dive into the specifics, let's establish the characteristics of an ideal protecting group for indole synthesis:
-
Ease of Introduction and Removal: The protecting group should be introduced and cleaved in high yields under mild conditions that are orthogonal to other functional groups present in the molecule.[1]
-
Stability: It must be robust enough to withstand the conditions of subsequent synthetic transformations.
-
Inertness: The group should not interfere with the desired reactions, unless its electronic or steric properties are being strategically exploited.
-
Cost-Effectiveness and Scalability: Reagents should be affordable and the procedures amenable to large-scale synthesis.
No single protecting group is a panacea; the optimal choice is always context-dependent, dictated by the planned synthetic route and the nature of the indole substrate.
The Contenders: A Qualitative Overview
tert-Butoxycarbonyl (Boc)
The Boc group is arguably one of the most popular choices for indole nitrogen protection due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[2] Its steric bulk can also be leveraged to influence the regioselectivity of certain reactions.
Sulfonyl Groups (Ts and Bs)
Tosyl (Ts) and benzenesulfonyl (Bs) groups are robust, strongly electron-withdrawing protecting groups. This electronic property deactivates the indole ring towards electrophilic substitution at C3 but facilitates deprotonation at the C2 position, making them useful for C2-functionalization.[2] However, their removal typically requires harsh conditions, which can be a significant drawback.[1]
2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group offers broad stability across a range of conditions, including those that would cleave a Boc group. Its removal is typically achieved under acidic conditions or with fluoride sources, providing an orthogonal deprotection strategy.[1][3]
Benzyloxycarbonyl (Cbz)
The Cbz group, a staple in peptide synthesis, is also employed for indole protection. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering another layer of orthogonality.
Quantitative Comparison: Protection and Deprotection Yields
The following tables summarize experimental data for the protection and deprotection of the indole nitrogen with our selected groups, providing a quantitative basis for comparison.
Table 1: Comparative Yields for N-Protection of Indole
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP (cat.), Et₃N | CH₂Cl₂ | 12 | 95-99 | |
| Ts | TsCl, NaH | DMF | 1 | 90-98 | |
| Bs | BsCl, K₂CO₃, TBAB | CH₂Cl₂/H₂O | 2 | 95 | |
| SEM | SEMCl, NaH | DMF | 1 | 85-95 | |
| Cbz | CbzCl, NaH | DMF | 1 | 90-95 |
Table 2: Comparative Yields for N-Deprotection of Indole
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Boc | TFA | CH₂Cl₂ | 1-18 | High | |
| Boc | NaOMe (cat.) | MeOH | 0.5-2 | 90-95 | |
| Ts | Cs₂CO₃ | THF/MeOH | 0.5-15 | 90-100 | |
| Ts | Mg, MeOH | MeOH | 2 | 85-95 | |
| Bs | Mg, MeOH | MeOH | 2 | 90 | |
| SEM | TBAF | THF | 12 | 90-95 | |
| SEM | SnCl₄ | CH₂Cl₂ | 2 | 95-98 | |
| Cbz | H₂, Pd/C | MeOH | 2-4 | 95-99 |
Influence on Key Indole Synthesis Methodologies
The choice of protecting group can have a profound effect on the outcome of classical and modern indole synthesis reactions.
Fischer Indole Synthesis
This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The choice of N-protection on the phenylhydrazine precursor is critical.
-
N-Boc: The Boc group is generally not stable to the acidic conditions of the Fischer indole synthesis and is often cleaved during the reaction.[4]
-
N-Cbz: In contrast, the Cbz group is stable under these conditions, allowing for the direct synthesis of N-Cbz protected indoles. This has been demonstrated in the synthesis of various N-Cbz-indoles and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles with yields up to 95%.[5]
Caption: Influence of N-Boc vs. N-Cbz on Fischer Indole Synthesis.
Bischler Indole Synthesis
This method involves the cyclization of an α-arylamino-ketone. The nature of the substituent on the aniline nitrogen can be crucial. For instance, in a microwave-assisted, HFIP-promoted Bischler synthesis, an N-methyl group was found to be essential for the reaction to proceed, while the unprotected N-phenylamino ketone failed to cyclize.[6] This highlights the importance of the electronic and steric environment around the nitrogen atom, which is directly influenced by the protecting group.
Palladium-Catalyzed Syntheses
Modern indole syntheses frequently rely on palladium catalysis. In these transformations, N-protection is often a prerequisite. However, the electronic nature of the protecting group can influence the reaction's efficiency. In a palladium-catalyzed enantioselective alkene difunctionalization to form 3-substituted indoles, it was noted that electron-poor protecting groups like Ts or Boc on the indole nitrogen substantially lowered the reaction yield.[7] Conversely, in other palladium-catalyzed reactions, such as the dual C-H or N-H functionalization of indoles, the use of a directing protecting group can control the regioselectivity of the functionalization.[8]
Orthogonal Protection Strategies
In the synthesis of complex molecules, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection, is where a well-thought-out protecting group strategy truly shines.[9]
-
Boc vs. Ts/Bs: The acid-lability of the Boc group and the base/reduction-lability of sulfonyl groups provide a classic orthogonal pair. The Boc group can be selectively removed with acid while the Ts or Bs group remains intact. Conversely, the sulfonyl group can be cleaved under basic or reductive conditions without affecting the Boc group.[2]
-
Boc vs. Cbz: This is another widely used orthogonal pair. The Boc group is removed with acid, while the Cbz group is cleaved by hydrogenolysis.
-
Boc vs. SEM: The SEM group is stable to the acidic conditions used to remove Boc, and it can be cleaved with fluoride reagents, offering another dimension of orthogonality.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Tert-butyl 6-formyl-1H-indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the isomeric purity of a starting material or intermediate is not a trivial detail—it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. Tert-butyl 6-formyl-1H-indole-1-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. The formyl group's position on the indole ring dictates the subsequent synthetic transformations and, ultimately, the biological activity of the target molecule. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols.
The Challenge: Positional Isomerism in Indole Synthesis
The synthesis of this compound can inadvertently lead to the formation of positional isomers, where the formyl group is located at other positions on the indole nucleus (C4, C5, or C7). These isomers often possess similar physical properties, making their separation and quantification a significant analytical challenge. This guide will focus on the most common and effective techniques to address this: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often the most robust strategy for comprehensive purity assessment. Below is a comparison of the primary techniques.
| Technique | Principle | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separation and quantification of isomers. High sensitivity and reproducibility. | Method development can be time-consuming. Requires reference standards for positive identification. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous identification of isomers based on unique chemical shifts and coupling constants. Provides structural confirmation without the need for reference standards of impurities. | Lower sensitivity compared to HPLC. Quantification can be less precise without careful experimental design. |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is the workhorse for purity analysis in the pharmaceutical industry. The key to successfully separating positional isomers lies in selecting the appropriate stationary phase that can exploit the subtle differences in their polarity and electronic properties.
Causality Behind Experimental Choices
For aromatic positional isomers, a standard C18 column may not provide sufficient resolution. A phenyl-based stationary phase, such as a Phenyl-Hexyl column, is often a superior choice. The π-π interactions between the phenyl rings of the stationary phase and the indole nucleus of the analytes can provide an additional separation mechanism beyond simple hydrophobicity, enhancing the resolution of the closely related isomers.[1][2][3]
Experimental Protocol: HPLC Method for Isomeric Purity
This protocol is a robust starting point for the separation of tert-butyl formyl-1H-indole-1-carboxylate isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 70 |
| 25 | 70 |
| 26 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Data Presentation: Expected Elution Order
While the exact elution order can vary slightly between different phenyl columns, a general trend can be predicted based on the polarity of the isomers. The less polar isomers will typically have a longer retention time.
| Compound | Predicted Retention Time (Relative) |
| tert-Butyl 4-formyl-1H-indole-1-carboxylate | + |
| tert-Butyl 7-formyl-1H-indole-1-carboxylate | ++ |
| tert-Butyl 5-formyl-1H-indole-1-carboxylate | +++ |
| This compound | ++++ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, making it indispensable for identifying isomeric impurities. The chemical environment of each proton and carbon atom in the molecule is unique, resulting in a distinct NMR spectrum for each isomer.
Causality Behind Experimental Choices
The key to differentiating the formyl-indole isomers by ¹H NMR lies in the analysis of the aromatic region (typically 7.0-8.5 ppm). The position of the electron-withdrawing formyl group significantly influences the chemical shifts of the adjacent protons. Furthermore, the spin-spin coupling constants (J-values) between the aromatic protons provide unambiguous information about their relative positions. For complex spectra or overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complete proton and carbon skeletons of the isomers.[4]
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
Acquisition Parameters (2D NMR - COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as the number of increments and scans per increment to achieve adequate signal-to-noise in a reasonable timeframe.
Data Presentation: Differentiating Isomers by ¹H NMR
The following table summarizes the expected key diagnostic ¹H NMR signals for the different positional isomers of tert-butyl formyl-1H-indole-1-carboxylate in CDCl₃. The chemical shifts and coupling patterns of the aromatic protons are the most informative features.
| Isomer | H2 | H3 | H4 | H5 | H7 | Formyl CHO | Boc C(CH₃)₃ |
| 4-formyl | d | d | - | dd | d | s | s |
| 5-formyl | d | d | d | dd | d | s | s |
| 6-formyl | d | d | d | dd | s | s | s |
| 7-formyl | d | d | d | t | - | s | s |
Note: d = doublet, dd = doublet of doublets, t = triplet, s = singlet. The exact chemical shifts and coupling constants will vary slightly.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the isomeric purity assessment and the relationship between the analytical techniques.
Caption: Workflow for isomeric purity assessment.
Caption: Interrelation of analytical techniques.
Trustworthiness: A Self-Validating System
To ensure the reliability of the analytical data, the methods themselves must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12][13]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential isomers. This is demonstrated by achieving baseline separation in HPLC and observing distinct, well-resolved signals in NMR.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of the isomers.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an isomer that can be reliably detected and quantified, respectively.
By rigorously validating the analytical methods, the resulting purity assessment becomes a self-validating system, providing a high degree of confidence in the quality of the material.
Conclusion
The assessment of isomeric purity for this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes and the final active pharmaceutical ingredient. A combination of a well-developed HPLC method for separation and quantification, and NMR spectroscopy for unambiguous identification, provides a robust and reliable approach. By grounding these methods in the principles of analytical chemistry and validating them according to international standards, researchers can be confident in the purity of this vital building block.
References
- ICH. (1995). Q2(R1) Validation of analytical procedures: Text and methodology.
- ICH. (2022). Q2(R2) Validation of analytical procedures.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- USP. (n.d.).
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Chromatography Today. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
- International Journal of Research and Review. (2023).
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz)
- Biological Magnetic Resonance Bank. (n.d.).
- PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link]
- Scribd. (n.d.).
- RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
- Bentham Science. (2022).
- Nacalai Tesque, Inc. (n.d.).
- ResearchGate. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF. [Link]
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. uspbpep.com [uspbpep.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. usp.org [usp.org]
- 12. Chromatography [usp.org]
- 13. scribd.com [scribd.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Tert-butyl 6-formyl-1H-indole-1-carboxylate
This document provides a detailed operational and disposal plan for tert-butyl 6-formyl-1H-indole-1-carboxylate, tailored for researchers, scientists, and drug development professionals. Our focus is to deliver field-proven, safety-centric guidance that extends beyond mere compliance, ensuring the well-being of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to chemical waste management.
Core Principle: Hazard-Based Risk Assessment
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for the 6-formyl isomer may not always be accessible, data from closely related indole derivatives, such as tert-butyl 3-formyl-1H-indole-1-carboxylate, provides a strong basis for a conservative and safe approach.[1] The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram | Primary Safety Concern |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3][4] | GHS07 (Exclamation Mark) | Ingestion can lead to immediate health issues. Eating, drinking, or smoking in the lab is strictly prohibited.[3][5] |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3][5] | GHS07 (Exclamation Mark) | Direct contact can cause redness, itching, or inflammation. Proper PPE is crucial.[3] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[2][3][5] | GHS07 (Exclamation Mark) | Accidental splashes can result in significant eye damage. Eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][5][6] | GHS07 (Exclamation Mark) | Inhalation of dust or aerosols can irritate the respiratory tract. Work must be conducted in a well-ventilated area.[5][7] |
| Potential Carcinogenicity | Indole derivatives are used in drug development and may have potent biological activity.[1] While not explicitly classified, handling as a potential carcinogen is a prudent safety measure.[8] | GHS08 (Health Hazard) - Assumed | Long-term or repeated exposure could pose chronic health risks. OSHA has stringent regulations for handling known and potential carcinogens.[9][10][11] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The following must be worn at all times when handling this compound and its associated waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. | Prevents skin irritation and absorption.[3] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[12] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12] | Minimizes skin exposure from spills and prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a certified chemical fume hood to prevent inhalation.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be required. | Protects against respiratory tract irritation from dust or aerosols.[7] |
Step-by-Step Waste Collection and Segregation Protocol
Meticulous collection and segregation at the point of generation are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA in the laboratory where the waste is generated. This area must be under the direct supervision of lab personnel.[13][14]
-
The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest waste container.[14]
Step 2: Select the Appropriate Waste Container
-
Solid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, residual powder) in a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a dedicated, leak-proof container with a secure, tight-fitting lid.[1] Glass or plastic containers are acceptable, but plastic is often preferred to minimize breakage risk.[1]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and always kept closed except when adding waste.[15]
Step 3: Label the Waste Container Immediately
-
The moment waste is first added, the container must be labeled.
-
The label must include the words "HAZARDOUS WASTE ".[16][17]
-
Clearly identify the contents, including "This compound " and any solvents or other chemicals present, with estimated percentages.[15]
-
Include relevant hazard pictograms (e.g., Exclamation Mark, Health Hazard).[1][17]
Step 4: Practice Safe Segregation
-
Store the waste container in your designated SAA.
-
Crucially, segregate this waste from incompatible materials. Do not store with strong oxidizing agents, acids, or bases to prevent potential reactions.[1][14] Store acids and bases separately.[14]
On-Site Storage and Disposal Workflow
The following diagram illustrates the lifecycle of chemical waste within a research facility, from generation to final pickup by a licensed vendor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 10. Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog [emedco.com]
- 11. ehs.com [ehs.com]
- 12. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 6-formyl-1H-indole-1-carboxylate
This document provides a detailed protocol for the safe handling and disposal of Tert-butyl 6-formyl-1H-indole-1-carboxylate. As a compound featuring an aldehyde functional group and a protected indole ring, it necessitates a rigorous, multi-layered safety approach. This guide is designed for drug development professionals and laboratory researchers, offering not just procedural steps but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound
This compound is a bifunctional molecule. Its chemical reactivity and potential hazards are dictated by its core components: the N-Boc protected indole and the aromatic aldehyde. While specific toxicological data for this exact compound is not extensively published, a conservative approach is mandated based on the known risks of its constituent functional groups.
-
Aromatic Aldehydes: This class of compounds can be irritants and sensitizers. Inhalation may cause respiratory tract irritation, while skin contact can lead to irritation or allergic reactions.[1][2][3] The aldehyde group is a reactive electrophile, capable of cross-linking with biological macromolecules.[1]
-
N-Boc Protected Indole: The tert-butoxycarbonyl (Boc) protecting group generally reduces the reactivity of the indole nitrogen. However, indole derivatives themselves should be handled with care, as they can be irritating to the skin and eyes.[4][5] The primary hazards are associated with direct contact and inhalation of dust or aerosols.[4][6]
Based on this analysis, the compound should be treated as a potentially hazardous substance that is irritating to the eyes, skin, and respiratory system.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling occurs, a comprehensive risk assessment must be performed, prioritizing higher-level controls.
Caption: Standard workflow for handling the target compound.
Pre-Handling Operations
-
Risk Assessment: Before beginning, review this guide and the relevant Safety Data Sheets (SDS) for any solvents or reagents being used.
-
Engineering Control Verification: Ensure the chemical fume hood is operational and has a valid certification.
-
Safety Equipment Check: Confirm the location and accessibility of the safety shower and eyewash station. [4]4. Don PPE: Put on all required PPE as specified in the table above. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.
Safe Handling Procedure
-
Containment: All weighing and transfers of this compound must be conducted within the fume hood to prevent the release of dust or vapors into the laboratory environment. [7]2. Minimize Dust: Handle the solid material carefully to avoid creating dust. [4][8]If necessary, wet the material with a suitable solvent to prevent aerosolization.
-
Portion Control: Use only the minimum amount of the chemical necessary for the experiment. [4]4. Storage: Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area as per supplier recommendations. [3][9]
Post-Handling and Decontamination
-
Surface Decontamination: After handling, wipe down the work surface inside the fume hood, along with any equipment used, with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a mild detergent and water.
-
PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. A common procedure is:
Emergency Procedures and Disposal
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
Caption: Decision flowchart for spill response.
-
Small Spill (Contained in Fume Hood): Absorb the spill with an inert material like vermiculite or sand. [4][10]Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. [2]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [1]Seek medical attention if irritation develops or persists. [11]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][11]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [11]If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. [12]Never give anything by mouth to an unconscious person. [8]Seek immediate medical attention.
Waste Disposal
-
Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, pipette tips) must be disposed of as hazardous chemical waste. [11][7]2. Containment: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. [11]Arrange for pickup by your institution's licensed waste management provider. [7]Do not dispose of this chemical down the drain. [2][9]
References
- Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole. Benchchem.
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
- Personal protective equipment for handling 1-Ethyl-1H-indol-7-amine. Benchchem.
- Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. CymitQuimica.
- SAFETY DATA SHEET - XI ALDEHYDE. The John D. Walsh Company.
- Indole, N-BOC protected. ChemBK.
- SAFETY DATA SHEET - ALDEHYDE C16. De Monchy Aromatics Limited.
- Aldehyde C-9 5998 - SAFETY DATA SHEET.
- tert-Butyl 6-amino-1H-indole-1-carboxylate - Safety Data Sheet. AK Scientific, Inc.
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1h-indole-1-carboxylate - Safety Data Sheet. Combi-Blocks, Inc.
- MSDS of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
- 1H-Indole, N-BOC protected - Safety Data Sheet. Apollo Scientific.
- Kovac's Indole Reagent, Safety Data Sheet. Neogen.
Sources
- 1. homework.study.com [homework.study.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. capotchem.cn [capotchem.cn]
- 9. combi-blocks.com [combi-blocks.com]
- 10. demonchyaromatics.com [demonchyaromatics.com]
- 11. aksci.com [aksci.com]
- 12. neogen.com [neogen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
